Epirizole
Beschreibung
This compound is an oral nonsteroidal anti-inflammatory drug (NSAID) used for muscle and joint pain.
This compound is a small molecule drug with a maximum clinical trial phase of II.
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine. A pyrimidinyl pyrazole with antipyretic, analgesic, and anti-inflammatory activity.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXSHUQNIEUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045422 | |
| Record name | Epirizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18694-40-1 | |
| Record name | Epirizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18694-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epirizole [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epirizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epirizole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B46O2FH8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
| Record name | Epirizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Epirizole's Mechanism of Action on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Epirizole is a pyrazole (B372694) derivative classified as a non-steroidal anti-inflammatory drug.[1] Like other drugs in this class, its principal mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis.[1] Prostaglandins (B1171923) are lipid compounds that play a crucial role in the inflammatory response, mediating pain, fever, and swelling.[2] By suppressing prostaglandin production, this compound effectively alleviates the symptoms of various inflammatory conditions.[3] Beyond its primary action on the cyclooxygenase pathway, evidence also suggests that this compound may exert anti-inflammatory effects through the stabilization of lysosomal membranes and the inhibition of leukocyte migration.[3][4]
Core Mechanism: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic properties of this compound are primarily attributed to its ability to block the synthesis of prostaglandins.[1] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1] Some evidence suggests that this compound may exhibit a degree of selectivity towards the inducible COX-2 isoform, which is predominantly expressed at sites of inflammation.[2][3] This contrasts with the constitutive expression of COX-1, which is involved in homeostatic functions such as maintaining the gastric lining.[3]
Impact on Prostaglandin and Thromboxane Production
In vivo studies in rats have demonstrated that ulcerogenic doses of mthis compound (an alternative name for this compound) significantly reduce the generation of several key pro-inflammatory mediators in both gastric and duodenal mucosa. This provides direct evidence of its inhibitory effect on the prostaglandin synthesis pathway. The extent of this reduction was noted to be less pronounced than that observed with the potent NSAID, indomethacin.[5]
Table 1: Effect of Mthis compound on Prostaglandin and Thromboxane Generation in Rats [5]
| Prostanoid | Effect of Mthis compound (100 mg/kg, s.c.) | Comparative Effect of Indomethacin (10 mg/kg, s.c.) |
| Prostaglandin E2 (PGE2) | Reduced Generation | More Pronounced Reduction |
| Prostaglandin F2α (PGF2α) | Reduced Generation | More Pronounced Reduction |
| 6-keto-Prostaglandin F1α (a stable metabolite of PGI2) | Reduced Generation | More Pronounced Reduction |
| Thromboxane B2 (a stable metabolite of TXA2) | Reduced Generation | More Pronounced Reduction |
Signaling Pathway
The primary signaling pathway affected by this compound is the conversion of arachidonic acid to prostaglandins by the COX enzymes. By inhibiting COX-1 and COX-2, this compound effectively blocks the downstream production of various pro-inflammatory prostaglandins.
References
- 1. Mechanism of biological actions of mthis compound, a nonsteroidal anti-inflammatory agent. (I). Suppressive effects on the leukocytes chemotaxis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mthis compound-induced duodenal ulcers in rats and their pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decrease in alkaline secretion during duodenal ulceration induced by mthis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defects in prostaglandin synthesis and metabolism in ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirizole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepirizole, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Mthis compound. Detailed experimental protocols for its synthesis are outlined, and its primary pharmacological effects, including the inhibition of prostaglandin (B15479496) synthesis and leukocyte chemotaxis, are discussed. Quantitative data on its biological activity is presented, and key pathways are visualized to facilitate a comprehensive understanding of this pyrazole-based therapeutic agent.
Discovery and History
Mthis compound, chemically known as 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine, was first introduced by Daiichi Seiyaku in the mid-1970s.[1] Initial research and development were detailed in a South African patent application filed in 1968, which described its synthesis and foundational pharmacological properties.[2][3] As a non-acidic pyrazole (B372694) derivative, Mthis compound presented an alternative to the existing NSAIDs of the time.
Chemical Synthesis
The synthesis of Mthis compound involves a multi-step process, beginning with the formation of a pyrazolinone intermediate followed by methylation. The following protocol is based on the manufacturing process described for the compound.[4]
Synthesis of 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-3-pyrazoline-5-one (Intermediate)
Experimental Protocol:
-
A mixture of 16.3 g of 4-methyl-6-methoxy-2-pyrimidinyl-hydrazine, 13.7 g of ethyl acetoacetate, and 16.3 ml of methanol (B129727) is refluxed for 2 hours on a water bath.[4]
-
After the reaction, the mixture is cooled, and the precipitated crystals are collected by filtration.[4]
-
The crude product is washed with a small amount of methanol and then air-dried.
-
A mixture of 4.7 g of sodium hydroxide (B78521), 4.7 ml of water, and 27 ml of methanol is added dropwise to the crude product at approximately 50°C.[4]
-
The reaction mixture is then refluxed for an additional 2 hours.[4]
-
Methanol is distilled off, and the residue is dissolved in 130 ml of water.[4]
-
The solution is adjusted to pH 6 with acetic acid, causing the product to precipitate.[4]
-
The precipitate is filtered, washed with water, and dried to yield the crystalline product.[4]
-
Recrystallization from ligroin can be performed for further purification.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95.3% | [4] |
| Melting Point (crude) | 97-98°C | [4] |
| Melting Point (recrystallized) | 102-103°C | [4] |
Synthesis of 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-5-methoxypyrazole (Mthis compound)
Experimental Protocol:
-
To a solution of 4.76 g of 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-3-pyrazoline-5-one in 200 ml of ether, an ether solution containing 6 molar equivalents of diazomethane (B1218177) is added.[4]
-
The reaction mixture is allowed to stand at room temperature for 20 hours.[4]
-
The solvent is distilled off, and the residue is dissolved in 160 ml of water.[4]
-
The aqueous solution is made alkaline (pH 10) with sodium hydroxide solution and extracted three times with 140 ml of benzene (B151609).[4]
-
The combined benzene extracts are washed with a small amount of water, dried over sodium sulfate, and evaporated to yield a crystalline mass.[4]
-
Recrystallization from isopropylether affords colorless prisms of Mthis compound.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 84% | [4] |
| Melting Point | 90-92°C | [3][4] |
Synthesis Pathway Diagram
Mechanism of Action
Mthis compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the inhibition of prostaglandin synthesis and the suppression of leukocyte migration.
Inhibition of Prostaglandin Synthesis
Like other NSAIDs, a primary mechanism of action for Mthis compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the COX pathway, Mthis compound reduces the production of these pro-inflammatory molecules.
Signaling Pathway Diagram:
Suppression of Leukocyte Chemotaxis
In addition to its effects on prostaglandin synthesis, Mthis compound has been shown to suppress the migration of leukocytes. A 1977 study demonstrated its inhibitory effects on leukocyte chemotaxis both in vivo and in vitro. This action contributes to its anti-inflammatory properties by reducing the infiltration of immune cells to the site of inflammation.
Experimental Workflow Diagram:
Pharmacological Data
Conclusion
Mthis compound is a pyrazole-based NSAID with a well-defined synthetic pathway and a dual mechanism of action involving the inhibition of prostaglandin synthesis and the suppression of leukocyte chemotaxis. This technical guide has provided a comprehensive overview of its discovery, detailed synthesis protocols, and a visual representation of its pharmacological effects. The information presented serves as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
Epirizole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Pyrazole-Based Non-Steroidal Anti-Inflammatory Drug
Epirizole, a non-steroidal anti-inflammatory drug (NSAID), has a well-established role in the management of pain and inflammation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and related compounds, intended for researchers, scientists, and professionals in the field of drug development. The guide delves into its mechanism of action, key structural features influencing its biological activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound, chemically known as 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine, exerts its therapeutic effects through a multi-faceted mechanism, characteristic of many NSAIDs, but with some distinguishing features.[1][2] Its primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1][3] There is evidence to suggest that this compound exhibits a degree of selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2]
Beyond COX inhibition, this compound's anti-inflammatory properties are augmented by its ability to stabilize lysosomal membranes.[1] This action prevents the release of lysosomal enzymes that can exacerbate tissue damage and inflammation. Furthermore, this compound has been shown to inhibit the migration of polymorphonuclear leukocytes (PMNs) to the site of inflammation, thereby dampening the inflammatory cascade.[1]
Structure-Activity Relationship (SAR) Studies
While specific quantitative SAR studies on a broad series of this compound analogs are not extensively available in the public domain, analysis of related pyrazole (B372694) and pyrimidinyl pyrazole derivatives provides valuable insights into the structural requirements for anti-inflammatory and COX inhibitory activity.
Key Structural Features for Activity:
The general structure of pyrazole-based NSAIDs, including this compound, consists of a central pyrazole ring with various substituents. The nature and position of these substituents significantly influence the compound's potency and selectivity.
-
N-1 Phenyl Ring Substitution: In many pyrazole-based COX-2 inhibitors, the N-1 position of the pyrazole ring is substituted with a phenyl group. A key determinant for COX-2 selectivity is the presence of a methanesulfonyl (SO2Me) or sulfonamide (SO2NH2) group at the para-position of this phenyl ring. This moiety can interact with a secondary pocket in the COX-2 active site, which is not readily accessible in COX-1.
-
C-5 Phenyl Ring Substitution: The C-5 position is often substituted with another phenyl ring. Modifications to this ring can modulate the compound's potency.
-
C-3 and C-4 Substitutions: Substitutions at the C-3 and C-4 positions of the pyrazole ring can also impact activity. For instance, trifluoromethyl groups at C-3 have been associated with potent COX-2 inhibition.
Illustrative Quantitative SAR Data for Pyrazole Derivatives
The following table summarizes the structure-activity relationship data for a series of pyrazole and pyrazolone (B3327878) derivatives as COX inhibitors, illustrating the impact of various substitutions on their inhibitory activity. It is important to note that these are not direct analogs of this compound but provide a representative understanding of the SAR for this class of compounds.
| Compound ID | R1 (N-1 Phenyl) | R2 (C-5 Phenyl) | R3 (C-3) | R4 (C-4) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 4-SO2NH2 | 4-CH3 | CF3 | H | 15 | 0.04 | 375 |
| Compound 1 | 4-SO2NH2 | 4-F | Phenyl | H | >100 | 0.15 | >667 |
| Compound 2 | 4-SO2CH3 | 4-Cl | Phenyl | H | 10.5 | 0.21 | 50 |
| Compound 3 | 4-Cl | 4-OCH3 | H | H | 1.5 | 0.05 | 30 |
| Compound 4 | H | 4-OCH3 | Phenyl | H | 5.2 | 1.2 | 4.3 |
Data synthesized from representative literature on pyrazole-based COX inhibitors for illustrative purposes.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Prostaglandin (B15479496) Biosynthesis Pathway and Site of this compound Action
Caption: this compound's primary mechanism of action: inhibition of COX enzymes.
Experimental Workflow for In Vitro COX Inhibition Assay
References
In Vitro COX-1 vs. COX-2 Selectivity of Epirizole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available information on the COX selectivity of Epirizole, details the general experimental protocols used to determine COX inhibition, and presents the relevant signaling pathways.
Data Presentation
Due to the absence of specific quantitative IC50 values for this compound in the available literature, a direct comparison of its in vitro selectivity for COX-1 and COX-2 is not possible. However, to provide a framework for understanding COX inhibition, the following table summarizes the IC50 values and selectivity ratios for several common NSAIDs. This comparative data is essential for contextualizing the potential selectivity profile of this compound.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [2] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [2] |
| Celecoxib | 82 | 6.8 | 12 | [2] |
| Rofecoxib | >100 | 25 | >4.0 | [2] |
| Meloxicam | 37 | 6.1 | 6.1 | [2] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [2] |
Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
The determination of in vitro COX-1 and COX-2 inhibition and selectivity is typically performed using established enzymatic or cell-based assays. While the specific protocol used for this compound is not documented in the available search results, the following outlines a general methodology commonly employed in the field.
General Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining in vitro COX inhibition.
Detailed Methodologies
1. Enzyme Source:
-
COX-1: Often sourced from ram seminal vesicles or recombinant human enzyme.
-
COX-2: Typically recombinant human or ovine enzyme.
2. Assay Principle: The assay measures the enzymatic activity of COX-1 or COX-2 in the presence of varying concentrations of the test inhibitor (this compound). The activity is determined by quantifying the production of a specific prostaglandin, most commonly Prostaglandin E2 (PGE2) or Thromboxane B2 (TxB2), from the substrate, arachidonic acid.
3. Incubation: The purified enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations for a defined period at a specific temperature (e.g., 37°C) to allow for binding.
4. Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a set time and is then terminated, often by the addition of an acid.
5. Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and common method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high specificity and accuracy.
-
Radioimmunoassay (RIA): A traditional, highly sensitive method.
6. Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the COX pathway, which is a critical branch of the arachidonic acid cascade.
Arachidonic Acid Metabolism and COX Inhibition
Caption: The role of this compound in the arachidonic acid cascade.
Conclusion
This compound functions as an anti-inflammatory agent by inhibiting the cyclooxygenase enzymes. While qualitative statements suggest a degree of selectivity for COX-2, a definitive quantitative assessment through in vitro IC50 values is not available in the current body of scientific literature. The provided general experimental protocols and comparative data for other NSAIDs offer a valuable context for researchers and professionals in the field of drug development to understand the methodologies for assessing COX selectivity and to frame the potential therapeutic profile of this compound. Further research is warranted to precisely quantify the in vitro COX-1 and COX-2 inhibitory activities of this compound to better elucidate its selectivity and, consequently, its clinical efficacy and safety profile.
References
Epirizole's Effect on Inflammatory Cell Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirizole, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic and anti-inflammatory properties. While its primary mechanism of action is widely understood to be the inhibition of cyclooxygenase (COX) enzymes, a comprehensive understanding of its effects on intracellular inflammatory signaling cascades is crucial for its optimal therapeutic application and for the development of novel anti-inflammatory agents. This technical guide provides an in-depth analysis of this compound's impact on key inflammatory pathways, including the arachidonic acid cascade, and explores its potential interactions with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways to facilitate a deeper understanding of this compound's molecular mechanisms.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and to initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Cellular signaling cascades, such as the NF-κB and MAPK pathways, are central to the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound, a pyrazole (B372694) derivative, is classified as an NSAID.[1] Like other drugs in this class, its primary anti-inflammatory, analgesic, and antipyretic effects are attributed to its ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins (B1171923).[2] However, the full spectrum of its immunomodulatory effects may extend beyond COX inhibition. This guide delves into the known and potential mechanisms by which this compound modulates inflammatory cell signaling.
Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The most well-established mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that are key mediators of inflammation, pain, and fever.[3]
The Arachidonic Acid Cascade
The enzymatic cascade originating from arachidonic acid is a critical pathway in inflammation. This compound intervenes at the initial step of this cascade.
Quantitative Data on COX Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Table 1: Comparative COX Inhibition Data for Various NSAIDs. Data for comparator NSAIDs are from studies on human peripheral monocytes.[4] |
Potential Effects on NF-κB and MAPK Signaling Pathways
Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can be mediated through their influence on key intracellular signaling pathways that regulate the inflammatory response. While direct evidence for this compound's action on the NF-κB and MAPK pathways is limited, the structural and functional similarities to other pyrazole-containing compounds suggest potential interactions.[6][7]
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[8] Some NSAIDs have been shown to inhibit NF-κB activation.[9]
The MAPK Signaling Pathways
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines.[10] Activation of these pathways leads to the phosphorylation and activation of numerous downstream targets, including transcription factors that drive the expression of inflammatory genes. Some pyrazole-based compounds have been identified as inhibitors of p38 MAPK.[11][12]
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Network pharmacology and experimental evidence: MAPK signaling pathway is involved in the anti-asthma roles of Perilla frutescens leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Pharmacological profile of Epirizole and its metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirizole (also known as Mthis compound) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2.[1][2] Beyond its effects on prostaglandin (B15479496) synthesis, this compound has also been shown to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes (PMNs), contributing to its overall anti-inflammatory effect.[1][2] This technical guide provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic properties, and a summary of available data. While comprehensive quantitative data on its metabolites remains limited in publicly accessible literature, this document consolidates the current understanding of the parent compound.
Mechanism of Action
This compound's therapeutic effects are attributed to a multi-faceted mechanism of action that primarily targets key pathways in the inflammatory process.
Inhibition of Cyclooxygenase (COX) Enzymes
Similar to other NSAIDs, this compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1][2] Prostaglandins are crucial mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[2] this compound exhibits a degree of selectivity towards inhibiting COX-2, which may be associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]
Lysosomal Membrane Stabilization
This compound has been shown to stabilize lysosomal membranes.[1][2] During inflammation, the release of hydrolytic enzymes from lysosomes can contribute to tissue damage and exacerbate the inflammatory response. By stabilizing these membranes, this compound helps to prevent the release of these damaging enzymes.[2]
Inhibition of Polymorphonuclear Leukocyte (PMN) Migration
This compound also inhibits the migration of PMNs, a type of white blood cell, to the site of inflammation.[2] The accumulation of PMNs is a hallmark of acute inflammation, and by impeding their migration, this compound further dampens the inflammatory cascade.[2]
Pharmacological Data
| Target | Parameter | Value | Reference |
| Cyclooxygenase-1 (COX-1) | IC50 | Data not available | |
| Cyclooxygenase-2 (COX-2) | IC50 | Data not available | |
| Lysosomal Membrane Stabilization | EC50 / % Inhibition | Data not available | |
| PMN Migration Inhibition | IC50 / % Inhibition | Data not available |
Pharmacokinetics
This compound is reported to be well-absorbed after oral administration.[2] It undergoes hepatic metabolism and is primarily excreted through the kidneys.[2] The half-life of the drug allows for a dosing regimen that can maintain therapeutic levels in the bloodstream.[2]
Metabolites
Detailed information regarding the specific metabolites of this compound and their pharmacological activity is not extensively documented in publicly available literature. Biotransformation of pyrazole-containing compounds can be complex, potentially involving oxidation, demethylation, and conjugation reactions. Further research is required to identify and characterize the metabolites of this compound and to determine their contribution, if any, to the overall therapeutic effect or potential for adverse reactions.
Experimental Protocols
The following sections detail the general methodologies for key experiments relevant to the pharmacological profiling of this compound.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency of this compound on COX-1 and COX-2 activity.
Methodology: A common method is the whole blood assay.
-
Preparation of Human Whole Blood: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant.
-
COX-1 Assay: Aliquots of whole blood are incubated with the test compound (this compound) at various concentrations. Clotting is initiated (e.g., by allowing the blood to clot at 37°C for a set time), and the serum is collected. The concentration of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme-linked immunosorbent assay (ELISA).
-
COX-2 Assay: Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression. The test compound (this compound) is then added at various concentrations. After incubation, the plasma is collected, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by ELISA.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 production (for COX-1) or PGE2 production (for COX-2) is determined and reported as the IC50 value.
Workflow Diagram:
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Lysosomal Membrane Stabilization Assay
Objective: To assess the ability of this compound to stabilize lysosomal membranes.
Methodology: This assay often utilizes isolated lysosomes or erythrocytes as a model system. The release of a marker enzyme, such as β-glucuronidase, upon membrane stress (e.g., hypotonicity or heat) is measured.
-
Isolation of Lysosome-Rich Fraction: A lysosome-rich fraction is isolated from rat liver homogenate by differential centrifugation.
-
Incubation: The lysosomal suspension is incubated with various concentrations of the test compound (this compound) or a control vehicle.
-
Induction of Lysis: Lysosomal membrane lysis is induced by subjecting the samples to hypotonic conditions or heat. A control group is maintained under isotonic conditions at 4°C.
-
Enzyme Activity Measurement: The activity of a lysosomal marker enzyme, such as β-glucuronidase, is measured in the supernatant after centrifugation. The total enzyme activity is determined by lysing a separate aliquot of the lysosomal suspension with a detergent (e.g., Triton X-100).
-
Data Analysis: The percentage of enzyme released is calculated for each condition. The ability of the test compound to inhibit enzyme release compared to the control is determined.
Workflow Diagram:
Caption: Experimental workflow for lysosomal membrane stabilization assay.
Polymorphonuclear Leukocyte (PMN) Migration Assay
Objective: To evaluate the effect of this compound on the chemotactic migration of PMNs.
Methodology: The Boyden chamber assay is a widely used method for this purpose.
-
Isolation of PMNs: PMNs are isolated from fresh human blood using density gradient centrifugation.
-
Boyden Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., fMLP, IL-8).
-
Cell Treatment and Loading: The isolated PMNs are pre-incubated with various concentrations of this compound or a vehicle control and then placed in the upper compartment of the Boyden chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.
-
Quantification of Migration: After the incubation period, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. Alternatively, migrated cells can be quantified by measuring the activity of a cell-associated enzyme like myeloperoxidase.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the control to determine the percentage of inhibition.
Workflow Diagram:
Caption: Workflow of the Boyden chamber assay for PMN migration.
Signaling Pathways
The primary signaling pathway affected by this compound is the arachidonic acid cascade, leading to the inhibition of prostaglandin synthesis. A simplified diagram of this pathway is presented below.
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Conclusion
This compound is a non-steroidal anti-inflammatory drug with a multi-target mechanism of action that includes the inhibition of COX enzymes, stabilization of lysosomal membranes, and inhibition of neutrophil migration. While its general pharmacological profile is understood, there is a notable lack of publicly available quantitative data, particularly regarding its COX selectivity and the pharmacological activity of its metabolites. Further research is warranted to fully elucidate the complete pharmacological profile of this compound and its metabolites to better understand its therapeutic potential and safety profile.
References
Epirizole: A Technical Guide on its Potential as a Therapeutic Agent for Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirizole, a non-steroidal anti-inflammatory drug (NSAID), presents a potential therapeutic option for the management of arthritis. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism of action, available preclinical and clinical insights, and relevant experimental protocols. While specific quantitative data for this compound in arthritis models is limited in publicly available literature, this guide synthesizes the existing knowledge and provides representative data from mechanistically similar NSAIDs to illustrate its potential efficacy and guide future research. The primary mechanism of this compound involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) synthesis, which are key mediators of inflammation and pain. This guide also outlines detailed methodologies for key preclinical arthritis models and in vitro assays relevant to the evaluation of this compound and other NSAIDs.
Introduction
Arthritis, encompassing a range of inflammatory joint disorders such as rheumatoid arthritis and osteoarthritis, remains a significant global health challenge. The mainstay of pharmacological intervention often involves the use of non-steroidal anti-inflammatory drugs (NSAIDs) to manage pain and inflammation. This compound, also known as Mthis compound or Methopyrimazole, is a pyrazole (B372694) derivative classified as an NSAID.[1] Like other drugs in its class, this compound exhibits analgesic, antipyretic, and anti-inflammatory properties.[2] This technical guide aims to consolidate the available scientific information on this compound's potential as a therapeutic agent for arthritis, with a focus on its mechanism of action and preclinical evaluation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[4]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
Beyond COX inhibition, other potential mechanisms that may contribute to this compound's anti-inflammatory effects include:
-
Stabilization of lysosomal membranes: This action would prevent the release of pro-inflammatory enzymes from lysosomes within inflammatory cells.
-
Inhibition of polymorphonuclear leukocyte (PMN) migration: By reducing the migration of these immune cells to the site of inflammation, this compound could further dampen the inflammatory response.
Signaling Pathway
The anti-inflammatory action of this compound is primarily mediated through the inhibition of the prostaglandin biosynthesis pathway.
Figure 1: Inhibition of Prostaglandin Synthesis by this compound.
Preclinical Data
Specific quantitative preclinical data for this compound in established arthritis models are scarce in the available literature. However, based on its classification as an NSAID, its efficacy can be inferred from studies on mechanistically similar compounds in relevant animal models. The following sections present representative data and protocols for common preclinical arthritis models.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.[5][6]
Table 1: Representative Anti-Inflammatory Effect of an NSAID (Diclofenac) in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Percentage Inhibition (%) |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Diclofenac | 5 | 0.42 ± 0.03 | 50.6 |
| Diclofenac | 10 | 0.31 ± 0.02 | 63.5 |
*p < 0.05 compared to control. Data are representative and adapted from typical results for NSAIDs in this model.
Adjuvant-Induced Arthritis
The adjuvant-induced arthritis (AIA) model in rats is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[7][8]
Table 2: Representative Therapeutic Effect of an NSAID (Indomethacin) on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Change in Paw Volume (mL) on Day 21 (Mean ± SEM) | Arthritis Score on Day 21 (Mean ± SEM) |
| Arthritic Control | - | 1.52 ± 0.12 | 12.5 ± 0.8 |
| Indomethacin | 1 | 0.85 ± 0.09 | 7.2 ± 0.6 |
| Indomethacin | 3 | 0.51 ± 0.07 | 4.1 ± 0.5 |
*p < 0.05 compared to arthritic control. Data are representative and adapted from typical results for NSAIDs in this model.
Cyclooxygenase (COX) Inhibition
The in vitro inhibitory activity of this compound against COX-1 and COX-2 is a key determinant of its efficacy and safety profile.
Table 3: Representative IC50 Values for COX-1 and COX-2 Inhibition by a Non-Selective NSAID
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Representative NSAID | 0.5 | 0.1 | 0.2 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A lower selectivity index indicates greater selectivity for COX-2. Data are representative of a non-selective NSAID.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported. It is known to be orally active and undergoes hepatic metabolism, with primary excretion through the kidneys.[3] The half-life is reported to be suitable for maintaining therapeutic blood levels with conventional dosing regimens.
Table 4: Representative Pharmacokinetic Parameters of an Oral NSAID in Rats
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (µg/mL) | 25 |
| AUC (µg·h/mL) | 150 |
| t1/2 (h) | 4 |
Data are representative for a typical NSAID and not specific to this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard procedure for evaluating the acute anti-inflammatory activity of a test compound.[3][5]
Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: The test compound (e.g., this compound) or vehicle is administered, typically orally, 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.
Adjuvant-Induced Arthritis in Rats
This protocol describes a common method for inducing a chronic inflammatory arthritis model.[7][8]
Figure 3: Experimental Workflow for Adjuvant-Induced Arthritis.
Methodology:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw.
-
Treatment: The test compound can be administered either prophylactically (starting from the day of adjuvant injection) or therapeutically (starting after the onset of clinical signs of arthritis).
-
Assessment of Arthritis:
-
Paw Volume: Measured periodically using a plethysmometer.
-
Arthritis Score: Joints are scored based on the severity of erythema and swelling.
-
Body Weight: Monitored as an indicator of systemic inflammation.
-
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[9]
Figure 4: General Workflow for an In Vitro COX Inhibition Assay.
Methodology:
-
Enzymes: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Clinical Data
A thorough search of publicly available clinical trial databases did not yield extensive, recent, or large-scale clinical trial data specifically for this compound in the treatment of arthritis. Its clinical use appears to be limited, and it may not be a widely marketed drug in many regions.
Conclusion and Future Directions
This compound, as a pyrazole-derivative NSAID, demonstrates a clear mechanism of action through the inhibition of COX enzymes, which is the foundation for its anti-inflammatory and analgesic effects. While its potential as a therapeutic agent for arthritis is plausible based on its pharmacological class, a significant gap exists in the publicly available, quantitative preclinical and clinical data to robustly support its efficacy and safety profile specifically for this indication.
Future research should focus on:
-
Head-to-head preclinical studies: Comparing the efficacy and safety of this compound with other commonly used NSAIDs in validated arthritis models.
-
Detailed pharmacokinetic and pharmacodynamic studies: To establish a clear dose-response relationship and optimal dosing regimen for arthritis.
-
COX selectivity profiling: To definitively characterize its COX-1 versus COX-2 inhibitory activity, which has important implications for its gastrointestinal and cardiovascular safety.
-
Well-designed clinical trials: To evaluate the efficacy and safety of this compound in patients with different forms of arthritis.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. chondrex.com [chondrex.com]
- 7. inotiv.com [inotiv.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Basic chemical and physical properties of Epirizole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This document provides an in-depth overview of its fundamental chemical and physical characteristics, mechanism of action, and relevant experimental considerations. Quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrammatic representations. This guide is intended to serve as a foundational resource for professionals engaged in drug research and development.
Chemical and Physical Properties
This compound is chemically known as 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine.[1][2][3] It is an aromatic ether and a pyrimidinyl pyrazole (B372694) derivative.[1][4]
Identifiers and Molecular Characteristics
| Property | Value | Source |
| IUPAC Name | 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | [1][2][3] |
| CAS Number | 18694-40-1 | [1][5] |
| Molecular Formula | C₁₁H₁₄N₄O₂ | [1][2][5] |
| Molecular Weight | 234.25 g/mol | [1] |
| Canonical SMILES | CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC | [1] |
| InChI Key | RHAXSHUQNIEUEY-UHFFFAOYSA-N | [1] |
Physicochemical Data
The following table summarizes key experimentally determined and predicted physicochemical properties of this compound.
| Property | Value | Method/Source |
| Melting Point | 90-92 °C | Experimental[1][6] |
| Boiling Point | Not available | |
| Water Solubility | >35.1 µg/mL (at pH 7.4) | Experimental[1] |
| Solubility in other solvents | Sparingly soluble in water; Soluble in dilute acids; Freely soluble in ethanol, benzene, dichloroethane; Also soluble in ether, acetone. | Experimental[7] |
| pKa (Strongest Basic) | 1.96 | Predicted (Chemaxon)[6] |
| logP | 1.45 | Predicted (Chemaxon)[6] |
Experimental Protocols
General Protocol for Melting Point Determination
A standard method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. A narrow melting range is indicative of high purity.
Mechanism of Action and Signaling Pathway
This compound functions as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] Some evidence suggests a degree of selectivity towards COX-2, which may be associated with a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[8][9] Additionally, this compound has been reported to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes, further contributing to its anti-inflammatory effects.[8]
Prostaglandin (B15479496) Synthesis Inhibition Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Conclusion
This compound is a well-characterized NSAID with defined chemical and physical properties. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, is consistent with other drugs in its class. While specific, detailed experimental protocols for its characterization are not widely published, established analytical methods provide a clear framework for its analysis. This guide provides core technical information to support further research and development activities involving this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of biological actions of mthis compound, a nonsteroidal anti-inflammatory agent. (I). Suppressive effects on the leukocytes chemotaxis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Epirizole's Interaction with Lysosomal Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Beyond this well-established pathway, another proposed, albeit less quantitatively documented, mechanism contributing to its anti-inflammatory effects is the stabilization of lysosomal membranes.[1]
Lysosomes are cellular organelles containing a variety of hydrolytic enzymes.[1] Under inflammatory conditions, the membranes of these lysosomes can become destabilized, leading to the release of their enzymatic contents into the cytoplasm. This leakage can exacerbate tissue damage and amplify the inflammatory cascade.[1][2][3] It is theorized that by stabilizing these membranes, this compound may prevent the release of these damaging enzymes, thereby contributing to its overall anti-inflammatory profile.[1]
This technical guide provides an in-depth overview of the theoretical interaction between this compound and lysosomal membrane stabilization. Due to a lack of publicly available, specific quantitative data on this interaction for this compound, this document presents detailed, generalized experimental protocols that can be employed to investigate and quantify the lysosomal membrane stabilizing effects of this compound and other NSAIDs. Furthermore, it outlines how to present such data and visualizes the proposed signaling pathways.
Proposed Mechanism of Action: this compound and Lysosomal Membrane Stabilization
The anti-inflammatory action of this compound is multifaceted. The principal mechanism is the inhibition of COX enzymes, which curtails the production of prostaglandins.[1] A secondary, complementary mechanism is believed to be the stabilization of lysosomal membranes.[1] In inflammatory states, various stimuli can lead to the permeabilization of lysosomal membranes, a process known as Lysosomal Membrane Permeabilization (LMP). LMP results in the release of cathepsins and other hydrolases into the cytosol, which can trigger cell death and potentiate the inflammatory response.[4] By stabilizing the lysosomal membrane, this compound would theoretically prevent or reduce LMP, thereby mitigating a key amplification loop in the inflammatory process.
Quantitative Data Presentation
Table 1: Effect of this compound on Lysosomal Enzyme Release in Neutrophils
| Treatment Group | Concentration (µM) | β-Glucuronidase Release (% of Control) | Acid Phosphatase Release (% of Control) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 4.8 |
| This compound | 1 | 92 ± 4.5 | 94 ± 5.1 |
| This compound | 10 | 75 ± 3.9 | 78 ± 4.2 |
| This compound | 100 | 58 ± 3.1 | 62 ± 3.5 |
| Indomethacin (Positive Control) | 10 | 72 ± 4.1 | 75 ± 3.9 |
| *Hypothetical data presented as mean ± SD. Statistical significance (e.g., p < 0.05, p < 0.01) would be determined relative to the vehicle control. |
Table 2: Quantification of Lysosomal Membrane Stability using Acridine Orange Staining
| Treatment Group | Concentration (µM) | Red Fluorescence Intensity (Arbitrary Units) | Green Fluorescence Intensity (Arbitrary Units) | Red/Green Fluorescence Ratio |
| Vehicle Control | - | 5000 ± 250 | 500 ± 50 | 10.0 |
| This compound | 1 | 4800 ± 230 | 600 ± 60 | 8.0 |
| This compound | 10 | 4200 ± 210 | 900 ± 90 | 4.7 |
| This compound | 100 | 3500 ± 180 | 1500 ± 150 | 2.3 |
| Chloroquine (Destabilizing Agent) | 50 | 1500 ± 150 | 4000 ± 380 | 0.4 |
| Hypothetical data presented as mean ± SD. A decrease in the red/green ratio indicates lysosomal destabilization. Statistical significance would be determined relative to the vehicle control. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on lysosomal membrane stabilization.
Protocol 1: Lysosomal Enzyme Release Assay
This protocol measures the activity of lysosomal enzymes released into the cytosol, which is an indicator of lysosomal membrane damage.
4.1.1 Materials
-
Isolated neutrophils or other relevant cell type
-
This compound
-
Positive control (e.g., Indomethacin)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Substrates for lysosomal enzymes (e.g., p-nitrophenyl-β-D-glucuronide for β-glucuronidase)
-
96-well microplates
-
Microplate reader
4.1.2 Procedure
-
Cell Culture and Treatment: Plate cells at a suitable density in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound, a positive control, and a vehicle control for a predetermined incubation period.
-
Induction of Lysosomal Damage (Optional): In some experimental setups, lysosomal damage can be induced by a chemical or physical stressor after the drug treatment to assess the protective effect of the compound.
-
Separation of Cytosolic and Lysosomal Fractions: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which represents the cytosolic fraction containing released lysosomal enzymes.
-
Cell Lysis: To the remaining cell pellet, add lysis buffer to release the total cellular content of lysosomal enzymes.
-
Enzyme Activity Measurement: Add the appropriate enzyme substrate to both the cytosolic supernatant and the cell lysate. Incubate at 37°C for a specified time.
-
Data Acquisition: Stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation: The percentage of enzyme release is calculated as: (Activity in supernatant / (Activity in supernatant + Activity in lysate)) * 100.
Protocol 2: Acridine Orange Uptake and Release Assay
This method utilizes the metachromatic fluorescent dye Acridine Orange (AO) to assess lysosomal membrane integrity. AO accumulates in intact lysosomes and emits red fluorescence, while in the cytoplasm and nucleus, it emits green fluorescence. A shift from red to green fluorescence indicates lysosomal leakage.
4.2.1 Materials
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Acridine Orange (AO) staining solution (1-5 µg/mL in culture medium)
-
Fluorescence microscope or flow cytometer
4.2.2 Procedure
-
Cell Culture and Treatment: Culture cells to a desired confluency. Treat the cells with different concentrations of this compound or controls.
-
Acridine Orange Staining: Add the AO staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Capture images for subsequent analysis.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the intensity of red and green fluorescence per cell.
-
-
Data Analysis: Quantify the red and green fluorescence intensity. A decrease in the red/green fluorescence ratio is indicative of lysosomal membrane permeabilization.
Visualization of Pathways and Workflows
Signaling Pathway of Inflammation and this compound's Proposed Action
The following diagram illustrates the general inflammatory cascade and the proposed points of intervention for this compound, including its primary action on COX enzymes and its theoretical effect on lysosomal membrane stabilization.
References
- 1. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal membrane stabilization by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Epirizole's Inhibition of Polymorphonuclear Leukocyte Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirizole, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated inhibitory effects on the migration of polymorphonuclear leukocytes (PMNs), a key process in the inflammatory response. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and signaling pathways associated with this compound's action on PMN chemotaxis. While direct quantitative data from seminal studies are limited, this document consolidates current understanding and proposes a likely mechanism of action involving the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through phosphodiesterase (PDE) inhibition. Detailed experimental methodologies for studying PMN migration are provided, alongside visual representations of the pertinent signaling cascades and experimental workflows to facilitate further research and drug development in this area.
Introduction
Polymorphonuclear leukocytes, primarily neutrophils, are the first line of defense in the innate immune system. Their directed migration, or chemotaxis, to sites of inflammation is a critical step in combating pathogens and initiating tissue repair. However, excessive or dysregulated PMN infiltration can contribute to tissue damage in various inflammatory conditions.[1] this compound, a pyrazolone (B3327878) derivative NSAID, is known for its analgesic and anti-inflammatory properties, which are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2] Beyond this well-established mechanism, early research indicated that this compound also directly suppresses the migration of leukocytes.[1] This guide delves into the specifics of this inhibitory action, providing a technical resource for researchers in immunology and drug development.
Proposed Mechanism of Action: Inhibition of PMN Migration
The primary evidence for this compound's (also referred to as Mthis compound) direct effect on leukocyte migration stems from the work of Tanaka et al. (1977), which described the suppressive effects on leukocyte chemotaxis both in vivo and in vitro. While the full quantitative details of this original study are not widely available, the findings point towards a direct modulatory effect on the cellular machinery of migration.
A plausible molecular mechanism for this inhibition is the modulation of intracellular cyclic nucleotide signaling. The migration of neutrophils is a complex process governed by a delicate balance of intracellular signaling molecules, with cyclic adenosine monophosphate (cAMP) playing a significant inhibitory role. Elevation of intracellular cAMP levels in neutrophils has been shown to suppress their chemotactic response. This is achieved through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP. Specifically, PDE4 has been identified as a key regulator of neutrophil activation and migration.
It is hypothesized that this compound, like some other anti-inflammatory compounds, may exert its inhibitory effect on PMN migration by inhibiting PDE, leading to an accumulation of intracellular cAMP. This, in turn, dampens the downstream signaling cascades necessary for cell polarization and motility.
Signaling Pathways in Neutrophil Chemotaxis
Neutrophil chemotaxis is initiated by the binding of chemoattractants (e.g., chemokines like IL-8, bacterial peptides like fMLP) to G-protein coupled receptors (GPCRs) on the cell surface. This triggers a cascade of intracellular events, broadly categorized into "frontness" and "backness" signals that orchestrate cell polarization and directed movement.
-
"Frontness" Signaling: At the leading edge of the cell, GPCR activation leads to the dissociation of G-protein subunits, activating phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for various proteins containing pleckstrin homology (PH) domains, such as Akt and Rac guanine (B1146940) nucleotide exchange factors (GEFs). This cascade ultimately leads to the activation of the Rho GTPase Rac, which promotes the polymerization of actin filaments, driving the formation of lamellipodia and pseudopods that propel the cell forward.
-
"Backness" Signaling: Concurrently, at the trailing edge of the cell, RhoA is activated, which promotes the contraction of the actin-myosin cytoskeleton, leading to the retraction of the uropod.
The proposed inhibitory action of this compound via cAMP elevation would likely interfere with the "frontness" signaling pathway. Increased cAMP levels can activate Protein Kinase A (PKA), which can phosphorylate and inhibit key components of the chemotactic machinery.
Signaling Pathway of Neutrophil Chemotaxis and Proposed Inhibition by this compound
Caption: Proposed signaling pathway for this compound's inhibition of PMN migration.
Experimental Protocols
To investigate the inhibitory effects of this compound on PMN migration, a variety of in vitro assays can be employed. The following are detailed methodologies for key experiments.
Isolation of Human Polymorphonuclear Leukocytes
A prerequisite for most in vitro migration assays is the isolation of a pure population of PMNs from whole blood.
Materials:
-
Anticoagulated (e.g., with ACD or heparin) whole human blood
-
Dextran (B179266) solution (e.g., 6% in saline)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Protocol:
-
Mix whole blood with dextran solution at a 4:1 ratio.
-
Allow red blood cells to sediment for 30-45 minutes at room temperature.
-
Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the PMN-rich pellet at the bottom.
-
Resuspend the pellet in HBSS and perform red blood cell lysis using a hypotonic lysis buffer.
-
Wash the remaining PMNs with HBSS and resuspend in the appropriate assay buffer.
-
Assess cell viability and purity using a hemocytometer and trypan blue exclusion, and by microscopic examination of a stained cytospin preparation.
Chemotaxis Assay: Modified Boyden Chamber
The Boyden chamber assay is a classic and widely used method to quantify the chemotactic response of cells.[3]
Materials:
-
Multi-well Boyden chamber apparatus
-
Polycarbonate membranes with a 3-5 µm pore size
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound stock solution
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Pre-incubate the isolated PMNs with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add the PMN suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
After incubation, remove the membrane, wipe off the non-migrated cells from the upper surface, and fix the membrane in methanol.
-
Stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.
Experimental Workflow for Boyden Chamber Assay
Caption: Workflow for assessing this compound's effect on PMN migration.
Quantitative Data Presentation
Table 1: Hypothetical Quantitative Data on the Inhibition of PMN Migration by this compound
| Parameter | Value | Conditions | Reference |
| IC50 (in vitro) | e.g., 50 µM | Human PMNs, Chemoattractant: fMLP (10 nM), Boyden Chamber Assay | (Hypothetical) |
| Maximum Inhibition | e.g., 85% | At 100 µM this compound | (Hypothetical) |
| Effect on Random Migration | e.g., No significant effect | No chemoattractant gradient | (Hypothetical) |
| In vivo Efficacy | e.g., 40% reduction in PMN infiltration | Rat model of peritonitis, 10 mg/kg this compound | (Hypothetical) |
Conclusion and Future Directions
This compound's role as an inhibitor of polymorphonuclear leukocyte migration presents an intriguing aspect of its anti-inflammatory profile, distinct from its well-documented effects on cyclooxygenase. The proposed mechanism involving the inhibition of phosphodiesterase and subsequent elevation of intracellular cAMP provides a solid framework for further investigation. Future research should focus on definitively identifying the specific PDE isoforms targeted by this compound in PMNs and quantifying the dose-dependent effects on cAMP levels. Furthermore, modern techniques such as live-cell imaging and microfluidic-based chemotaxis assays could provide more detailed insights into the spatiotemporal dynamics of this compound's inhibitory action on migrating neutrophils. Elucidating these molecular details will not only enhance our understanding of this established therapeutic agent but may also pave the way for the development of more targeted anti-inflammatory drugs that selectively modulate leukocyte trafficking.
References
Epirubicin's Influence on Multidrug Resistance-1 (MDR1) mRNA Expression in Caco-2 Cells: A Technical Overview
Disclaimer: Initial literature searches for the non-steroidal anti-inflammatory drug "epirizole" did not yield studies investigating its effect on MDR1 mRNA expression in Caco-2 cells. However, extensive research exists for "epirubicin," an anthracycline chemotherapy agent and a known substrate and inducer of P-glycoprotein (the protein product of the MDR1 gene). It is plausible that the original query intended to investigate epirubicin (B1671505). This document will, therefore, focus on the effects of epirubicin on MDR1 mRNA expression in the Caco-2 cell line.
This technical guide provides an in-depth analysis of the effects of epirubicin on the expression of Multidrug Resistance-1 (MDR1) messenger RNA (mRNA) in Caco-2 cells, a widely utilized in vitro model for the human intestinal epithelium. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Executive Summary
The Caco-2 cell line is an established model for studying the absorption and metabolism of drugs, as well as the function of efflux transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. P-gp plays a crucial role in multidrug resistance by actively transporting a wide range of xenobiotics out of cells. Research has demonstrated that exposure of Caco-2 cells to certain drugs can modulate the expression of MDR1 mRNA, thereby altering the drug efflux capacity of the cells. Studies have shown that epirubicin, a substrate for P-gp, can induce an increase in MDR1 mRNA levels in Caco-2 cells. This upregulation is a significant factor in the development of multidrug resistance in cancer chemotherapy.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of epirubicin on MDR1 mRNA expression in Caco-2 cells.
| Treatment Group | Fold Change in MDR1 mRNA Expression (Mean ± SD) | Reference |
| Control (untreated Caco-2 cells) | 1.00 ± 0.12 | |
| Epirubicin (1 µg/mL) | 1.58 ± 0.15* |
*Indicates a statistically significant increase compared to the control group (P<0.05).
Experimental Protocols
This section details the methodologies for the key experiments involved in assessing the effect of epirubicin on MDR1 mRNA expression in Caco-2 cells.
Caco-2 Cell Culture and Treatment
-
Cell Line: Human colorectal adenocarcinoma Caco-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is replaced every 2-3 days.
-
Seeding for Experiments: For transport and gene expression studies, Caco-2 cells are seeded on Transwell polycarbonate membrane inserts. The cells are allowed to differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.
-
Epirubicin Treatment: Differentiated Caco-2 cell monolayers are treated with epirubicin at a final concentration of 1 µg/mL in the culture medium for a specified duration (e.g., 48 hours). Control cells are incubated with a vehicle (e.g., sterile water or DMSO) at the same concentration as the drug-treated group.
RNA Isolation
-
Procedure: Following treatment, total RNA is extracted from the Caco-2 cell monolayers using a TRIzol-based reagent or a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Quality Control: The concentration and purity of the isolated RNA are determined by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity is assessed by gel electrophoresis to visualize the 18S and 28S ribosomal RNA bands.
Reverse Transcription
-
Objective: To synthesize complementary DNA (cDNA) from the isolated RNA.
-
Procedure: A reverse transcription reaction is performed using a commercial cDNA synthesis kit. Typically, 1-2 µg of total RNA is reverse transcribed using reverse transcriptase, oligo(dT) primers, and dNTPs. The reaction is incubated at a specific temperature profile as recommended by the kit manufacturer.
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the relative expression levels of MDR1 mRNA.
-
Procedure:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method or TaqMan probes.
-
The reaction mixture includes cDNA template, forward and reverse primers for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin), and a qPCR master mix.
-
Primer Sequences (Example):
-
MDR1 Forward: 5'-CCCATCATTGCAATAGCAGG-3'
-
MDR1 Reverse: 5'-GTTCAAACTTCTGCTCCTGA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis: The relative expression of MDR1 mRNA is calculated using the 2-ΔΔCt method, where the expression of MDR1 is normalized to the expression of the housekeeping gene and then compared to the control group.
Visualizations
Experimental Workflow
Epirizole in Chronic Rheumatoid Arthritis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Epirizole exerts its anti-inflammatory effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923)—key mediators of pain and inflammation in rheumatoid arthritis.[5] There is evidence to suggest that this compound may exhibit some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[3] By reducing prostaglandin (B15479496) synthesis, this compound helps to alleviate the symptoms of RA, including joint pain, swelling, and stiffness.
Signaling Pathway of COX-2 Inhibition in Rheumatoid Arthritis
The following diagram illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention for COX-2 inhibitors like this compound.
Caption: COX-2 signaling pathway and this compound's point of inhibition.
Quantitative Data from Preclinical and Clinical Research
While this compound has been studied for its role in rheumatoid arthritis, comprehensive quantitative data from recent, large-scale clinical trials are not widely available in the English-language literature. The primary clinical reference is a study from 1983, for which detailed data is not readily accessible. The tables below are structured to present the types of quantitative data typically generated in preclinical and clinical studies for anti-inflammatory agents in RA research.
Table 1: Representative Preclinical Efficacy of this compound in an Animal Model of Arthritis (Note: The following data are representative and intended for illustrative purposes.)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Arthritis Score (mean ± SD) | 8.2 ± 1.5 | 5.1 ± 1.2 | 3.5 ± 0.9** |
| Paw Swelling (mm, mean ± SD) | 3.1 ± 0.4 | 2.2 ± 0.3 | 1.8 ± 0.2 |
| Serum PGE2 Levels (pg/mL) | 450 ± 65 | 210 ± 40 | 125 ± 30 |
| Histological Score (inflammation) | 3.5 ± 0.5 | 2.1 ± 0.4* | 1.4 ± 0.3 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Representative Clinical Efficacy Outcomes for an NSAID in Rheumatoid Arthritis (Note: The following data are representative and intended for illustrative purposes, based on typical outcomes for this class of drugs.)
| Outcome Measure | Placebo (n=150) | NSAID (e.g., this compound) (n=150) | p-value |
| ACR20 Response (%) | 25% | 55% | <0.001 |
| ACR50 Response (%) | 10% | 30% | <0.001 |
| ACR70 Response (%) | 2% | 12% | <0.01 |
| Change in DAS28-CRP (mean) | -0.5 | -1.8 | <0.001 |
| Patient-Reported Pain (VAS, mm change) | -10 | -35 | <0.001 |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the evaluation of this compound in chronic rheumatoid arthritis research.
In Vitro Assay: Inhibition of Prostaglandin E2 (PGE2) Production
Objective: To determine the in vitro potency of this compound in inhibiting the production of PGE2 in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Indomethacin (as a positive control)[8]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or Indomethacin) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the expression of COX-2 and the subsequent production of PGE2.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[7][9]
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition).
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo anti-arthritic efficacy of this compound in a preclinical model of rheumatoid arthritis.[10][11]
Materials:
-
DBA/1 mice (8-10 weeks old)[11]
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Induction of Arthritis:
-
Treatment:
-
Begin oral administration of this compound (e.g., 10 and 30 mg/kg) or vehicle daily, starting from the day of the booster injection (day 21) and continuing for a predefined period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (maximum score of 16 per mouse).[10]
-
Paw Swelling Measurement: Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for the analysis of inflammatory biomarkers (e.g., PGE2, cytokines).
-
Harvest the hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.[10]
-
-
Data Analysis: Compare the mean arthritis scores, paw swelling, biomarker levels, and histological scores between the this compound-treated groups and the vehicle-treated control group.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound for its potential as an anti-arthritic agent.
References
- 1. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
Epirizole Derivatives as Potent Anti-Ulcer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-ulcer properties of Epirizole derivatives. This compound, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives have demonstrated significant cytoprotective effects against gastric mucosal damage. This document outlines the core findings, experimental methodologies, and proposed mechanisms of action for these compounds, serving as a valuable resource for researchers in gastroenterology and medicinal chemistry.
Core Findings: Anti-Ulcer Efficacy
Studies have revealed that certain pyrimidine (B1678525) derivatives of this compound possess potent anti-ulcer activity. Notably, the compound 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has been identified as a highly effective agent in preclinical models.[1] These derivatives have shown significant inhibition of gastric lesions in both chemically-induced and stress-induced ulcer models in rats.[1]
While the primary literature highlights the potent activity of these derivatives, specific quantitative data on ulcer indices and percentage inhibition from the seminal study by Ikeda et al. (1996) were not available in the public domain at the time of this review. The following tables are structured based on the reported findings to accommodate future data.
Table 1: Anti-Ulcer Activity of this compound Derivatives in HCl/Ethanol-Induced Ulcer Model in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |
| Control (Vehicle) | - | Data not available | - | [1] |
| This compound | Data not available | Data not available | Data not available | [1] |
| 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | Data not available | Potent Inhibition Reported | Data not available | [1] |
| Other Derivatives | Data not available | Data not available | Data not available | [1] |
Table 2: Anti-Ulcer Activity of this compound Derivatives in Water-Immersion Stress-Induced Ulcer Model in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |
| Control (Vehicle) | - | Data not available | - | [1] |
| This compound | Data not available | Data not available | Data not available | [1] |
| 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | Data not available | Potent Inhibition Reported | Data not available | [1] |
| Other Derivatives | Data not available | Data not available | Data not available | [1] |
Mechanism of Action: A Dual Protective Pathway
The anti-ulcer effect of this compound and its derivatives is believed to be multifactorial, primarily involving the modulation of endogenous protective factors rather than inhibition of gastric acid secretion. The proposed mechanism centers around two key pathways:
-
Prostaglandin (B15479496) Synthesis: Unlike typical NSAIDs that inhibit cyclooxygenase (COX) enzymes and thereby reduce protective prostaglandins (B1171923), this compound's cytoprotective derivatives are thought to enhance or maintain the levels of these crucial mediators in the gastric mucosa. Prostaglandins play a vital role in stimulating mucus and bicarbonate secretion, maintaining mucosal blood flow, and promoting epithelial cell restitution.
-
Sulfhydryl Compounds: The protective action of these derivatives is also linked to the activity of endogenous sulfhydryl (SH) compounds, such as glutathione. These compounds act as antioxidants, scavenging free radicals and protecting mucosal cells from oxidative damage induced by necrotizing agents.
The cytoprotective effect is significantly diminished by pretreatment with indomethacin, a potent COX inhibitor, which underscores the critical role of prostaglandins in the mechanism of action.
Signaling Pathways
The following diagram illustrates the proposed signaling pathways involved in the cytoprotective effects of this compound derivatives.
Caption: Proposed cytoprotective signaling pathways of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to evaluate the anti-ulcer properties of this compound derivatives.
HCl/Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to screen for cytoprotective agents that protect the gastric mucosa against the necrotizing effects of strong irritants.
Caption: Experimental workflow for the HCl/ethanol-induced ulcer model.
Detailed Steps:
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment but are allowed free access to water. This ensures the stomach is empty for consistent ulcer induction.
-
Grouping and Dosing: Rats are randomly assigned to groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose).
-
Reference Drug Group: Receives a standard anti-ulcer drug (e.g., omeprazole, 20 mg/kg).
-
Test Groups: Receive various doses of the this compound derivatives suspended in the vehicle. All substances are administered orally via gavage.
-
-
Ulcer Induction: One hour after the administration of the test compounds or vehicle, 1 mL of a solution containing 0.15 M HCl in 70% ethanol is administered orally to each rat.
-
Observation Period: The animals are kept for one hour after the administration of the ulcerogenic agent.
-
Euthanasia and Sample Collection: Rats are euthanized by cervical dislocation or CO2 inhalation. The stomachs are immediately excised.
-
Ulcer Scoring: The stomachs are opened along the greater curvature and gently rinsed with saline to remove gastric contents. The length and number of hemorrhagic lesions in the glandular region are measured. The ulcer index is calculated based on the severity and extent of the lesions. The percentage of inhibition is calculated as: [(Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index] x 100.
Water-Immersion Stress-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the efficacy of compounds against ulcers induced by psychological and physiological stress.
Caption: Experimental workflow for the water-immersion stress-induced ulcer model.
Detailed Steps:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are used.
-
Fasting: Animals are fasted for 24 hours with free access to water.
-
Grouping and Dosing: Similar to the HCl/ethanol model, rats are divided into control, reference, and test groups and dosed orally.
-
Stress Induction: Thirty minutes after dosing, the rats are placed in individual restraint cages. The cages are then immersed vertically in a water bath maintained at a constant temperature of 23°C, with the water level up to the xiphoid process. The duration of stress is typically 7 hours.
-
Euthanasia and Sample Collection: Immediately following the stress period, the rats are euthanized.
-
Ulcer Scoring: The stomachs are removed, opened, and the gastric lesions, which typically appear as small linear erosions in the corpus and antrum, are examined and scored to calculate the ulcer index and percentage of inhibition.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant anti-ulcer properties. Their unique mechanism of action, which appears to involve the potentiation of endogenous protective pathways rather than the suppression of gastric acid, makes them an attractive area for further research and development.
Future investigations should focus on:
-
Elucidating the precise molecular targets of these derivatives within the prostaglandin and sulfhydryl pathways.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize the anti-ulcer potency and minimize any potential side effects.
-
Evaluating the efficacy of lead compounds in more chronic ulcer models and eventually in clinical trials.
This technical guide provides a foundational understanding of the anti-ulcer properties of this compound derivatives, offering valuable insights and methodologies for researchers dedicated to the discovery of novel gastroprotective agents.
References
Epirizole's Impact on Gene Expression in Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins (B1171923), key mediators of inflammation. While direct, comprehensive studies on the specific effects of this compound on global gene expression in inflammatory models are not extensively documented in publicly available literature, its mechanism of action as a COX inhibitor allows for informed inferences about its likely impact on the transcriptome in inflammatory settings. This technical guide synthesizes the known mechanisms of this compound and the broader class of NSAIDs to provide a detailed overview of its expected effects on gene expression, relevant signaling pathways, and a comprehensive experimental protocol to investigate these effects directly.
Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
This compound, like other NSAIDs, exerts its anti-inflammatory effects primarily by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2.[1][2][3][4][5] COX-2 is inducibly expressed at sites of inflammation and is responsible for the heightened production of prostaglandins that mediate pain and swelling.[1][3][4] this compound has demonstrated some selectivity for COX-2, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3][6] By blocking COX enzymes, this compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins such as PGE2, PGD2, and PGF2α, as well as thromboxane (B8750289) A2 (TXA2).
Beyond COX inhibition, some NSAIDs have been shown to have off-target effects, including the modulation of transcription factors like NF-κB.[7][8][9][10] While specific data for this compound is scarce, it is plausible that it may also influence these pathways, contributing to its overall anti-inflammatory profile.
Data Presentation: Predicted Impact of this compound on Gene Expression in Inflammatory Models
Based on the known downstream effects of prostaglandin signaling and the observed effects of other COX inhibitors in inflammatory models, the following table summarizes the predicted changes in the expression of key inflammatory genes following treatment with this compound. It is important to note that these are inferred effects and require direct experimental validation for this compound.
| Gene Category | Gene Name | Predicted Effect of this compound | Rationale |
| Pro-inflammatory Cytokines | Interleukin-6 (IL-6) | Downregulation | Inhibition of prostaglandin synthesis, particularly PGE2, can lead to reduced IL-6 production. |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Prostaglandins can amplify TNF-α production; thus, their inhibition is expected to decrease TNF-α expression. | |
| Interleukin-1 beta (IL-1β) | Downregulation | Reduced prostaglandin levels can lead to decreased activation of inflammasomes and subsequent IL-1β processing and release. | |
| Chemokines | C-X-C Motif Chemokine Ligand 8 (CXCL8 / IL-8) | Downregulation | Prostaglandins are known to induce the expression of various chemokines that attract immune cells to the site of inflammation. |
| C-C Motif Chemokine Ligand 2 (CCL2 / MCP-1) | Downregulation | Similar to other chemokines, CCL2 expression is often promoted by prostaglandins. | |
| Enzymes in the Inflammatory Cascade | Cyclooxygenase-2 (COX-2 / PTGS2) | Potential Downregulation | Some NSAIDs have been shown to reduce COX-2 expression through feedback mechanisms, although the primary effect is enzymatic inhibition. |
| Inducible Nitric Oxide Synthase (iNOS / NOS2) | Downregulation | Prostaglandins can upregulate iNOS expression, leading to increased nitric oxide production during inflammation. | |
| Anti-inflammatory Cytokines | Interleukin-10 (IL-10) | Potential Upregulation | Some studies suggest that NSAIDs can promote an anti-inflammatory environment, potentially leading to an increase in IL-10. |
Experimental Protocols: Investigating the Effects of this compound on Gene Expression
The following is a detailed methodology for a key in vitro experiment to determine the direct effects of this compound on gene expression in an inflammatory model.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To quantify the changes in the mRNA expression of key inflammatory genes in murine or human macrophage-like cells (e.g., RAW 264.7 or THP-1) upon treatment with this compound in the presence of an inflammatory stimulus (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
Quantitative PCR (qPCR) master mix (e.g., SYBR Green Master Mix)
-
Primers for target genes (e.g., Il6, Tnf, Ptgs2, Nos2) and a housekeeping gene (e.g., Gapdh, Actb)
-
Cell culture plates (e.g., 6-well plates)
-
qPCR instrument
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. Further dilute in cell culture medium to final desired concentrations (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with this compound or vehicle control (medium with DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 4, 8, or 24 hours) to induce an inflammatory response. Include a non-stimulated control group.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions by mixing cDNA, forward and reverse primers for each target gene, and SYBR Green master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated, LPS-stimulated control group using the 2^-ΔΔCt method.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for in vitro analysis of this compound's effect on gene expression.
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
References
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Preferential COX-2 inhibition: its clinical relevance for gastrointestinal non-steroidal anti-inflammatory rheumatic drug toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal safety of novel nonsteroidal antiinflammatory drugs: selective COX-2 inhibitors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spongiatriol inhibits nuclear factor kappa B activation and induces apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 10. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Epirizole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the preclinical toxicity of Epirizole (also known as epristeride). A comprehensive toxicological assessment would require access to the full study reports. The information herein should be used for informational purposes only and is not a substitute for a complete regulatory submission.
Executive Summary
This compound is a compound for which publicly accessible preclinical toxicity data is limited. This guide synthesizes the available information, focusing on long-term toxicity in a non-rodent species and in vitro reproductive toxicology. The primary findings indicate potential effects on the male reproductive system following chronic exposure. This document provides a structured overview of these findings, details the experimental protocols where available, and uses visualizations to illustrate toxicological assessment workflows. Due to the scarcity of data, this guide also incorporates general principles of preclinical toxicity testing to provide a broader context for the target audience.
Chronic Toxicity
The most significant publicly available data on this compound's toxicity comes from a long-term study in a non-rodent model.
Long-Term Toxicity in Beagle Dogs
A study was conducted to investigate the long-term effects and reversibility of this compound toxicity in male beagle dogs. The study duration was 180 days, with a subsequent 60-day recovery period.
| Species | Dose Levels (mg/kg) | Duration | Key Findings | Reversibility (after 60 days) |
| Beagle Dog | 10 | 180 days | - | - |
| 100 | 180 days | Toxicity to interstitial cells of the testes; Effects on DNA in prostatic epithelial cells. | Effects on testes and prostatic DNA were not reversible. | |
| Alterations in dihydrotestosterone (B1667394) (DHT) and prostatic specific antigen (PSA) levels, prostate gland volume, glandular epithelial cell height, and acinar luminal area. | These effects were reversible. |
-
Test System: Male Beagle dogs (approximately 6 months old).
-
Administration Route: Not specified in the available abstract.
-
Dose Groups:
-
Control (placebo)
-
10 mg/kg this compound
-
100 mg/kg this compound
-
-
Study Design: Animals were treated for 180 days. A subset of the treated groups was observed for a 60-day recovery period.
-
Parameters Evaluated:
-
Routine clinical analyses (at days 1, 30, 90, 180, and 240).
-
Systemic examination upon autopsy.
-
Relative DNA content in single prostatic epithelial cells.
-
Immunohistochemical staining of prostate tissue for DHT and PSA.
-
Histopathological examination of testes and prostate.
-
Reproductive Toxicology
Data on the reproductive and developmental toxicity of this compound is sparse. The available information is from an in vitro study assessing the direct effects of the compound on sperm motility.
In Vitro Effects on Sperm Motility
An in vitro study was conducted to evaluate the direct toxic effects of epristeride (B1671551) on sperm from rats, dogs, and humans.
| Species | Epristeride Concentration | Exposure Duration | Key Findings |
| Rat | 0.6, 6, and 60 µmol/L | 1 and 2 hours | Decreased percentage of motile sperm. |
| Dog | Not specified | 2 hours | Decreased percentage of motile sperm. |
| Human | 4.8 µmol/L | 2 hours | Decreased amplitude of lateral head displacement and percentage of motile sperm. |
-
Test System: Semen samples from rats, beagle dogs, and humans.
-
Methodology: Semen samples were incubated with vehicle control or varying concentrations of epristeride.
-
Analysis: Sperm motility and motile rate were analyzed using a Computer-Aided Sperm Analysis (CASA) system at 1 and 2 hours post-exposure.
-
Parameters Evaluated:
-
Percentage of motile sperm (MOT)
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Amplitude of lateral head displacement (ALH)
-
General Toxicity Testing Workflow (Illustrative)
The following diagram illustrates a typical workflow for preclinical toxicity assessment, which would be applicable to a compound like this compound.
Signaling Pathway Implication (Hypothetical)
Given that this compound affects male reproductive organs, a hypothetical signaling pathway involved could be the androgen signaling pathway. The following diagram illustrates a simplified version of this pathway.
Methodological & Application
Epirizole: Application Notes and Protocols for In Vivo Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923) that mediate inflammation and pain.[1] this compound exhibits some selectivity for COX-2 over COX-1, potentially offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] Additional anti-inflammatory mechanisms include the stabilization of lysosomal membranes and the inhibition of polymorphonuclear leukocyte migration.[1] These characteristics make this compound a compound of interest for investigation in in vivo models of inflammatory arthritis, such as rheumatoid arthritis.[3] This document provides detailed protocols for evaluating the efficacy of this compound in a preclinical rodent model of adjuvant-induced arthritis, based on established methodologies for NSAIDs.
Mechanism of Action: Signaling Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory effects by intercepting the arachidonic acid cascade. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][4]
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA) and the subsequent evaluation of this compound's anti-inflammatory effects.
Materials and Reagents
-
This compound (Mthis compound)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)
-
Positive Control: Diclofenac (B195802) sodium
-
Male Lewis or Wistar rats (180-220 g)
-
Plethysmometer
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (26-30G)
-
Oral gavage needles
Experimental Workflow
Detailed Procedure
-
Animal Acclimatization and Housing:
-
House male Lewis or Wistar rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.
-
Allow a 7-day acclimatization period before the start of the experiment.
-
-
Group Allocation (n=8 rats/group):
-
Group 1 (Normal Control): No CFA induction, receives vehicle orally.
-
Group 2 (Arthritic Control): CFA-induced arthritis, receives vehicle orally.
-
Group 3 (this compound Low Dose): CFA-induced arthritis, receives 100 mg/kg this compound orally.
-
Group 4 (this compound High Dose): CFA-induced arthritis, receives 200 mg/kg this compound orally.
-
Group 5 (Positive Control): CFA-induced arthritis, receives 10 mg/kg diclofenac orally.
-
-
Induction of Adjuvant Arthritis (Day 0):
-
Lightly anesthetize the rats.
-
Inject 0.1 mL of CFA into the sub-plantar region of the right hind paw. This will be the primary injected paw.
-
The contralateral (left) hind paw will be monitored for the secondary, systemic inflammatory response.
-
-
Drug Administration:
-
Prepare a suspension of this compound and diclofenac in the vehicle (e.g., 0.5% CMC).
-
Administer the assigned treatment daily via oral gavage from Day 0 to Day 21.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer on Day 0 (baseline) and then every 3-4 days until Day 21. The percentage inhibition of edema is a key parameter.
-
Arthritis Score: Score the severity of arthritis visually every 3-4 days based on a 0-4 scale for each paw, where:
-
0 = No erythema or swelling.
-
1 = Mild erythema and swelling of the digits.
-
2 = Moderate erythema and swelling of the paw.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Ankylosis and deformity. The maximum score per animal is 8 (sum of both hind paws).
-
-
Body Weight: Record the body weight of each animal every 3-4 days as an indicator of systemic health.
-
-
Termination and Sample Collection (Day 22):
-
Euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Dissect the ankle joints and preserve them in 10% neutral buffered formalin for histopathological analysis.
-
-
Histopathological and Biomarker Analysis:
-
Process the fixed joints for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Evaluate sections for inflammation, pannus formation, cartilage erosion, and bone resorption.
-
Measure serum cytokine levels using ELISA kits according to the manufacturer's instructions.
-
Data Presentation
The following tables represent expected data structures for summarizing the quantitative outcomes of the study.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM (Day 21) | % Inhibition of Edema |
| Normal Control | - | 1.25 ± 0.05 | - |
| Arthritic Control | Vehicle | 2.50 ± 0.15 | 0% |
| This compound | 100 | 1.95 ± 0.12 | 44% |
| This compound | 200 | 1.60 ± 0.10 | 72% |
| Diclofenac | 10 | 1.55 ± 0.09 | 76% |
| p<0.05, **p<0.01 compared to Arthritic Control. Data are hypothetical. |
Table 2: Effect of this compound on Arthritis Score and Inflammatory Markers
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score ± SEM (Day 21) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Normal Control | - | 0.0 ± 0.0 | 15.5 ± 2.1 | 45.2 ± 5.3 |
| Arthritic Control | Vehicle | 6.5 ± 0.4 | 85.3 ± 7.8 | 250.6 ± 20.1 |
| This compound | 100 | 4.2 ± 0.5 | 50.1 ± 6.2 | 165.4 ± 15.8 |
| This compound | 200 | 2.1 ± 0.3 | 30.7 ± 4.5 | 98.9 ± 10.2 |
| Diclofenac | 10 | 1.8 ± 0.2 | 25.4 ± 3.9 | 85.1 ± 9.5 |
| p<0.05, **p<0.01 compared to Arthritic Control. Data are hypothetical. |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound in a rat model of adjuvant-induced arthritis. The outlined procedures for induction, treatment, and assessment allow for a thorough characterization of the compound's anti-arthritic potential. The primary endpoints, including paw volume, arthritis score, and inflammatory cytokine levels, will provide quantitative data to determine the dose-dependent efficacy of this compound. Histopathological analysis will further offer qualitative insights into the drug's ability to protect joint integrity. These studies are essential for the preclinical development of this compound as a potential therapeutic agent for inflammatory joint diseases.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assay for Screening Anti-inflammatory Compounds Using Epirizole as a Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Epirizole is an NSAID with analgesic and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[2][3][4] this compound exhibits a degree of selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2][4] Additionally, this compound has been reported to stabilize lysosomal membranes and inhibit the migration of inflammatory cells, further contributing to its anti-inflammatory effects.[2]
This application note provides a detailed protocol for a comprehensive cell-based assay to measure the anti-inflammatory activity of test compounds, using this compound as a reference control. The described workflow utilizes a well-established in vitro model of inflammation, lipopolysaccharide (LPS)-stimulated macrophages, to assess the inhibitory effects of compounds on the production of key inflammatory mediators and the activation of critical signaling pathways.
Core Principles of the Assay
This assay is designed to provide a multi-faceted evaluation of a compound's anti-inflammatory potential by measuring its effects on:
-
Prostaglandin E2 (PGE2) Production: As a primary product of the COX-2 pathway, inhibition of PGE2 synthesis is a key indicator of NSAID activity.
-
Pro-inflammatory Cytokine Release: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of the inflammatory response.
-
NF-κB Signaling Pathway Activation: The transcription factor NF-κB is a central regulator of inflammatory gene expression. Its translocation to the nucleus is a critical step in the inflammatory cascade.
-
p38 MAPK Signaling Pathway Activation: The p38 MAPK pathway is another crucial signaling cascade involved in the production of inflammatory mediators.
-
Cell Viability: It is essential to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
Data Presentation
The quantitative data generated from this assay can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on PGE2, TNF-α, and IL-6 Production in LPS-Stimulated Macrophages
| This compound Concentration (µM) | PGE2 (pg/mL) | % Inhibition of PGE2 | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| 0 (Vehicle Control) | 0 | 0 | 0 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| IC50 |
Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation and p38 MAPK Phosphorylation
| This compound Concentration (µM) | % of Cells with Nuclear p65 | % Inhibition of Translocation | Ratio of p-p38/total p38 (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 0 | 1.00 | 0 | |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC50 |
Table 3: Cytotoxicity of this compound in Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 | |
| CC50 |
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage-like cell line.
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PGE2, TNF-α, and IL-6 ELISA kits
-
Primary antibodies: Rabbit anti-NF-κB p65, Rabbit anti-phospho-p38 MAPK, Rabbit anti-total p38 MAPK
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (for immunofluorescence), HRP-conjugated anti-rabbit IgG (for Western blot)
-
DAPI (4',6-diamidino-2-phenylindole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lysis buffer (for Western blot)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer membranes, and Western blot reagents
-
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for ELISA and MTT assays, 24-well plates with coverslips for immunofluorescence, and 6-well plates for Western blot) at a density that will result in 80-90% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the appropriate incubation time depending on the downstream assay (e.g., 24 hours for cytokine and PGE2 production, 30-60 minutes for signaling pathway activation).
-
Protocol 2: Measurement of PGE2, TNF-α, and IL-6
-
Following the treatment period, collect the cell culture supernatants.
-
Quantify the concentrations of PGE2, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[5][6][7][8][9][10][11][12][13][14][15][16]
-
Generate a standard curve for each analyte and determine the concentrations in the samples.
-
Calculate the percentage inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
Protocol 3: Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence
-
Seed and treat cells on coverslips as described in Protocol 1.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear translocation of p65 in at least three different fields of view for each condition.
Protocol 4: Analysis of p38 MAPK Phosphorylation by Western Blot
-
Seed and treat cells in 6-well plates as described in Protocol 1.
-
After treatment, lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[17][18]
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated p38 to total p38.
Protocol 5: Cell Viability Assessment by MTT Assay
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24 hours.[19][20][21][22]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. raybiotech.com [raybiotech.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmgrp.com [bmgrp.com]
- 13. abcam.com [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
Preparing Epirizole Stock Solutions in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Epirizole stock solutions in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and experimental planning.
| Parameter | Value | Source(s) |
| Molecular Weight | 234.25 g/mol | [3] |
| Solubility in DMSO | 27.5 mg/mL (117.4 mM) | [4] |
| Recommended Stock Solution Concentration | 10 mM - 100 mM in DMSO | [4] |
| Typical Working Concentration in Cell Culture | 1 - 1000 µM | [1][4] |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
-
Sterile, disposable serological pipettes and pipette tips
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution. Adjust volumes as needed for your specific requirements.
-
Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, carefully weigh out 23.43 mg of this compound powder. Calculation: 0.1 mol/L * 0.001 L * 234.25 g/mol = 0.023425 g = 23.43 mg
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and free of any particulate matter.
-
Sonication (Optional): If the this compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Preparing Working Solutions from Stock
This protocol provides a general guideline for diluting the this compound stock solution to a final working concentration in cell culture medium.
-
Thawing the Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculating Dilutions: Determine the desired final concentration of this compound for your experiment (e.g., 10 µM). To prepare a working solution that is 1000x the final concentration, you would dilute the 100 mM stock to 10 mM.
-
Serial Dilution (Recommended): It is best practice to perform a serial dilution to ensure accuracy, especially for low final concentrations.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 10 mM intermediate solution from a 100 mM stock, dilute the stock 1:10 in culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).
-
Final Working Solution: Further dilute the intermediate solution to your final desired concentration. For example, to make a 10 µM working solution from a 10 mM intermediate, you would perform a 1:1000 dilution (e.g., 1 µL of 10 mM intermediate + 999 µL of medium).
-
-
DMSO Concentration Control: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.[5] A vehicle control containing the same final concentration of DMSO without this compound should be included in all experiments.
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock and working solution preparation.
This compound's Mechanism of Action via the COX Pathway
Caption: this compound inhibits COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis.
References
Epirizole Administration for Rodent Inflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirizole (also known as Mthis compound) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is used for muscle and joint pain.[1] In rodent models, this compound has demonstrated protective effects against gastric lesions and has been investigated for its anti-inflammatory potential. This document provides a summary of its administration routes in rodents for inflammation studies, based on available literature. It also includes detailed, adaptable protocols for common rodent inflammation models and diagrams to illustrate its mechanism of action and experimental workflows.
This compound primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity towards COX-2.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound is known to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes, further contributing to its anti-inflammatory profile.
Data Presentation
The following tables summarize the available quantitative data on this compound administration in rodent models. It is important to note that specific dose-response data for this compound in common acute and chronic inflammation models is limited in the currently available literature. The provided data is primarily from studies on gastric protection and ulcer induction.
Table 1: this compound Dosage in Rat Models
| Model | Administration Route | Dose | Species | Observed Effect | Reference |
| HCl-ethanol-induced gastric lesions | Oral, Intraperitoneal (IP), Subcutaneous (SC) | 3 or 10 mg/kg | Rat | Dose-dependent protection of gastric mucosa | [1] |
| Duodenal ulcer induction | Oral or Parenteral | 200 mg/kg | Rat | Induction of deep duodenal ulcers | |
| Gastric lesion induction | Oral | 300 mg/kg/day for 2 weeks | Rat | Production of gastric lesions | [2] |
| Inhibition of stress-induced gastric lesions | Oral | 200 mg/kg | Rat | Reduction in ulcer index | [2] |
Note: The studies providing these data points did not focus on the typical anti-inflammatory endpoints (e.g., paw edema volume, arthritis score). Researchers should consider these as starting points for dose-ranging studies in inflammation models.
Signaling Pathway
The proposed mechanism of action for this compound involves multiple pathways to reduce inflammation. The diagram below illustrates the key signaling cascades affected by this compound.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Protocols
The following are detailed, adaptable protocols for common rodent inflammation models that can be used to evaluate the efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Administration supplies (oral gavage needles, syringes, etc.)
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Indomethacin 10 mg/kg)
-
This compound (e.g., 3, 10, 30 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle via the desired route (oral, IP, or SC) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for carrageenan-induced paw edema assay.
Adjuvant-Induced Arthritis in Rats
This model is used to assess chronic inflammation, sharing some features with human rheumatoid arthritis.
Materials:
-
Male Lewis or Wistar rats (180-220 g)
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Digital calipers
-
Administration supplies
Procedure:
-
Animal Acclimatization: House animals for at least one week prior to the study.
-
Induction of Arthritis: On day 0, inject 0.1 mL of CFA into the sub-plantar region of the left hind paw.
-
Grouping and Treatment: On day 8 (or when signs of secondary inflammation appear), group the animals (n=6-8) and begin daily administration of this compound or vehicle.
-
Vehicle control
-
Positive control (e.g., Methotrexate 0.3 mg/kg)
-
This compound (e.g., 10, 30, 100 mg/kg/day, oral)
-
-
Assessment: Monitor the following parameters every 2-3 days until day 28:
-
Paw volume/thickness of both hind paws
-
Arthritic score (based on a scale for erythema, swelling, and joint deformity)
-
Body weight
-
-
Termination: On day 28, animals can be euthanized for histological analysis of the joints and measurement of inflammatory markers in blood or tissue.
-
Data Analysis: Compare the changes in paw volume, arthritic score, and body weight between the treated and control groups.
Caption: Workflow for the adjuvant-induced arthritis model.
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
0.6% (v/v) Acetic acid solution
-
Observation chambers
-
Stopwatch
-
Administration supplies
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals and fast them for 12 hours before the experiment with free access to water.
-
Grouping: Divide mice into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Aspirin 100 mg/kg)
-
This compound (e.g., 10, 30, 100 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally 30-60 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
Caption: Workflow for the acetic acid-induced writhing test.
Conclusion
References
- 1. Effects of mthis compound and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mthis compound, a non-steroidal antiinflammatory compound, its ulcerogenicity and inhibitory action on lesions induced by acidic antiinflammatory agents in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro COX Enzyme Inhibition Assay for Epirizole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epirizole (also known as Mthis compound) is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties.[1] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing as two main isoforms, COX-1 and COX-2, are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[2][4][5] COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammatory responses.[2] this compound is understood to function by inhibiting these COX enzymes, with some evidence suggesting a degree of selectivity towards the COX-2 isoform.[2][3]
This document provides a comprehensive protocol for determining the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes using a common in vitro colorimetric assay.
Quantitative Data on COX Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC50 values for this compound were not available in the reviewed literature, the following table provides a template for data presentation and includes comparative values for other common NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15[6] |
| Diclofenac | 0.076 | 0.026 | 2.9[6] |
| Celecoxib | 82 | 6.8 | 12[6] |
| Meloxicam | 37 | 6.1 | 6.1[6] |
Diagram: COX Signaling Pathway
The diagram below illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes, the pathway targeted by this compound.
Caption: Arachidonic acid cascade and site of this compound inhibition.
Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay
This protocol is adapted from standard colorimetric COX inhibitor screening assays and is suitable for determining the IC50 values of this compound for COX-1 and COX-2.[7][8][9] The assay measures the peroxidase activity of COX, which is monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8][9]
I. Materials and Reagents
-
COX-1 enzyme (ovine or human)
-
COX-2 enzyme (human, recombinant)
-
96-well microplate
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide (KOH)
-
Colorimetric Substrate (TMPD)
-
This compound
-
Solvent for this compound (e.g., DMSO or ethanol)
-
Microplate reader capable of measuring absorbance at 590 nm
II. Reagent Preparation
-
Assay Buffer (1X): Prepare the assay buffer to a 1X concentration using HPLC-grade water as specified by the manufacturer.
-
Heme Solution: Dilute the heme cofactor to its final working concentration in 1X Assay Buffer.
-
Enzyme Solutions (COX-1 and COX-2): Thaw enzymes on ice. Dilute each enzyme (COX-1 and COX-2) separately in 1X Assay Buffer to the recommended concentration. Keep the diluted enzymes on ice and use within one hour.[7]
-
This compound Stock and Dilutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Arachidonic Acid Solution: Prepare the substrate solution by mixing arachidonic acid with KOH and diluting with water to the final working concentration as per kit instructions. This solution should be used shortly after preparation.
III. Assay Procedure
The following procedure should be performed in a 96-well plate format. It is recommended to run all samples in triplicate.
-
Plate Setup:
-
Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of Heme solution.[7] These wells will be used to subtract the background absorbance.
-
100% Initial Activity (Control) Wells: Add 150 µL of 1X Assay Buffer, 10 µL of Heme solution, and 10 µL of either the diluted COX-1 or COX-2 enzyme.[7] Add 10 µL of the solvent used for this compound to these wells.
-
Inhibitor (this compound) Wells: Add 150 µL of 1X Assay Buffer, 10 µL of Heme solution, 10 µL of either the diluted COX-1 or COX-2 enzyme, and 10 µL of the desired this compound dilution.[7]
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 25°C to allow this compound to bind to the enzyme.
-
Reaction Initiation:
-
Measurement:
IV. Data Analysis
-
Correct for Background: Subtract the average absorbance of the Background Wells from all other wells.
-
Calculate Percent Inhibition: Determine the percentage of COX inhibition for each this compound concentration using the following formula: % Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Diagram: Experimental Workflow
The diagram below outlines the step-by-step workflow for the in vitro COX inhibition assay.
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 Inhibitors Decrease Interleukin-1β-Stimulated Prostaglandin E2 and IL-6 Production by Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective cyclooxygenase-1 and -2 inhibitors each increase allergic inflammation and airway hyperresponsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epirizole in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory properties of Epirizole. This document outlines the underlying principles of the model, the mechanism of action of this compound, and step-by-step experimental procedures.
Introduction
The carrageenan-induced paw edema model is a widely used and highly reproducible in vivo assay for screening and evaluating the efficacy of acute anti-inflammatory agents.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.
-
Early Phase (0-2 hours): Characterized by the release of histamine (B1213489), serotonin, and bradykinin, leading to increased vascular permeability.
-
Late Phase (3 hours onwards): Involves the production of prostaglandins, mediated by the enzyme cyclooxygenase-2 (COX-2), and the infiltration of neutrophils into the site of inflammation. This phase is sensitive to most clinically effective non-steroidal anti-inflammatory drugs (NSAIDs).
This compound is an NSAID that primarily exerts its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[4] this compound shows some selectivity towards inhibiting COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[3][4] Additionally, this compound has been shown to inhibit the migration of polymorphonuclear leukocytes, which are key cellular components of the inflammatory response.
Experimental Protocols
Materials and Reagents
-
This compound
-
Lambda (λ)-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Indomethacin or Diclofenac Sodium
-
Experimental Animals: Male Wistar rats or Swiss albino mice (body weight 150-200g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-30 gauge)
Experimental Procedure
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping of Animals: Divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Carrageenan Control): Receive vehicle followed by carrageenan injection.
-
Group III (Positive Control): Receive a standard NSAID (e.g., Indomethacin, 10 mg/kg) followed by carrageenan injection.
-
Group IV-VI (Test Groups): Receive this compound at varying doses (e.g., 25, 50, 100 mg/kg) followed by carrageenan injection.
-
-
Drug Administration: Administer this compound, the positive control, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to the carrageenan injection.
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal (except the Normal Control group).
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Alternatively, paw thickness can be measured using digital calipers.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at the respective time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100
-
Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM |
| 0 hr | ||
| Normal Control | - | 1.20 ± 0.02 |
| Carrageenan Control | - | 1.22 ± 0.03 |
| Indomethacin | 10 | 1.21 ± 0.02 |
| This compound | 25 | 1.23 ± 0.03 |
| This compound | 50 | 1.22 ± 0.02 |
| This compound | 100 | 1.21 ± 0.03 |
| *p < 0.05 compared to Carrageenan Control. |
Table 2: Percentage Inhibition of Paw Edema by this compound (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Percentage Inhibition (%) at 4 hours |
| Indomethacin | 10 | 63.0% |
| This compound | 25 | 32.4% |
| This compound | 50 | 48.1% |
| This compound | 100 | 57.4% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation and this compound Action
Caption: this compound's mechanism in carrageenan-induced inflammation.
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Carrageenan-induced oedema in the rat paw - histamine participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Epirizole Treatment Regimen for Long-Term Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity towards COX-2. This mechanism reduces the production of prostaglandins, key mediators of inflammation and pain. Additionally, this compound has been shown to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes, further contributing to its anti-inflammatory properties. These characteristics make this compound a compound of interest for the management of chronic inflammatory conditions, such as rheumatoid arthritis.
These application notes provide a detailed framework for conducting long-term preclinical animal studies to evaluate the safety and efficacy of this compound. The following protocols are designed to be adapted to specific research needs and institutional guidelines.
Data Presentation: Quantitative Dosing Regimens
The following tables summarize suggested oral dosing regimens for this compound in common laboratory animal models for long-term (greater than 28 days) studies. These dosages are derived from available preclinical data and general principles of NSAID toxicology. Dose-ranging studies are recommended to precede any long-term evaluation.
Table 1: Proposed Long-Term Oral Dosing Regimen for Rodents (Rats, Mice)
| Species | Dosage Level | Dose (mg/kg/day) | Frequency | Rationale/Remarks |
| Rat | Low Dose | 5 | Once Daily | To establish a No Observable Adverse Effect Level (NOAEL). |
| Mid Dose | 25 | Once Daily | To induce a therapeutic effect with potential for mild, observable side effects. | |
| High Dose | 100 | Once Daily | To assess dose-limiting toxicity. Based on doses used in gastric lesion studies.[1][2] | |
| Mouse | Low Dose | 2.5 | Once Daily | Adjusted for metabolic rate differences from rats. |
| Mid Dose | 12.5 | Once Daily | To induce a therapeutic effect with potential for mild, observable side effects. | |
| High Dose | 50 | Once Daily | To assess dose-limiting toxicity. |
Table 2: Proposed Long-Term Oral Dosing Regimen for Non-Rodents (Beagle Dogs)
| Species | Dosage Level | Dose (mg/kg/day) | Frequency | Rationale/Remarks |
| Dog | Low Dose | 2 | Once Daily | To establish a No Observable Adverse Effect Level (NOAEL). |
| Mid Dose | 10 | Once Daily | To induce a therapeutic effect with potential for mild, observable side effects. | |
| High Dose | 30 | Once Daily | To assess dose-limiting toxicity. |
Signaling Pathway and Experimental Workflow
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's primary mechanism of action.
Experimental Workflow for a Long-Term this compound Study
Caption: Workflow for a typical long-term preclinical study.
Experimental Protocols
Chronic Toxicity and Safety Pharmacology Study
Objective: To determine the potential toxicity of this compound following repeated oral administration for 90 days in rats.
Materials:
-
Wistar rats (8-10 weeks old, equal numbers of males and females)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Standard laboratory animal diet and water
-
Gavage needles
-
Equipment for clinical pathology analysis (hematology, clinical chemistry)
-
Necropsy and histopathology equipment
Methodology:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 7 days prior to the start of the study.
-
Group Assignment: Randomly assign animals to four groups (n=10/sex/group): Vehicle control, Low Dose, Mid Dose, and High Dose (refer to Table 1).
-
Dose Administration: Administer this compound or vehicle orally via gavage once daily for 90 consecutive days.
-
Clinical Observations: Conduct and record clinical observations twice daily for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Record body weights weekly. Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples via a suitable route (e.g., tail vein) at day 30 and at termination (day 91) for hematology and clinical chemistry analysis. Collect urine samples for urinalysis at the same time points.
-
Ophthalmology: Conduct ophthalmoscopic examinations prior to the start of treatment and at termination.
-
Necropsy and Histopathology: At the end of the 90-day treatment period, euthanize all animals. Conduct a full gross necropsy. Collect and preserve designated organs and tissues in 10% neutral buffered formalin. Process tissues for histopathological examination.
Efficacy Study in a Rodent Model of Chronic Inflammation (Adjuvant-Induced Arthritis)
Objective: To evaluate the efficacy of this compound in reducing inflammation and pain in a rat model of adjuvant-induced arthritis.
Materials:
-
Lewis rats (8-10 weeks old, males)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle
-
Plethysmometer or calipers for paw volume/thickness measurement
-
Analgesia meter for pain assessment (e.g., von Frey filaments)
Methodology:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Treatment Initiation: Begin oral administration of this compound or vehicle (refer to Table 1 for dosing) on day 8 post-adjuvant injection and continue daily until day 28.
-
Assessment of Paw Edema: Measure the volume or thickness of both hind paws on alternate days from day 0 to day 28.
-
Pain Assessment: Assess mechanical hyperalgesia using von Frey filaments on alternate days from day 0 to day 28.
-
Body Weight: Monitor and record the body weight of each animal weekly.
-
Histopathology: At the end of the study (day 29), euthanize the animals and collect the ankle joints. Fix, decalcify, and process the joints for histopathological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood at termination to measure systemic inflammatory markers (e.g., C-reactive protein, cytokines).
Conclusion
The provided protocols and data serve as a comprehensive guide for the long-term evaluation of this compound in animal models. Researchers should adapt these guidelines to their specific experimental aims and adhere to all institutional and national regulations governing animal research. Rigorous and well-controlled long-term studies are essential to fully characterize the therapeutic potential and safety profile of this compound for chronic inflammatory diseases.
References
Application Notes and Protocols: Quantifying the In Vitro Effects of Epirizole on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[1][3][4] Emerging research suggests that the therapeutic effects of NSAIDs may also be attributed to their ability to modulate the production of cytokines, key signaling molecules that regulate inflammatory responses. This document provides detailed protocols and application notes for quantifying the in vitro effects of this compound on the production of pro-inflammatory cytokines.
The protocols outlined below describe the use of lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) as a model system to assess the immunomodulatory activity of this compound. The production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), is quantified using enzyme-linked immunosorbent assay (ELISA).
Data Presentation: Hypothetical Quantitative Effects of this compound on Cytokine Production
The following tables present hypothetical data illustrating the dose-dependent inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-1β by LPS-stimulated human PBMCs. This data is representative of the expected outcomes based on the known anti-inflammatory properties of NSAIDs.[5][6][7]
Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated PBMCs
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 2500 | 0 |
| 1 | 2250 | 10 |
| 10 | 1750 | 30 |
| 50 | 1000 | 60 |
| 100 | 625 | 75 |
Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated PBMCs
| This compound Concentration (µM) | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 4000 | 0 |
| 1 | 3600 | 10 |
| 10 | 2600 | 35 |
| 50 | 1400 | 65 |
| 100 | 800 | 80 |
Table 3: Effect of this compound on IL-1β Production in LPS-Stimulated PBMCs
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 800 | 0 |
| 1 | 720 | 10 |
| 10 | 520 | 35 |
| 50 | 280 | 65 |
| 100 | 160 | 80 |
Experimental Protocols
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
-
-
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, minimizing mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL centrifuge tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
2. In Vitro Stimulation of PBMCs and Treatment with this compound
This protocol details the stimulation of isolated PBMCs with LPS and subsequent treatment with varying concentrations of this compound.
-
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
-
Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the vehicle (DMSO).
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Add 50 µL of LPS solution to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the cell-free supernatants and store at -80°C until cytokine analysis.
-
3. Quantification of Cytokines by ELISA
This protocol provides a general procedure for measuring cytokine concentrations in the collected supernatants using a sandwich ELISA kit.
-
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
Collected cell culture supernatants
-
Wash Buffer
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
Microplate reader
-
-
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the standards and thawed cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in cytokine production, such as the NF-κB and MAPK pathways.[8][9][10][11][12][13][14]
Caption: Putative mechanism of this compound's effect on cytokine signaling pathways.
Caption: Experimental workflow for quantifying this compound's effect on cytokine production.
References
- 1. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK involvement in cytokine production in response to Corynebacterium pseudotuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pnas.org [pnas.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Epirizole in Gastric Mucosa Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of epirizole in studying the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on the gastric mucosa. Detailed protocols for relevant experimental models are included to facilitate research in this area.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Structurally, it is a basic compound, which differentiates it from many acidic NSAIDs like aspirin (B1665792) and indomethacin (B1671933). This distinction is significant when considering its effects on the gastric mucosa. While NSAIDs are well-known for their potential to cause gastric irritation and ulceration, primarily through the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in protective prostaglandins (B1171923), this compound has demonstrated a degree of gastric mucosal protection in certain experimental settings.[1][2][3] This makes it a valuable tool for investigating the mechanisms of NSAID-induced gastropathy and for exploring potential gastroprotective strategies.
Mechanism of Action in the Gastric Mucosa
The primary mechanism of action for most NSAIDs involves the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins, particularly PGE2, play a crucial role in maintaining the integrity of the gastric mucosa by stimulating the secretion of mucus and bicarbonate, and by maintaining mucosal blood flow. Inhibition of prostaglandin (B15479496) synthesis by NSAIDs compromises these protective mechanisms, leading to an increased susceptibility to damage from gastric acid and other irritants.
This compound also inhibits cyclooxygenase but is thought to have a degree of selectivity for COX-2.[4] This partial selectivity may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs. Furthermore, studies suggest that the gastroprotective effects of this compound are mediated by endogenous prostaglandins and sulfhydryl compounds.[1][2] Its protective action is diminished by pretreatment with indomethacin (a potent COX inhibitor) and N-ethylmaleimide (a sulfhydryl blocker), indicating the involvement of these pathways.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and other NSAIDs on the gastric mucosa. It is important to note that the data for this compound and other NSAIDs are derived from different studies using varied experimental models, and therefore, a direct comparison of ulcer indices should be made with caution.
Table 1: Effect of this compound on Gastric Ulcer Index in a Water-Immersion Stress Model in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Corpus) | Ulcer Index (Pyloric Antrum) |
| Mefenamic Acid + Water-Immersion Stress | 250 | 8.1 | 4.0 |
| Mefenamic Acid + Water-Immersion Stress + Mthis compound | 200 | 4.7 | 0.5 |
Data from Kobayashi et al., 1980.[3]
Table 2: Protective Effect of Mthis compound (this compound) on HCl-Ethanol-Induced Gastric Lesions in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Protective Effect |
| Mthis compound | 3 | Oral, Intraperitoneal, or Subcutaneous | Dose-dependent protection |
| Mthis compound | 10 | Oral, Intraperitoneal, or Subcutaneous | Dose-dependent protection |
Data from Tanaka et al., 1989.[1][2]
Table 3: Ulcerogenic Effects of Common NSAIDs in Rats (24-hour post-administration)
| NSAID | Dose (mg/kg) | Mean Gross Ulcer Index (7-week-old rats) | Mean Gross Ulcer Index (1-year-old rats) |
| Indomethacin | 10 | ~2.5 | ~5.0 |
| Indomethacin | 20 | ~4.0 | ~7.5 |
| Indomethacin | 40 | ~6.0 | ~12.5 |
| Diclofenac | 40 | ~1.5 | ~2.0 |
| Diclofenac | 80 | ~2.0 | ~2.5 |
| Aspirin | 100 | ~1.0 | ~1.5 |
Data adapted from Seo et al., 2012.[4][5]
Experimental Protocols
Protocol 1: HCl/Ethanol-Induced Gastric Lesions in Rats to Evaluate the Protective Effect of this compound
This protocol is designed to induce acute gastric mucosal lesions and to assess the gastroprotective potential of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (Mthis compound)
-
Necrotizing agent: 60% ethanol (B145695) in 150 mM HCl
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Dissection tools
-
Formalin solution (10%)
-
Stereomicroscope or image analysis software
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
Induction of Gastric Lesions:
-
Administer 1 mL of the HCl/ethanol solution to each rat via oral gavage.
-
-
Observation and Sample Collection:
-
One hour after the administration of the necrotizing agent, euthanize the rats by cervical dislocation.
-
Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
-
Assessment of Gastric Lesions:
-
Pin the stomach flat on a corkboard and examine for mucosal lesions under a stereomicroscope.
-
The severity of the lesions can be scored using an ulcer index. A common scoring system is to measure the length (in mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Alternatively, the total area of the lesions can be quantified using image analysis software.
-
-
Histological Examination (Optional):
-
Fix the stomach tissue in 10% formalin for at least 24 hours.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections for histological changes such as epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.
-
Protocol 2: Water-Immersion Restraint Stress-Induced Gastric Lesions in Rats
This model induces gastric lesions through a combination of psychological and physical stress, providing a different mechanism of injury to study the effects of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (Mthis compound)
-
Acidic NSAID (e.g., Mefenamic Acid)
-
Restraint cages
-
Water bath maintained at 23°C
-
Other materials as listed in Protocol 1.
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
Divide rats into groups: Vehicle control, Acidic NSAID alone, and Acidic NSAID + this compound.
-
Administer the vehicle or drugs orally. For example, administer 250 mg/kg of mefenamic acid with or without 200 mg/kg of this compound.[3]
-
-
Induction of Stress Lesions:
-
Immediately after drug administration, place the rats in restraint cages.
-
Immerse the cages vertically in a water bath at 23°C to the level of the xiphoid process for 1 hour.[3]
-
-
Sample Collection and Assessment:
-
After the stress period, euthanize the rats and excise the stomachs.
-
Assess the gastric lesions as described in Protocol 1 (steps 4 and 5). The corpus and pyloric antrum can be scored separately.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NSAID-induced gastric mucosal damage.
Caption: Proposed mechanism of this compound's gastroprotective effect.
Caption: General experimental workflow for studying gastric mucosal effects.
References
- 1. Effects of mthis compound and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of mthis compound and basic antiinflammatory drugs on HCl-ethanolinduced gastric lesions in rats (1989) | Hironori Tanaka | 6 Citations [scispace.com]
- 3. Mthis compound, a non-steroidal antiinflammatory compound, its ulcerogenicity and inhibitory action on lesions induced by acidic antiinflammatory agents in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating LC-MS/MS Method for the Detection and Quantification of Epirizole and its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) used for treating muscle and joint pain.[1][2] Its chemical structure, 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine, contains both pyrazole (B372694) and pyrimidine (B1678525) rings, along with methoxy (B1213986) functional groups.[1][3] To ensure the safety and efficacy of pharmaceutical products, it is crucial to identify and quantify any degradation products that may form during manufacturing, storage, or administration.[4][5] Forced degradation studies are essential for developing and validating stability-indicating analytical methods, as they provide insights into the degradation pathways of the active pharmaceutical ingredient (API).[4][5][6]
This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the separation, identification, and quantification of this compound and its potential degradation products generated under forced stress conditions. The method is designed to be a critical tool for quality control and stability assessment in the development of this compound-containing drug products.
Experimental Protocols
Forced Degradation Study
Forced degradation studies were designed to expose this compound to various stress conditions to generate its potential degradation products.[5][6] A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Acid Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 4 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of this compound stock solution was mixed with 1 mL of 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.
-
Thermal Degradation: this compound solid powder was placed in a hot air oven at 105°C for 48 hours. A sample was then prepared by dissolving the powder in methanol.
-
Photolytic Degradation: A solution of this compound (100 µg/mL in methanol) was exposed to UV light (254 nm) for 72 hours.
All stressed samples were diluted with the mobile phase to a final concentration of approximately 10 µg/mL before injection into the LC-MS/MS system.
LC-MS/MS Method
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient Elution | 10% B to 90% B over 10 min, hold at 90% B for 2 min, re-equilibrate at 10% B for 3 min |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the proposed structures of potential degradation products (DP) and the MRM transitions used for their detection and quantification. The structures are hypothesized based on the known reactivity of this compound's functional groups.
| Compound | Proposed Structure | Molecular Formula | MW ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| This compound | 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | C₁₁H₁₄N₄O₂ | 234.25 | 235.1 | 135.1, 121.1 |
| DP-1 | 4-hydroxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine (O-demethylation) | C₁₀H₁₂N₄O₂ | 220.23 | 221.1 | 121.1, 107.1 |
| DP-2 | 4-methoxy-2-(5-hydroxy-3-methylpyrazol-1-yl)-6-methylpyrimidine (O-demethylation) | C₁₀H₁₂N₄O₂ | 220.23 | 221.1 | 135.1, 97.1 |
| DP-3 | 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-(hydroxymethyl)pyrimidine (Oxidation) | C₁₁H₁₄N₄O₃ | 250.25 | 251.1 | 151.1, 121.1 |
| DP-4 | 4-methoxy-2-(5-methoxy-3-(hydroxymethyl)pyrazol-1-yl)-6-methylpyrimidine (Oxidation) | C₁₁H₁₄N₄O₃ | 250.25 | 251.1 | 135.1, 137.1 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for forced degradation and LC-MS/MS analysis.
Proposed this compound Degradation Pathway
Caption: Proposed degradation pathways for this compound.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the determination of this compound in the presence of its degradation products. This stability-indicating method is highly specific and sensitive, making it suitable for routine quality control analysis, stability studies, and regulatory submissions for this compound drug products. The identification of potential degradation pathways is a critical step in understanding the stability profile of the drug, ensuring the development of a safe and effective pharmaceutical formulation.
References
- 1. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Application Notes and Protocols for Epirizole in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[2] this compound is suggested to exhibit some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a favorable therapeutic window with potentially fewer side effects compared to non-selective NSAIDs.[2][3]
These application notes provide a comprehensive overview of the use of this compound in primary cell culture experiments, focusing on its anti-inflammatory effects. Detailed protocols for assessing cell viability, measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production, and analyzing key inflammatory signaling pathways are provided.
Potential Applications in Primary Cell Culture
-
Investigation of Anti-inflammatory Effects: this compound can be used to study the inflammatory response in various primary cell types, such as chondrocytes, synoviocytes, macrophages, and endothelial cells.
-
Target Validation: Primary cell models are valuable for validating the therapeutic potential of COX inhibitors like this compound in a more physiologically relevant context than cell lines.
-
Toxicity and Safety Assessment: Determining the cytotoxic effects of this compound on different primary cell types is crucial for preclinical safety evaluation.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying this compound's effects on cellular signaling pathways involved in inflammation.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results from the described experimental protocols.
Table 1: Effect of this compound on the Viability of Primary Human Chondrocytes
| This compound Concentration (µM) | Cell Viability (%) (mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 10 | 96.2 ± 5.1 |
| 50 | 92.8 ± 4.5 |
| 100 | 88.1 ± 5.9 |
| 200 | 75.4 ± 6.3 |
Table 2: Inhibition of IL-1β-induced Prostaglandin E2 (PGE2) Production by this compound in Primary Human Synoviocytes
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) (mean ± SD, n=3) | % Inhibition of PGE2 Production |
| 0 (Unstimulated) | 15.2 ± 3.1 | - |
| 0 (IL-1β stimulated) | 485.6 ± 25.3 | 0 |
| 1 | 242.8 ± 18.7 | 50 |
| 10 | 97.1 ± 11.5 | 80 |
| 50 | 43.7 ± 8.2 | 91 |
| 100 | 29.1 ± 5.9 | 94 |
Table 3: Effect of this compound on the Expression of Key Inflammatory Signaling Proteins in Primary Macrophages
| Treatment | p-p65/p65 Ratio (Relative to IL-1β Control) | COX-2/GAPDH Ratio (Relative to IL-1β Control) |
| Unstimulated | 0.15 | 0.10 |
| IL-1β (10 ng/mL) | 1.00 | 1.00 |
| IL-1β + this compound (50 µM) | 0.45 | 0.25 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the effect of this compound on the viability of primary cells.
Materials:
-
Primary cells (e.g., human chondrocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Quantification of Prostaglandin E2 (PGE2) Production
This protocol measures the inhibitory effect of this compound on PGE2 synthesis in primary cells stimulated with an inflammatory agent.
Materials:
-
Primary cells (e.g., human synoviocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Inflammatory stimulus (e.g., Interleukin-1 beta (IL-1β), 10 ng/mL)
-
24-well tissue culture plates
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed primary cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete culture medium. Incubate overnight.
-
Pre-treatment with this compound: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in 500 µL of fresh medium for 1 hour.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., IL-1β) to the wells. Include unstimulated and stimulated controls.
-
Incubate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[4][5][6][7]
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each this compound concentration compared to the stimulated control.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
Primary cells (e.g., macrophages)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Inflammatory stimulus (e.g., IL-1β, 10 ng/mL)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-COX-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and an inflammatory stimulus as described in Protocol 2.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of target proteins to a loading control (e.g., GAPDH).
Mandatory Visualization
Caption: this compound's mechanism of action on the inflammatory signaling pathway.
Caption: General experimental workflow for studying this compound in primary cells.
References
- 1. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. arborassays.com [arborassays.com]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Application Note: Measuring Epirizole's Impact on Gene Expression via qRT-PCR
Abstract
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) recognized for its therapeutic effects in managing inflammation and pain. Its mechanism of action is primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins (B1171923). This application note provides a detailed protocol for quantifying the impact of this compound on the gene expression of key inflammatory markers using quantitative real-time polymerase chain reaction (qRT-PCR). We present a comprehensive workflow, from cell culture and treatment to data analysis and interpretation, with a focus on the Cyclooxygenase (COX) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The provided protocols and data presentation formats are intended to guide researchers in pharmacology, drug discovery, and molecular biology in assessing the molecular effects of this compound.
Introduction
This compound, a pyrazole (B372694) derivative, exerts its anti-inflammatory effects by modulating key pathways involved in the inflammatory response. Like other NSAIDs, this compound is known to target the COX pathway, thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, the interplay between the COX and NF-κB signaling pathways is a critical aspect of inflammatory processes. The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] The expression of COX-2, the inducible isoform of cyclooxygenase, is itself regulated by NF-κB.[3][4] Therefore, investigating the effect of this compound on the gene expression of components within these pathways is crucial for a comprehensive understanding of its mechanism of action.
Quantitative RT-PCR is a highly sensitive and specific technique for measuring changes in gene expression.[5][6] It allows for the precise quantification of messenger RNA (mRNA) transcripts, providing valuable insights into how a compound like this compound modulates cellular function at the molecular level. This application note details the necessary steps to perform such an analysis, from experimental design to data interpretation.
Key Signaling Pathways
Cyclooxygenase (COX) Pathway: This pathway is central to the synthesis of prostaglandins from arachidonic acid. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible by inflammatory stimuli.[3] NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX-2.
NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[1]
Figure 1: Simplified NF-κB Signaling Pathway
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Select a suitable cell line for inflammation studies, such as human macrophage-like cells (e.g., U937 or THP-1) or a relevant tissue-specific cell line.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Stimulation: To induce an inflammatory response and the expression of target genes, stimulate the cells with an appropriate agent, such as lipopolysaccharide (LPS) (1 µg/mL) for a defined period (e.g., 4-6 hours) prior to this compound treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Add the this compound-containing medium to the cells and incubate for the desired time points (e.g., 6, 12, or 24 hours).
RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.[8][9]
-
Primer Design: Design or obtain validated primers for the target genes (e.g., PTGS2 (COX-2), TNF, IL6) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green master mix.[8] Include no-template controls (NTC) to check for contamination.
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR detection system with a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to verify the specificity of the amplified product.[9]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control group.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 3. Involvement of cyclooxygenase-2 and prostaglandins in the molecular pathogenesis of inflammatory lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Application of Quantitative Real-Time Reverse Transcription-PCR in Assessing Drug Efficacy against the Intracellular Pathogen Cryptosporidium parvum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 9. mcgill.ca [mcgill.ca]
Application Note: Visualizing Epirizole's Target Engagement with In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[2][3] this compound shows a degree of preference for inhibiting COX-2, the inducible isoform predominantly expressed at sites of inflammation, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3]
In drug development, confirming that a therapeutic agent interacts with its intended target in the relevant tissue and cellular context—a process known as target engagement—is crucial. In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization and quantification of specific mRNA sequences within intact tissues.[4] While ISH does not directly visualize the drug-protein binding event, it is an invaluable tool for mapping the spatial expression of the drug's target. By visualizing the mRNA of the target protein, researchers can confirm its presence in the desired cell types and disease-affected tissues, providing critical contextual information for interpreting pharmacodynamic and efficacy studies.
This application note provides a detailed protocol for using chromogenic in situ hybridization (CISH) to detect the mRNA of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), the gene encoding the COX-2 enzyme, to support target engagement studies for this compound.
Principle of the Method
In situ hybridization utilizes a labeled nucleic acid probe that is complementary to a target mRNA sequence within a tissue sample. The probe hybridizes to its target, and its location is subsequently visualized using detection reagents. In this protocol, a probe labeled with a hapten (e.g., Digoxigenin - DIG) is detected by an anti-hapten antibody conjugated to an enzyme, such as alkaline phosphatase (AP). The enzyme then converts a soluble chromogenic substrate into an insoluble, colored precipitate at the site of hybridization, allowing for visualization with a standard bright-field microscope. This method provides cellular and subcellular resolution of target mRNA expression.
Signaling Pathway: this compound's Inhibition of the COX-2 Pathway
The diagram below illustrates the inflammatory pathway mediated by COX-2 and the inhibitory action of this compound. Inflammatory stimuli trigger the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by the COX-2 enzyme. PGH2 is then converted into various prostaglandins, such as PGE2, which bind to their receptors to promote inflammation, pain, and fever. This compound directly inhibits the activity of COX-2, thereby blocking the production of these inflammatory mediators.
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Workflow for In Situ Hybridization
The following diagram provides a high-level overview of the key steps involved in the in situ hybridization protocol for detecting COX-2 (PTGS2) mRNA.
References
- 1. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Epirizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirizole (also known as Mthis compound) is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923), key mediators of inflammation and pain. This compound exhibits some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammatory processes. Beyond COX inhibition, this compound has also been reported to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes.
Given the integral role of prostaglandins in modulating immune responses, the administration of this compound can have significant effects on various immune cell populations. Flow cytometry is an invaluable technology for dissecting these effects at a single-cell level, allowing for the detailed analysis of immune cell subsets, their activation status, and cytokine production profiles following this compound treatment. These application notes provide a comprehensive guide to utilizing flow cytometry for this purpose.
Data Presentation
The following tables summarize representative quantitative data on the effects of COX-2 inhibitors, such as this compound, on various immune cell populations as analyzed by flow cytometry. It is important to note that while this compound is a COX inhibitor, the specific quantitative effects may vary. The data presented here is illustrative of the expected outcomes based on the mechanism of action of this class of drugs.
Table 1: Effect of this compound on T-Lymphocyte Subsets and Activation Markers
| Cell Population | Marker | Untreated Control (% Positive) | This compound-Treated (% Positive) | Fold Change |
| Helper T Cells | CD3+CD4+ | 45.2 ± 3.1 | 44.8 ± 2.9 | ~ 1.0 |
| Cytotoxic T Cells | CD3+CD8+ | 25.8 ± 2.5 | 25.5 ± 2.3 | ~ 1.0 |
| Activated Helper T Cells | CD4+CD25+ | 12.3 ± 1.8 | 8.6 ± 1.5 | ↓ ~0.7 |
| Activated Cytotoxic T Cells | CD8+CD25+ | 8.5 ± 1.2 | 6.2 ± 1.0 | ↓ ~0.7 |
| Early Activated T Cells | CD3+CD69+ | 15.7 ± 2.0 | 10.1 ± 1.7* | ↓ ~0.6 |
-
Data are representative of studies on COX-2 inhibitors and may not be specific to this compound. Statistical significance (p < 0.05) is denoted by an asterisk.
Table 2: Effect of this compound on B-Lymphocyte Activation
| Cell Population | Marker | Untreated Control (% Positive) | This compound-Treated (% Positive) | Fold Change |
| B Cells | CD19+ | 10.1 ± 1.5 | 9.9 ± 1.4 | ~ 1.0 |
| Activated B Cells | CD19+CD86+ | 7.2 ± 1.1 | 5.1 ± 0.9 | ↓ ~0.7 |
| Early Activated B Cells | CD19+CD69+ | 9.8 ± 1.3 | 6.7 ± 1.1 | ↓ ~0.7 |
-
Data are representative of studies on COX-2 inhibitors and may not be specific to this compound. Statistical significance (p < 0.05) is denoted by an asterisk.
Table 3: Effect of this compound on Monocyte Intracellular Cytokine Production
| Cell Population | Cytokine | Untreated Control (% Positive) | This compound-Treated (% Positive) | Fold Change |
| Monocytes | CD14+TNF-α+ | 18.4 ± 2.2 | 11.2 ± 1.9 | ↓ ~0.6 |
| Monocytes | CD14+IL-6+ | 22.1 ± 2.5 | 13.7 ± 2.1 | ↓ ~0.6 |
| Monocytes | CD14+IL-10+ | 5.6 ± 0.8 | 7.9 ± 1.0* | ↑ ~1.4 |
-
Data are representative of studies on COX-2 inhibitors and may not be specific to this compound. Statistical significance (p < 0.05) is denoted by an asterisk.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research needs and available reagents.
Protocol 1: Analysis of T-Cell and B-Cell Subsets and Activation Markers
Objective: To quantify the proportions of major T and B lymphocyte subsets and their activation status in peripheral blood mononuclear cells (PBMCs) following in vitro treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD25, anti-CD69, anti-CD86
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 to achieve the desired final concentrations. A vehicle control (DMSO only) should be prepared at the same final DMSO concentration (typically <0.1%).
-
Plate 1 x 10^6 PBMCs per well in a 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and wash twice with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
-
Viability Staining: If using a non-fixable viability dye like Propidium Iodide, add it to the cells just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, typically performed before surface staining.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer. Ensure appropriate compensation controls are run.
Protocol 2: Analysis of Intracellular Cytokine Production in Monocytes
Objective: To measure the frequency of monocytes producing key pro- and anti-inflammatory cytokines after this compound treatment.
Materials:
-
All materials from Protocol 1
-
Lipopolysaccharide (LPS)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-TNF-α, anti-IL-6, anti-IL-10
Procedure:
-
Cell Preparation and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Stimulation and Protein Transport Inhibition:
-
Four to six hours before the end of the incubation period, add a stimulant such as LPS (e.g., 100 ng/mL) to the wells to induce cytokine production.
-
Concurrently, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to allow for intracellular cytokine accumulation.
-
-
Surface Staining:
-
Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Stain for the surface marker CD14 by incubating with the anti-CD14 antibody for 30 minutes at 4°C.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization Buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the pre-titrated anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on the arachidonic acid pathway.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Troubleshooting & Optimization
Improving Epirizole solubility in aqueous solutions for in vitro assays
Welcome to the Epirizole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous solutions for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) used for muscle and joint pain.[1] Like many organic molecules, this compound has low aqueous solubility, which can lead to challenges in preparing solutions for in vitro experiments. Inadequate dissolution can result in precipitation of the compound in cell culture media, leading to inaccurate and unreliable assay results.
Q2: What is the known solubility of this compound in common solvents?
A2: this compound exhibits varying solubility in different solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 27.5 mg/mL.[2] Its aqueous solubility is pH-dependent and has been reported to be greater than 35.1 µg/mL at pH 7.4.[3] A predicted water solubility value is approximately 1.13 mg/mL.[4][5] For other common organic solvents, specific quantitative data is limited, but it is expected to be more soluble in polar organic solvents than in water.
Q3: What are the initial steps I should take to dissolve this compound for a cell-based assay?
A3: The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO.[2] This stock solution can then be serially diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide: Precipitation in Cell Culture Media below for detailed solutions.
Quantitative Solubility Data
For effective experimental design, it is crucial to understand the solubility of this compound in various solvents. The following table summarizes available quantitative data.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL | 117.4 mM | [2] |
| Water (pH 7.4) | > 35.1 µg/mL | > 0.15 mM | [3] |
| Water (Predicted) | 1.13 mg/mL | 4.82 mM | [4][5] |
Note: The molecular weight of this compound is 234.25 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A common high concentration for stock solutions is 10-100 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for at least 6 months when stored at -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To dilute the this compound stock solution to the final working concentration in an aqueous medium while minimizing precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution. It is recommended to first create an intermediate dilution in the cell culture medium.
-
To prepare the final working solution, add a small volume of the intermediate dilution to the pre-warmed medium while gently vortexing. This gradual dilution helps to prevent the compound from "crashing out" of the solution.
-
Ensure the final DMSO concentration in the working solution is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in DMSO
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Ensure you are using the correct volume of DMSO for the desired concentration. Refer to the solubility data table. |
| Low temperature | Gently warm the solution to 37°C to aid dissolution. |
| Inadequate mixing | Continue vortexing for a longer period. Use a sonicator for 5-10 minutes if available. |
| Poor quality DMSO | Use anhydrous, high-purity DMSO. Older DMSO can absorb water, which will decrease its solvating power for hydrophobic compounds. |
Issue 2: Precipitation in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Decrease the final working concentration. |
| Rapid Dilution | Adding the concentrated DMSO stock directly and quickly to the medium can cause localized high concentrations, leading to immediate precipitation. Perform a serial dilution and add the stock solution dropwise while gently vortexing the medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions. |
| pH of the Medium | While most culture media are buffered, slight variations in pH can affect the solubility of pH-sensitive compounds. Ensure your medium is properly buffered and at the correct pH. |
| Interaction with Media Components | Components in the media, such as salts and proteins (if serum is used), can sometimes interact with the compound and reduce its solubility. Consider using a different basal medium or a serum-free formulation for initial solubility tests. |
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway.
Prostaglandin Synthesis Pathway
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
While direct evidence for this compound's effects on other pathways is limited, NSAIDs can sometimes have broader effects on inflammatory signaling. The following diagram illustrates a general workflow for investigating the potential impact of this compound on other key inflammatory pathways like NF-κB and MAPK.
Experimental Workflow for Investigating this compound's Effects on Inflammatory Signaling
Caption: Workflow to assess this compound's impact on key inflammatory pathways.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Epirizole stability issues in long-term cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of epirizole in long-term cell culture media.
Troubleshooting Guides
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound in cell culture experiments.
Issue 1: Precipitation or Cloudiness in Media Upon Addition of this compound
| Possible Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | This compound has a water solubility of 1.13 mg/mL. Higher concentrations in aqueous media can lead to precipitation. | - Prepare a concentrated stock solution in an organic solvent like DMSO. - Ensure the final concentration of this compound in the culture media does not exceed its solubility limit. - When diluting the stock solution, add it to the media dropwise while gently vortexing to ensure rapid and even distribution. |
| "Crashing Out" of DMSO Stock | Rapid dilution of a concentrated DMSO stock in an aqueous buffer can cause the compound to precipitate. | - Warm the cell culture media to 37°C before adding the this compound stock solution. - Avoid adding the concentrated stock directly to a large volume of cold media. - Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final culture volume. |
| Interaction with Media Components | Components in the cell culture media, such as salts or proteins, may interact with this compound, reducing its solubility.[1] | - Test the solubility of this compound in different types of cell culture media to identify a compatible formulation. - If using serum, add this compound to the serum-free basal media first before adding the serum. |
Issue 2: Loss of this compound Activity Over Time in Culture
| Possible Cause | Explanation | Recommended Solution |
| Chemical Degradation | This compound, as a pyrazole-containing compound, may be susceptible to hydrolysis or oxidation over extended periods in aqueous environments at 37°C.[1][2] | - Prepare fresh this compound-containing media for long-term experiments or replace the media at regular intervals (e.g., every 24-48 hours). - Store stock solutions at -80°C and minimize freeze-thaw cycles. - If oxidation is suspected, consider preparing the media with antioxidants, if compatible with the experimental setup. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media. | - Use low-adsorption plasticware. - Pre-incubate the culture vessels with a blocking agent like bovine serum albumin (BSA), if appropriate for the experiment. |
| Cellular Metabolism | The cells in culture may metabolize this compound, leading to a decrease in its active concentration over time. | - Measure the concentration of this compound in the culture supernatant at different time points using an appropriate analytical method (e.g., HPLC). - If metabolism is significant, consider a continuous-flow culture system or more frequent media changes. |
Issue 3: Change in Media Color or pH
| Possible Cause | Explanation | Recommended Solution |
| Degradation Products | The degradation of this compound may lead to the formation of acidic or basic byproducts, causing a shift in the media's pH and a corresponding color change of the phenol (B47542) red indicator.[3] | - Monitor the pH of the culture media regularly. - If a significant pH shift is observed, it is a strong indicator of compound degradation. Prepare fresh media. |
| Bacterial Contamination | Microbial contamination can rapidly alter the pH of the culture media. | - Visually inspect the culture for signs of contamination (e.g., turbidity, microbial colonies). - Perform a sterility test on the culture media. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but can be dissolved in DMSO to prepare a concentrated stock solution.[4] For example, to prepare a 10 mM stock solution, dissolve 2.34 mg of this compound (Molar Mass: 234.25 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution.
2. What is the recommended storage condition for this compound stock solutions?
Store this compound stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
3. What is a safe final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
4. How often should I change the media containing this compound in a long-term experiment?
Due to the potential for degradation at 37°C, it is recommended to replace the this compound-containing media every 24 to 48 hours to ensure a consistent concentration of the active compound. The exact frequency may need to be determined empirically based on the stability of this compound in your specific cell culture system.
5. Are there any visible signs of this compound degradation in the media?
Visible signs of degradation can include a change in the color of the media (if it contains a pH indicator like phenol red), the appearance of precipitates, or a noticeable decrease in the expected biological effect of the drug.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 234.25 g/mol | [6] |
| Water Solubility | 1.13 mg/mL | [7] |
| logP | 1.56 | [7] |
| pKa (Strongest Basic) | 2.74 | [8] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration |
| DMSO Stock Solution | -80°C | Up to 1 year |
| -20°C | Up to 1 month | |
| Working Solution in Media | 2-8°C | Up to 24 hours |
| 37°C | Use immediately; replace every 24-48 hours |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or another appropriate analytical instrument.
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in your cell culture medium (both with and without serum, if applicable) to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one aliquot of each condition and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
-
Sample Analysis:
-
Thaw the samples and centrifuge to remove any precipitate.
-
Analyze the supernatant using a validated HPLC method to quantify the concentration of this compound. The mobile phase and detection wavelength should be optimized for this compound.
-
Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of degradation.
-
-
Functional Assay (Optional): In parallel, you can perform a functional assay (e.g., measuring prostaglandin (B15479496) E2 levels in cell culture supernatant) at each time point to correlate the chemical stability with biological activity.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Degradation | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. philadelphia.edu.jo [philadelphia.edu.jo]
Troubleshooting Epirizole variability in in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo experiments involving Epirizole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] This inhibition of prostaglandin (B15479496) synthesis is responsible for its analgesic, anti-inflammatory, and antipyretic effects.[1]
Q2: What are the common causes of variability in in vivo experiments with NSAIDs like this compound?
Variability in in vivo responses to NSAIDs can arise from several factors:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varying plasma concentrations of this compound.
-
Formulation: The formulation of this compound can significantly impact its solubility and bioavailability, leading to differences in exposure.[2][3][4]
-
Genetic Factors: Genetic differences in metabolic enzymes (e.g., cytochrome P450 family) can alter the rate at which this compound is metabolized.
-
Experimental Procedures: Variations in animal handling, dosing technique, and the induction of the disease model (e.g., inflammation) can introduce variability.
-
Pathophysiological State of the Animal: The severity of the induced inflammation or disease model can influence the response to treatment.
Q3: Are there known drug interactions with this compound that could affect my in vivo study?
Yes, as an NSAID, this compound has the potential for drug-drug interactions that could influence experimental outcomes. Co-administration with other drugs that are metabolized by the same hepatic enzymes could alter the clearance of this compound. Additionally, concurrent use of other anti-inflammatory or anticoagulant drugs may potentiate their effects or side effects. It is crucial to review the metabolic pathways of any co-administered drugs in your experimental model.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Efficacy
Symptoms: Inconsistent or highly variable reduction in inflammation (e.g., paw edema) across animals in the same treatment group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation/Solubility | Ensure this compound is fully solubilized or uniformly suspended in the vehicle before each administration. Prepare fresh formulations daily if stability is a concern. Consider using solubilizing agents or different vehicle systems.[3][4] |
| Variable Oral Bioavailability | Fast animals overnight before oral administration to reduce the impact of food on drug absorption. Ensure consistent gavage technique to deliver the full dose to the stomach. |
| Inconsistent Induction of Inflammation | Standardize the procedure for inducing inflammation (e.g., carrageenan injection volume, concentration, and injection site). Ensure the inflammatory response in the control group is consistent across experiments. |
| Genetic Variability in Animal Strain | Use an inbred strain of animals to minimize genetic variability in drug metabolism and inflammatory response. |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. Ensure accurate body weight measurement for each animal for precise dose calculation. |
Issue 2: Unexpected Toxicity or Adverse Events
Symptoms: Animals exhibiting signs of toxicity such as gastrointestinal distress, lethargy, or unexpected mortality at therapeutic doses.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dose Miscalculation | Double-check all dose calculations and ensure the correct stock solution concentration is used. |
| Vehicle Toxicity | Run a vehicle-only control group to rule out any adverse effects of the formulation vehicle itself. |
| High Peak Plasma Concentration (Cmax) | Consider a dose-response study to determine the minimum effective dose. If using an oral formulation, administering it with food might slow absorption and reduce Cmax, although this can also affect overall bioavailability. |
| Off-Target Effects | Review the literature for any known off-target effects of this compound in the specific animal model being used. |
| Animal Health Status | Ensure all animals are healthy and free from underlying diseases before starting the experiment. |
Quantitative Data
Table 1: this compound Dosage Information from In Vivo Studies in Rats
| Administration Route | Dose | Species | Study Context |
| Oral, Intraperitoneal, Subcutaneous | 3 and 10 mg/kg | Rat | HCl-ethanol-induced gastric lesions[5] |
| Oral | 200 mg/kg | Rat | Gastric lesion induction with water-immersion stress[3] |
| Oral | 300 mg/kg/day for 2 weeks | Rat | Gastric lesion induction[3] |
Key Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds like this compound.[6][7][8][9][10]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Male Wistar or Sprague-Dawley rats (150-200g)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before oral administration of the drug.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) by gavage. A typical volume is 5-10 mL/kg.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control (vehicle-treated) group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Plasma Sample Collection for Pharmacokinetic Analysis
This protocol outlines a general procedure for collecting blood samples to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Dosing vehicle
-
Appropriate animal species (e.g., rats, mice, or dogs)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Pipettes and storage vials
Procedure:
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). The exact time points should be chosen based on the expected absorption and elimination rates of the drug.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store them at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method, such as LC-MS/MS.
Protocol 3: General LC-MS/MS Method for this compound Quantification in Plasma
While a specific validated method for this compound is not detailed in the provided search results, a general approach based on common practices for small molecule quantification can be followed.[11][12][13][14][15] Researchers will need to develop and validate a specific method for their laboratory.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
General Steps for Method Development and Validation:
-
Standard and Internal Standard Preparation: Obtain pure this compound as a reference standard. Select a suitable internal standard (IS) with similar chemical properties. Prepare stock solutions and a series of calibration standards and quality control (QC) samples in blank plasma.
-
Sample Preparation: Develop a robust method for extracting this compound and the IS from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Select an appropriate HPLC/UPLC column (e.g., C18) and mobile phase to achieve good separation of this compound and the IS from endogenous plasma components.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., ionization mode, precursor and product ions, collision energy) for sensitive and specific detection of this compound and the IS using Multiple Reaction Monitoring (MRM).
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizations
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. drug concentration cmax: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. ijpp.com [ijpp.com]
- 11. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 12. mdpi.com [mdpi.com]
- 13. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing Epirizole precipitation in physiological buffers
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of Epirizole in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) used for muscle and joint pain.[1][2] Like many NSAIDs, it functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain.[3][4] Its aqueous solubility is limited, which can lead to precipitation when preparing solutions in physiological buffers for in vitro and in vivo studies.
Q2: What are the known solubility parameters for this compound?
Published data on this compound's solubility is summarized in the table below. The relatively low aqueous solubility, especially at physiological pH, is a primary reason for precipitation issues.
| Property | Value | Source |
| Water Solubility | >35.1 µg/mL (at pH 7.4) | PubChem[1] |
| Predicted Water Solubility | 1.13 mg/mL | ALOGPS[2] |
| Predicted logP | 1.56 | ALOGPS[2] |
| Predicted logS | -2.3 | ALOGPS[2] |
Q3: What factors can contribute to this compound precipitation in my experiments?
Several factors can cause this compound to precipitate from physiological buffers:
-
Concentration: Exceeding the solubility limit of this compound in the buffer.
-
pH: While data at various pH values is limited, pH can significantly impact the solubility of compounds with ionizable groups.
-
Buffer Composition: The specific components of your buffer can interact with this compound and affect its solubility.
-
Temperature: Changes in temperature can alter solubility.
-
Solvent Shock: Adding a concentrated stock solution of this compound in an organic solvent directly to an aqueous buffer can cause it to crash out of solution.
Troubleshooting Guide
Issue: I am observing precipitation after adding this compound to my physiological buffer (e.g., PBS, TBS).
This is a common issue due to this compound's low aqueous solubility. Below are troubleshooting steps to address this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Review Your Stock Solution Preparation
Ensure your this compound stock solution is properly prepared and fully dissolved.
-
Recommended Solvent: Use a water-miscible organic solvent like DMSO or ethanol (B145695) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Verification: Visually inspect the stock solution to ensure there are no undissolved particles. Gentle warming or sonication can aid dissolution.
Step 2: Optimize the Dilution Method
Avoid "solvent shock" when diluting your stock solution into the aqueous buffer.
-
Recommended Protocol: Add the this compound stock solution dropwise to the vortexing buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Avoid: Do not add the buffer to the stock solution.
Step 3: Modify the Buffer Composition
If precipitation persists, consider modifying your physiological buffer.
-
Adjust pH: While specific data is limited, systematically varying the pH of your buffer (e.g., from 6.8 to 8.0) may improve solubility.
-
Increase Ionic Strength: For some compounds, increasing the salt concentration can enhance solubility.
Step 4: Utilize Formulation Aids
For challenging cases, incorporating a solubilizing agent may be necessary.
-
Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to keep this compound in solution.
-
Cyclodextrins: Encapsulating this compound within a cyclodextrin (B1172386) molecule can significantly enhance its aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Dilution of this compound Stock Solution into PBS
-
Bring the this compound stock solution and PBS to room temperature.
-
Place the desired volume of PBS in a conical tube.
-
While vigorously vortexing the PBS, add the required volume of the this compound stock solution drop-by-drop.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation.
Signaling Pathway
Mechanism of Action of this compound
This compound, like other NSAIDs, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
Caption: this compound's mechanism of action via COX inhibition.
References
Epirizole Interference with Fluorescent Probes: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference caused by the non-steroidal anti-inflammatory drug (NSAID) epirizole in cell-based assays utilizing fluorescent probes. While direct literature on this compound's fluorescent properties is limited, this guide offers troubleshooting strategies and frequently asked questions based on the chemical properties of this compound and established principles of compound interference in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral NSAID used for muscle and joint pain.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that mediate inflammation and pain.[2] this compound shows some selectivity for COX-2 over COX-1, which may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs.[2][3]
Q2: Can this compound interfere with my fluorescence-based cell assay?
While specific data on this compound is not abundant, compounds with similar structural features (aromatic and heterocyclic rings) can potentially interfere with fluorescence-based assays.[4][5] Interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's probe, leading to false-positive signals.[5][6][7]
-
Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal and potentially causing false-negative results.[4][5][6]
Q3: What are the signs of potential interference from this compound in my assay?
Signs of interference can include:
-
High background fluorescence in wells containing this compound but no cells or your fluorescent probe.
-
A dose-dependent decrease in signal intensity that does not correlate with the expected biological activity.
-
Inconsistent or unexpected results that deviate from known controls.
-
A high rate of "hits" in a high-throughput screen that are structurally related to this compound.[4]
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps.
Step 1: Characterize the Potential for Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Experimental Protocol:
-
Plate Setup: In a microplate identical to your experimental plates, prepare the following wells:
-
Blank: Assay buffer only.
-
This compound Control: Assay buffer containing this compound at the highest concentration used in your experiment.
-
-
Measurement: Read the plate using the same excitation and emission wavelengths and filter sets as your main experiment.
-
Analysis: Compare the fluorescence intensity of the "this compound Control" well to the "Blank" well.
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| Signal in "this compound Control" is significantly higher than "Blank". | This compound is autofluorescent at your assay's wavelengths. | Proceed to Step 3. |
| No significant difference in signal between "this compound Control" and "Blank". | Autofluorescence is unlikely to be the issue. | Proceed to Step 2. |
Step 2: Assess for Quenching (Inner Filter Effect)
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your fluorescent probe, causing a decrease in signal.
Experimental Protocol:
-
Plate Setup: In a microplate, prepare the following wells:
-
Probe Control: Assay buffer with your fluorescent probe at the final assay concentration.
-
This compound + Probe: Assay buffer with your fluorescent probe and a serial dilution of this compound.
-
-
Measurement: Read the plate using the same settings as your main experiment.
-
Analysis: Compare the fluorescence intensity of the "this compound + Probe" wells to the "Probe Control" well.
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| Dose-dependent decrease in fluorescence with increasing this compound concentration. | This compound is quenching the signal from your fluorescent probe. | Proceed to Step 3. |
| No significant change in fluorescence. | Quenching is unlikely to be the primary interference mechanism. | Consider other sources of error or proceed to Step 4 if issues persist. |
Step 3: Mitigation Strategies for Autofluorescence and Quenching
If autofluorescence or quenching is confirmed, consider the following strategies:
-
Change Fluorophore: Switch to a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the absorption and emission profile of this compound. Red-shifted dyes are often less susceptible to interference from small molecules.[8]
-
Pre-read and Subtract Background: For autofluorescence, you can perform a pre-read of the plate with this compound before adding the fluorescent probe. This background signal can then be subtracted from the final reading.
-
Use a Different Detection Technology: If possible, switch to a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength.[5]
Step 4: Orthogonal Assays to Confirm Biological Activity
Objective: To validate any observed biological effects of this compound using an assay with a different detection principle.
An orthogonal assay is a method that measures the same biological endpoint but uses a different technology. This helps to confirm that the observed effects are due to the compound's biological activity and not an artifact of the primary assay format.
Example Experimental Workflow:
Caption: Workflow for validating a hit from a primary fluorescence-based assay with a non-fluorescent orthogonal assay.
This compound's Mechanism of Action: A Visual Guide
This compound, as a COX inhibitor, blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
References
- 1. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Epirizole in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Epirizole in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target mechanisms of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1][2][3] It shows some preference for COX-2, the inducible isoform of the enzyme, over the constitutively expressed COX-1.[2][3] Beyond COX inhibition, this compound has been noted to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes.[2][4]
Potential off-target effects are not well-documented in publicly available literature. However, like many small molecule inhibitors, this compound could theoretically interact with other proteins, particularly those with structurally similar binding sites. One study has indicated that this compound may increase the expression of multidrug resistance protein 1 (MDR1) mRNA in Caco-2 cells, suggesting a potential off-target effect on gene regulation.[5]
Q2: How can I proactively assess the off-target profile of this compound in my cellular model?
A tiered approach is recommended. Start with computational (in silico) predictions to identify potential off-target candidates based on structural similarity to other known drug targets. Follow this with broad-spectrum screening assays, such as commercially available kinase panels or receptor binding panels. Finally, validate any significant "hits" from these screens with functional cellular assays specific to your model system.
Q3: What are the most common off-target liabilities for NSAIDs like this compound?
While specific data for this compound is limited, NSAIDs as a class can have off-target effects that contribute to side effects. These can include interactions with various enzymes and receptors. For some NSAIDs, effects on signaling pathways like NF-κB and MAP kinases have been observed, which may be independent of COX inhibition.[6][7]
Q4: At what concentration of this compound should I be concerned about off-target effects?
Off-target effects are generally observed at higher concentrations than those required for on-target activity. It is crucial to determine the IC50 or EC50 for COX inhibition in your specific cell line. Experiments should be conducted at the lowest effective concentration and within a carefully controlled dose-response range. Any effects observed at concentrations significantly exceeding the on-target potency should be suspected as potential off-target effects.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in functional assays at the same this compound concentration. | 1. Cell passage number variability.2. Inconsistent this compound stock solution stability.3. Variations in cell density at the time of treatment. | 1. Use cells within a narrow passage number range for all experiments.2. Prepare fresh this compound stock solutions from powder for each experiment or aliquot and store at -80°C for a limited time.[5]3. Ensure uniform cell seeding density across all wells and plates. |
| Observed cellular phenotype is not consistent with COX inhibition. | 1. The phenotype is due to an off-target effect.2. The phenotype is a downstream consequence of prostaglandin (B15479496) inhibition that is not well-characterized in your cell type. | 1. Perform a "rescue" experiment by adding back the specific prostaglandin that is inhibited by this compound. If the phenotype is not reversed, it is likely an off-target effect.2. Use another structurally unrelated COX inhibitor to see if the same phenotype is produced. If not, the effect is likely specific to this compound's off-target activity. |
| High background noise in target engagement assays. | 1. Non-specific binding of this compound or detection reagents.2. Suboptimal assay conditions (e.g., buffer composition, temperature). | 1. Include appropriate controls, such as a structurally similar but inactive molecule.2. Optimize assay parameters, including washing steps and blocking buffers. |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To identify potential off-target interactions of this compound with a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Use a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of purified human kinases. The service provider will typically perform the assay. Provide them with your compound at the required concentration. A common screening concentration is 10 µM.
-
Kinase Activity Assay: The assays are typically performed using a radiometric (33P-ATP) or fluorescence-based method to measure the activity of each kinase in the presence of this compound or a vehicle control (DMSO).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at the tested concentration of this compound.
Protocol 2: Gene Expression Profiling (RNA-Seq)
Objective: To identify global changes in gene expression in a cellular model following this compound treatment, which may indicate off-target pathway modulation.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at a consistent density. Allow them to adhere and grow for 24 hours. Treat the cells with this compound at a relevant concentration (e.g., 1x and 10x the IC50 for COX inhibition) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN > 8.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Conduct pathway enrichment analysis (e.g., KEGG, GO) on the differentially expressed genes to identify modulated signaling pathways.
-
Data Presentation
Table 1: Example Data from a Kinase Selectivity Panel
| Kinase | % Inhibition at 10 µM this compound |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 5% |
Table 2: Example of Differentially Expressed Genes from RNA-Seq Analysis
| Gene | Log2 Fold Change (10 µM this compound vs. Vehicle) | p-value | Pathway |
| ABCB1 (MDR1) | 1.5 | < 0.01 | Drug Metabolism |
| GENE X | -2.1 | < 0.01 | Apoptosis |
| GENE Y | 1.8 | < 0.05 | Cell Cycle |
Mandatory Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for identifying and validating this compound's off-target effects.
References
- 1. Chronic treatment with aripiprazole induces differential gene expression in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemogenetic control of gene expression and cell signaling with antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining experimental strategies for successful target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two opposing effects of non-steroidal anti-inflammatory drugs on the expression of the inducible cyclooxygenase. Mediation through different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonylphenol regulates cyclooxygenase-2 expression via Ros-activated NF-κB pathway in sertoli TM4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epirizole Dosage Adjustment in Animal Models of Inflammation
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Epirizole dosage for various animal models of inflammation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inflammation?
This compound, also known as Mthis compound, is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary anti-inflammatory effect is achieved by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] this compound may exhibit some selectivity towards COX-2, which could potentially lead to fewer gastrointestinal side effects compared to non-selective NSAIDs.[3]
Additional mechanisms that may contribute to its anti-inflammatory properties include the stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes, and the inhibition of polymorphonuclear leukocyte (PMN) migration to the site of inflammation.[3]
Q2: I am planning to use this compound in my inflammation study. What are the recommended dosages for common animal models?
Specific dosage recommendations for this compound in widely used preclinical inflammation models such as carrageenan-induced paw edema, acetic acid-induced writhing, and adjuvant-induced arthritis are not extensively documented in readily available scientific literature.
However, studies on the ulcerogenic effects of this compound in rats have utilized oral doses of 200 mg/kg as a single administration and 300 mg/kg/day for two weeks.[1] Another study investigating the cytoprotective effects of Mthis compound in a hydrochloric acid-ethanol-induced gastric lesion model in rats used doses of 3 and 10 mg/kg administered orally, intraperitoneally, or subcutaneously.[5] It is important to note that these dosages were not evaluated for their anti-inflammatory efficacy in the standard models.
For initial studies, it is recommended to perform a dose-response study to determine the optimal effective dose of this compound for your specific animal model and experimental conditions. As a starting point, you may consider the dosages of other commonly used NSAIDs in these models as a reference for designing your pilot experiments.
Troubleshooting Guide
Issue: I am not observing a significant anti-inflammatory effect with this compound in my animal model.
-
Dosage and Administration Route:
-
Verify Dosage: Ensure that the administered dose is within a pharmacologically active range. As specific data for this compound is limited, a thorough literature search for structurally similar NSAIDs in your model might provide a rational starting dose range.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, subcutaneous) can significantly impact the bioavailability and efficacy of the drug.[5] Ensure the chosen route is appropriate for the drug's formulation and the experimental design.
-
Vehicle: The vehicle used to dissolve or suspend this compound should be inert and non-toxic. Confirm that the vehicle itself is not interfering with the inflammatory response or the drug's activity.
-
-
Timing of Administration:
-
The timing of drug administration relative to the induction of inflammation is critical. For acute models like carrageenan-induced paw edema, this compound should typically be administered 30-60 minutes before the inflammatory insult.
-
-
Animal Model Variability:
-
Species and Strain: The response to NSAIDs can vary between different species and even strains of animals.
-
Age and Weight: The age and weight of the animals can influence drug metabolism and the inflammatory response.
-
-
Assay Sensitivity:
-
Ensure that the method used to measure inflammation (e.g., paw volume measurement, writhing count) is sensitive and reproducible.
-
Quantitative Data Summary
Due to the limited availability of specific studies detailing the effective dose of this compound in the carrageenan-induced paw edema, acetic acid-induced writhing, and adjuvant-induced arthritis models, a comprehensive quantitative data table for direct comparison cannot be provided at this time. Researchers are encouraged to conduct pilot dose-response studies to establish the optimal dosage for their specific experimental setup.
For reference, a study on the gastric effects of mthis compound in rats used the following dosages:
| Animal Model | Species | Compound | Dosage | Administration Route | Observed Effect |
| Water-immersion stress-induced gastric lesions | Rat | Mthis compound | 200 mg/kg | Oral (single dose) | No effect on its own, but reduced ulcer index when combined with mefenamic acid.[1] |
| Gastric lesion induction | Rat | Mthis compound | 300 mg/kg/day | Oral (for 2 weeks) | Produced gastric lesions.[1] |
| HCl-ethanol-induced gastric lesions | Rat | Mthis compound | 3 and 10 mg/kg | Oral, Intraperitoneal, Subcutaneous | Protected gastric mucosa.[5] |
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments cited in the context of testing anti-inflammatory agents.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (e.g., vehicle control, positive control with a known NSAID, and this compound-treated groups at various doses).
-
Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
Workflow:
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Detailed Protocol:
-
Animals: Swiss albino mice are commonly used.
-
Acclimatization: Acclimatize mice to the experimental environment.
-
Grouping: Divide mice into control and treatment groups.
-
Drug Administration: Administer this compound or vehicle orally or subcutaneously, typically 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of a 0.6-1% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, usually 15-20 minutes, starting 5 minutes after the injection.
-
Data Analysis: The percentage of analgesic activity is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.
Caption: this compound's Mechanism of Action via COX Inhibition.
References
- 1. Mthis compound, a non-steroidal antiinflammatory compound, its ulcerogenicity and inhibitory action on lesions induced by acidic antiinflammatory agents in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of mthis compound and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Epirizole Quality Control & Purity Assessment: A Technical Support Guide for Researchers
Shanghai, China – December 4, 2025 – To facilitate seamless research and development, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Epirizole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. This compound shows a degree of preference for inhibiting COX-2 over COX-1.
Q2: What are the typical storage conditions for this compound for research use?
A2: For optimal stability, this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is acceptable. Always refer to the supplier's certificate of analysis for specific storage recommendations.
Q3: What are the common solvents for preparing this compound stock solutions?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous culture medium to the desired final concentration. Ensure the final DMSO concentration is low enough to not affect the experimental results.
Troubleshooting Guide: Chromatographic Analysis (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and quantifying impurities. Below are common issues and their solutions.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Active silanols on the column packing interact with the basic nitrogen atoms in this compound. 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and silanol groups. | 1. Use a modern, end-capped C18 or a phenyl-hexyl column. Add a competitive base like triethylamine (B128534) (0.1%) to the mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH. For basic compounds like this compound, a slightly acidic to neutral pH is often optimal. |
| Peak Splitting or Shoulders | 1. Column Void or Channeling: A void has formed at the head of the column. 2. Partially Blocked Frit: The inlet frit of the column is clogged. 3. Sample Solvent Incompatibility: The solvent used to dissolve the sample is much stronger than the mobile phase. | 1. Replace the column. To prevent this, use a guard column and avoid sudden pressure changes. 2. Reverse flush the column (disconnect from the detector first). If the problem persists, replace the frit or the column. 3. Dissolve the sample in the mobile phase or a solvent of similar or weaker strength. |
| Ghost Peaks | 1. Contaminated Mobile Phase: Impurities in the solvents or water used. 2. Carryover from Previous Injections: Residue from a previous sample is eluting in the current run. 3. System Contamination: Contaminants leaching from tubing, seals, or vials. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all aqueous buffers. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to confirm carryover. 3. Flush the entire HPLC system with a strong solvent (e.g., isopropanol). |
| Retention Time Shift | 1. Change in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component. 2. Fluctuation in Column Temperature: Inconsistent oven temperature. 3. Column Equilibration: The column is not fully equilibrated with the mobile phase. | 1. Prepare fresh mobile phase and ensure accurate mixing. Keep mobile phase bottles capped. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Active Sites in the Inlet or Column: Interaction of the analyte with active sites. 2. Analyte Degradation: this compound may degrade at high temperatures in the inlet. | 1. Use a deactivated inlet liner and a low-bleed GC column suitable for nitrogen-containing compounds. 2. Optimize the inlet temperature to the lowest possible temperature that allows for efficient volatilization. |
| Low Response/No Peak | 1. Improper Derivatization (if used): Incomplete reaction. 2. Analyte Adsorption: Active sites in the GC system are adsorbing the analyte. 3. Leak in the System: Loss of sample. | 1. Optimize derivatization conditions (reagent, temperature, time). 2. Perform system maintenance, including cleaning the ion source and replacing the inlet liner and septum. 3. Perform a leak check on the GC-MS system. |
| Irreproducible Results | 1. Inconsistent Injection Volume: Issues with the autosampler syringe. 2. Sample Degradation in the Vial: The sample may not be stable in the chosen solvent at room temperature. | 1. Check the autosampler syringe for air bubbles or damage. 2. Analyze samples immediately after preparation or store them in a cooled autosampler tray. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of the purity of this compound and for the quantification of related substances.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 6.5) in a gradient or isocratic mode. A typical starting point is a 60:40 (v/v) ratio of Acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) at a concentration of 1 mg/mL.
-
For purity analysis, dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the this compound reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to this compound. For more accurate quantification, a reference standard for each impurity is required.
-
Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to identify and quantify residual solvents and other volatile impurities.
-
GC-MS System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
-
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable volatile solvent (e.g., Methanol) to a concentration of approximately 10 mg/mL.
-
-
Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Assay by UV-Vis Spectrophotometry
This is a simple method for a quick estimation of this compound concentration, for example, in dissolution testing.
-
Instrument: UV-Vis Spectrophotometer
-
Solvent: 0.1 M Hydrochloric Acid or a suitable buffer
-
Wavelength of Maximum Absorbance (λmax): Approximately 250 nm (to be determined experimentally)
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard solution at the λmax to generate a calibration curve.
-
Prepare the sample solution and measure its absorbance.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Potential Impurities and Degradation Products
During synthesis and storage, several impurities and degradation products may arise. It is crucial to monitor and control these to ensure the quality and safety of this compound for research use.
| Impurity Type | Potential Source | Analytical Method for Detection | Typical Acceptance Criteria (for research grade) |
| Starting Materials & Intermediates | Incomplete reaction or inefficient purification | HPLC, GC-MS | Individual impurity: ≤ 0.5% |
| By-products | Side reactions during synthesis | HPLC, LC-MS | Individual impurity: ≤ 0.5% |
| Degradation Products | Exposure to heat, light, humidity, acid, or base | HPLC, LC-MS | Individual degradation product: ≤ 0.5% Total impurities/degradants: ≤ 2.0% |
| Residual Solvents | Manufacturing process | GC-MS | As per ICH Q3C guidelines |
Forced Degradation Studies: To understand the degradation pathways and to develop a stability-indicating method, forced degradation studies are recommended. This compound should be subjected to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photolytic Degradation: Exposure to UV and visible light
The resulting degradation products should be analyzed by HPLC to assess the extent of degradation and to identify the major degradants.
Visualizations
This compound's Mechanism of Action: COX Inhibition Pathway
Caption: this compound's inhibition of COX-1 and COX-2 pathways.
General Workflow for this compound Purity Assessment by HPLC
Caption: A typical workflow for HPLC-based purity analysis of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical approach to troubleshooting HPLC peak tailing for this compound.
Technical Support Center: Epirizole Degradation Product Analysis
Welcome to the technical support center for the identification and characterization of Epirizole degradation products. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the degradation of this compound?
A1: The first step is to perform forced degradation (stress testing) studies.[1][2] These studies intentionally expose this compound to harsh conditions to generate potential degradation products in a shortened timeframe.[1] The goal is to produce a modest amount of degradation, typically in the range of 5-20%.[1] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to normal storage conditions.[1]
Key stress conditions to investigate for this compound, a non-steroidal anti-inflammatory drug (NSAID), include:
-
Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.[3][4]
-
Thermal Degradation: Heating the solid drug substance at a high temperature.[5][6]
-
Photodegradation: Exposing the drug substance to UV and visible light.[7][8]
Q2: What are the recommended experimental protocols for forced degradation of this compound?
A2: Below are detailed starting protocols for the forced degradation of this compound. These may need to be optimized based on the observed stability of the molecule.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).2. Add an equal volume of 0.1 N HCl.3. Heat the solution at 60°C for 24-48 hours.4. Periodically withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 N NaOH.3. Heat the solution at 60°C for 24-48 hours.4. Periodically withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent.2. Add an equal volume of 3% hydrogen peroxide.3. Keep the solution at room temperature for 24-48 hours, protected from light.4. Periodically withdraw samples and dilute with mobile phase for analysis. |
| Thermal Degradation | 1. Place a thin layer of solid this compound powder in a petri dish.2. Heat in a hot air oven at 80°C for 48-72 hours.3. Periodically withdraw samples, dissolve in a suitable solvent, and dilute for analysis. |
| Photodegradation | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent.2. Expose the solution to a photostability chamber with a combined UV and visible light source (as per ICH Q1B guidelines).3. Concurrently, run a dark control sample to differentiate between light-induced and thermal degradation.4. Periodically withdraw samples for analysis. |
Q3: How do I develop a stability-indicating analytical method for this compound and its degradation products?
A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.
Method Development Workflow:
Initial HPLC Parameters for this compound:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
Q4: What techniques can be used to identify and characterize the unknown degradation products?
A4: Once you have separated the degradation products using a stability-indicating method, the next step is to elucidate their structures. A combination of techniques is typically employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the degradation products and their fragmentation patterns.[9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR) is the gold standard for unambiguous structure elucidation. This often requires isolation of the degradation product in sufficient quantity and purity.
Workflow for Degradation Product Identification:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough, or this compound is highly stable. | Increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of the study.[1] |
| Too much degradation (>20%) is observed. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or duration of the study.[1] |
| Poor resolution between this compound and degradation peaks in HPLC. | The analytical method is not optimized. | Modify the mobile phase composition, gradient slope, column type, or pH of the mobile phase. |
| Inconsistent results between experimental runs. | Variability in sample preparation or analytical instrumentation. | Ensure precise and consistent sample preparation. Check the performance of the HPLC system (e.g., pump, injector, detector). |
| Unable to obtain a clean mass spectrum for a degradation product. | Co-elution of multiple components or low concentration of the degradant. | Improve the chromatographic separation. Concentrate the sample or use a more sensitive mass spectrometer. |
Hypothetical this compound Degradation Data
The following table presents hypothetical quantitative data from a forced degradation study of this compound, which can be used as a template for presenting experimental results.
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (DP) | % Area of Major DP |
| Control | 99.8 | 0.2 | - | - |
| 0.1 N HCl, 60°C, 48h | 92.5 | 7.5 | DP-1 (Hydrolysis) | 5.8 |
| 0.1 N NaOH, 60°C, 48h | 88.1 | 11.9 | DP-2 (Hydrolysis) | 9.2 |
| 3% H₂O₂, RT, 48h | 95.3 | 4.7 | DP-3 (Oxidation) | 3.1 |
| Heat, 80°C, 72h | 98.2 | 1.8 | DP-4 (Thermal) | 1.1 |
| Light (ICH Q1B) | 97.6 | 2.4 | DP-5 (Photolytic) | 1.7 |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 9. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epirizole Dose-Response Curves in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response experiments with Epirizole in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral nonsteroidal anti-inflammatory drug (NSAID) used for muscle and joint pain.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1][3][4] By blocking COX, this compound reduces the production of prostaglandins, which mediate inflammation and pain.[3][4] It shows some preference for COX-2 over COX-1, which may lead to fewer gastrointestinal side effects compared to nonselective NSAIDs.[3][4] Additional mechanisms include the stabilization of lysosomal membranes and the inhibition of inflammatory cell migration.[3]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[5][6] It is crucial to prepare fresh serial dilutions for each experiment. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) and consistent across all wells, including vehicle controls, as solvents like DMSO can affect cell viability at higher concentrations.[7]
Q3: What is a recommended starting concentration range for this compound in a dose-response study with primary cells?
For a novel compound or a new cell line, it is best to start with a wide concentration range spanning several orders of magnitude (e.g., from nanomolar to millimolar).[8] Based on available in vitro data, a range of 1 µM to 1000 µM was used to test this compound's effect on MDR1 mRNA expression in Caco-2 cells.[5] A common approach is to perform a logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM) to identify the active range, followed by a more detailed analysis with more concentrations around the estimated IC50/EC50.
Q4: How does working with primary cells differ from immortalized cell lines in the context of dose-response assays?
Primary cells are isolated directly from tissue and have a limited lifespan.[9] They are generally more sensitive and can be more difficult to culture than immortalized cell lines.[9] This sensitivity means that primary cells might exhibit different dose-response profiles and require more careful handling, such as lower trypsin concentrations during passaging and strict adherence to seeding densities.[10] Unlike cell lines, primary cells may have a more variable response due to donor-to-donor differences, and they may be more resistant to certain compounds at low concentrations but more sensitive at higher concentrations.[11]
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the culture plate, or inaccurate drug dilution.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding. Pay careful attention to pipetting technique to dispense an equal number of cells into each well.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile media or PBS to maintain humidity.[6]
-
Prepare a master mix of the drug dilution and then aliquot it to the respective wells to minimize pipetting errors. Using a digital dispenser can also improve accuracy.[6]
-
Problem 2: The dose-response curve is not sigmoidal or is incomplete.
-
Possible Cause: The concentration range tested is too narrow or not centered around the IC50/EC50. The drug may have low potency, or the assay duration is not optimal.
-
Solution:
-
Expand the concentration range to cover several logs (e.g., 1 nM to 1 mM) to ensure you capture the top and bottom plateaus of the curve.[8]
-
If the curve is incomplete, an IC50 value can still be estimated, but it is better to collect more data points at higher or lower concentrations to define the plateaus.[12]
-
The duration of the assay can significantly impact the dose-response curve.[13] Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.
-
Problem 3: Cells are detaching or showing signs of stress even in the vehicle control wells.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high. Over-trypsinization during passaging, or mycoplasma contamination.[14]
-
Solution:
-
Ensure the final DMSO concentration is non-toxic to your specific primary cell type, typically below 0.5% and ideally at or below 0.1%.[7] Run a solvent toxicity curve to determine the maximum tolerable concentration.
-
Primary cells are sensitive to over-trypsinization.[9][14] Use the lowest effective concentration of trypsin for the shortest possible time.
-
Regularly test cultures for mycoplasma contamination, as it can alter cell function and lead to unreliable results.[14][15]
-
Problem 4: this compound appears to precipitate in the culture medium at high concentrations.
-
Possible Cause: this compound, like many poorly soluble drugs, may have limited aqueous solubility.[16][17] High concentrations can exceed this limit, especially in protein-rich culture media.
-
Solution:
-
Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
If precipitation is observed, the effective concentration of the drug is unknown, and data from these wells should be excluded or interpreted with caution.
-
Consider using a formulation strategy, such as complexation with cyclodextrins, though this may alter the drug's activity and should be carefully controlled.[16]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14N4O2 | [1] |
| Molecular Weight | 234.25 g/mol | PubChem |
| Common Synonyms | Mthis compound, Methopyrimazole | [1] |
| Primary Use | Nonsteroidal Anti-inflammatory Drug (NSAID) | [1][5] |
| Solubility | Soluble in DMSO | [5] |
Table 2: General Troubleshooting for Dose-Response Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response observed | Concentration range too low; Compound is inactive in the specific cell type; Assay incubation time too short. | Test a wider and higher concentration range; Verify compound activity with a positive control cell line; Increase incubation time (e.g., 48h, 72h). |
| Inconsistent Curve Shape | Compound precipitation; Assay interference. | Visually inspect wells for precipitation; Run controls to check for compound interference with the assay chemistry (e.g., autofluorescence).[8] |
| Cell Death at All Doses | Compound is highly potent; Error in dilution calculations. | Shift the concentration range to much lower levels; Double-check all stock concentrations and dilution calculations. |
Experimental Protocols
Protocol: Generating an this compound Dose-Response Curve using a Resazurin-Based Viability Assay
This protocol outlines a method for assessing the effect of this compound on the viability of adherent primary cells.
1. Materials:
- Primary cells of interest
- Complete cell culture medium
- This compound powder
- DMSO (cell culture grade)
- 96-well clear-bottom, black-walled tissue culture plates
- Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)
- Phosphate-Buffered Saline (PBS)
- Multi-channel pipette
- Fluorescence plate reader
2. Cell Seeding: a. Culture primary cells to ~80-90% confluency. b. Harvest cells using a gentle dissociation reagent (e.g., low-concentration trypsin-EDTA). c. Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue). d. Dilute the cell suspension to the optimized seeding density in pre-warmed complete medium. e. Seed 100 µL of the cell suspension into each well of the 96-well plate. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
3. This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete medium to create 2X working concentrations. c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only). e. Incubate for the desired exposure time (e.g., 48 hours).
4. Viability Assay (Resazurin): a. Prepare the resazurin working solution by diluting the stock in complete medium or PBS according to the manufacturer's instructions. b. Add the appropriate volume (e.g., 10-20 µL) of the resazurin working solution to each well. c. Incubate for 1-4 hours at 37°C, protected from light. d. Measure fluorescence on a plate reader with excitation ~560 nm and emission ~590 nm.
5. Data Analysis: a. Subtract the average fluorescence of "no-cell" control wells (media + resazurin only) from all other values. b. Normalize the data by setting the average of the vehicle control wells to 100% viability. c. Plot the normalized viability (%) against the logarithm of the this compound concentration. d. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[8][12]
Visualizations
Caption: this compound's primary mechanism of action via COX inhibition.
References
- 1. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6 common mistakes when working with primary cells [sciencellonline.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Primary and Immortalized Human Respiratory Cells Display Different Patterns of Cytotoxicity and Cytokine Release upon Exposure to Deoxynivalenol, Nivalenol and Fusarenon-X - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Best practices for storing and handling Epirizole stock solutions
Here is a technical support guide for the proper storage and handling of Epirizole stock solutions, designed for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an oral non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] It is used in research for conditions like chronic rheumatoid arthritis.[1][4] Like other NSAIDs, it is understood to act by inhibiting the cyclooxygenase (COX) enzyme, which is involved in prostaglandin (B15479496) synthesis.[2][5]
Q2: What is the best solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[6] The solubility in DMSO is approximately 27.5 mg/mL (117.4 mM).[1] Water solubility is significantly lower.[5][7] Always use a freshly opened container of high-purity, anhydrous DMSO to avoid introducing moisture.[1]
Q3: How should I prepare the stock solution?
A3: To prepare the stock solution, weigh the desired amount of this compound powder in a sterile environment. Add the appropriate volume of DMSO to achieve a concentration lower than its maximum solubility. Sonication may be necessary to fully dissolve the compound.[1] For cell culture experiments, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the amount of solvent added to your cells.[1]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly by supplier, but the general guidelines are summarized in the tables below. It is critical to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄O₂ | [1][5] |
| Molecular Weight | 234.25 g/mol | [1][5] |
| Appearance | White to Yellow Solid Powder | [1][2] |
| Solubility in DMSO | 27.5 mg/mL (117.4 mM) | [1] |
| Water Solubility | >35.1 µg/mL (at pH 7.4) | [5] |
| Melting Point | 90-92 °C | [5] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Key Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place.[1] |
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from moisture and light.[1][4] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[4] | |
| 4°C | Up to 1 week | For frequent use, but shorter-term stability. |
Experimental Protocol
Protocol: In Vitro Treatment of Caco-2 Cells with this compound
This protocol is a general guideline for treating a cell line with this compound to assess its effect on gene expression, based on published experimental data.[1][4]
-
Cell Seeding: Plate Caco-2 cells in a 24-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 100 mM in DMSO) at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1000 µM).
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[6]
-
Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Downstream Analysis: After incubation, harvest the cells to extract RNA for analysis of MDR1 mRNA expression via quantitative PCR (qPCR) or another desired endpoint assay.
Troubleshooting Guide
Issue 1: My this compound powder/solution has changed color.
-
Possible Cause: This could indicate degradation due to exposure to light, moisture, or improper temperatures.[4][8]
-
Solution: Discard the solution or powder. Always store this compound according to the recommended conditions, protected from light and moisture.[1][4] Use fresh, anhydrous DMSO for preparing new stock solutions.
Issue 2: The this compound stock solution appears cloudy or has precipitates after thawing.
-
Possible Cause 1: The concentration may be too high, exceeding its solubility limit at a lower temperature.
-
Solution 1: Gently warm the solution to 37°C and sonicate briefly to try and redissolve the compound.[1] If precipitation persists, you may need to prepare a new, less concentrated stock solution.
-
Possible Cause 2: The compound may be precipitating out of the aqueous culture medium upon dilution from the DMSO stock.
-
Solution 2: Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous medium. If the problem persists, consider lowering the final working concentration.
Issue 3: I am not observing the expected biological effect in my experiment.
-
Possible Cause 1: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.[4]
-
Solution 1: Prepare a fresh stock solution from the powder and ensure it is properly aliquoted and stored.[1]
-
Possible Cause 2: The concentration used may be incorrect.
-
Solution 2: Verify all dilution calculations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Possible Cause 3: The final DMSO concentration in the culture medium is too high, causing cellular stress or toxicity that masks the drug's effect.[6]
-
Solution 3: Re-calculate your dilutions to ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%).[6]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Simplified mechanism of action for this compound as an NSAID.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Page loading... [wap.guidechem.com]
- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Epirizole Toxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Epirizole in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could lead to cytotoxicity?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, with a preference for COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2] By reducing prostaglandin (B15479496) synthesis, this compound can interfere with signaling pathways that regulate cell proliferation, survival, and apoptosis, potentially leading to cytotoxic effects in certain cell types, particularly at higher concentrations.
Q2: Which cell lines are most suitable for studying this compound toxicity?
A2: The choice of cell line will depend on the research question. For assessing anti-inflammatory and analgesic effects, cell lines relevant to inflammation and pain, such as synoviocytes or neuronal cells, would be appropriate. To investigate potential anti-cancer properties, a panel of cancer cell lines from various tissues should be used. It is also crucial to include a non-cancerous, healthy cell line (e.g., primary cells or a non-tumorigenic cell line) to evaluate the selective toxicity of this compound.
Q3: What are the typical concentration ranges and incubation times to consider when first assessing this compound toxicity?
A3: For initial screening, a broad range of concentrations is recommended, for example, from 0.1 µM to 100 µM. Incubation times of 24, 48, and 72 hours are standard to observe both acute and chronic effects on cell viability. The optimal conditions will need to be determined empirically for each cell line.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: The Annexin V-FITC/Propidium Iodide (PI) flow cytometry assay is the gold standard for distinguishing between these two forms of cell death. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be Annexin V negative and PI positive.
Troubleshooting Guides
MTT Assay for Cell Viability
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance in control wells | Contamination of media or reagents. Phenol (B47542) red in the media can interfere. | Use fresh, sterile reagents. Use phenol red-free media for the assay. |
| Low signal or no difference between treated and untreated cells | Cell seeding density is too low or too high. Incubation time is too short. This compound concentration is not in the effective range. | Optimize cell seeding density. Increase the incubation time. Test a wider range of this compound concentrations. |
| Inconsistent results between replicates | Uneven cell seeding. Incomplete dissolution of formazan (B1609692) crystals. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Ensure complete solubilization of formazan crystals by thorough mixing. Use calibrated pipettes and consistent technique. |
| Color of the media changes upon adding this compound | This compound may interact with components in the media. | Run a control with this compound in cell-free media to check for any chemical reactions that might affect the absorbance reading. |
LDH Cytotoxicity Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background LDH release in control cells | Cells are unhealthy or were handled too roughly. Serum in the media contains LDH. | Ensure gentle handling of cells during seeding and treatment. Use a low-serum or serum-free medium for the assay period. |
| Low LDH release in treated cells despite visible cell death | The timing of the assay is not optimal (LDH is released at later stages of cell death). The compound may inhibit LDH enzyme activity. | Perform a time-course experiment to determine the optimal time for measuring LDH release. Test for direct inhibition of LDH by this compound in a cell-free system. |
| High variability between replicates | Inconsistent cell numbers. Bubbles in the wells. | Ensure accurate and consistent cell seeding. Be careful not to introduce bubbles when adding reagents. |
Annexin V/PI Flow Cytometry for Apoptosis
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of Annexin V positive cells in the negative control | Cells are unhealthy or were handled too harshly during harvesting. Spontaneous apoptosis in the cell line. | Use healthy, low-passage cells and handle them gently. Optimize cell culture conditions. |
| High percentage of PI positive cells in all samples | Cells were too confluent or left too long before harvesting. Harsh trypsinization or centrifugation. | Harvest cells at optimal confluency. Use a gentle detachment method and optimize centrifugation speed and time. |
| No clear separation between live, apoptotic, and necrotic populations | Incorrect compensation settings. Inappropriate voltage settings on the flow cytometer. | Set up single-color controls for proper compensation. Optimize voltage settings to ensure all populations are on scale. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer. Reagents have expired. | Ensure the binding buffer contains an adequate concentration of calcium. Use fresh, properly stored reagents. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Quantitative Data Summary
The following tables provide hypothetical data on the cytotoxic effects of this compound in different cell lines. These are for illustrative purposes and actual results may vary.
Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 75.2 |
| MCF-7 | Human Breast Adenocarcinoma | 63.8 |
| HepG2 | Human Hepatocellular Carcinoma | 88.1 |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 100 |
Table 2: Percentage of Apoptotic and Necrotic Cells after 48h Treatment with this compound (50 µM)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| A549 | 22.5 | 15.3 | 5.1 |
| MCF-7 | 28.1 | 18.9 | 4.3 |
| HepG2 | 18.7 | 12.5 | 6.2 |
| HUVEC | 5.2 | 3.1 | 2.5 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound toxicity assessment.
References
Technical Support Center: In Vitro COX Assays with Epirizole
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid artifacts and troubleshoot in vitro cyclooxygenase (COX) assays involving Epirizole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
Q2: Does this compound show selectivity for COX-1 or COX-2?
This compound is reported to have some degree of selectivity for COX-2 over COX-1. COX-1 is a constitutively expressed enzyme involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. Greater selectivity for COX-2 is a desirable characteristic for NSAIDs as it can be associated with a lower risk of gastrointestinal side effects.
Q3: What are the common types of in vitro COX inhibition assays?
There are several common methods to measure COX inhibition in vitro, including:
-
Fluorometric Assays: These assays measure the peroxidase activity of COX by detecting the fluorescence generated from the oxidation of a probe.
-
Colorimetric Assays: These assays also measure the peroxidase activity of COX but result in a color change that can be quantified by absorbance.
-
Luminometric Assays: These assays measure the light produced from a chemiluminescent substrate as a result of the peroxidase activity of COX.
-
Enzyme Immunoassays (EIA): These assays quantify the amount of prostaglandins (e.g., PGE2) produced by the COX enzyme.
Q4: What are the IC50 values for this compound against COX-1 and COX-2?
Troubleshooting Guide
Artifacts in in vitro COX assays can arise from various sources, including the test compound itself. This compound, having a pyrimidine (B1678525) core, may present specific challenges. This guide addresses potential issues and provides solutions.
Issue 1: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause: Compound Solubility. this compound is sparingly soluble in water but freely soluble in organic solvents like DMSO and ethanol (B145695). Precipitation of the compound in the aqueous assay buffer can lead to inaccurate results.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Check the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all wells. Run a solvent control to check for any effects on enzyme activity.
-
Determine solubility: If problems persist, perform a solubility test of this compound in your specific assay buffer.
-
-
-
Possible Cause: Compound Instability. Pyrimidine-containing compounds can be susceptible to degradation under certain conditions.
-
Troubleshooting Steps:
-
Protect from light: Store this compound stock solutions and assay plates protected from light, as pyrimidine rings can be photolabile.
-
Maintain appropriate pH: Ensure the pH of your assay buffer is stable and within the optimal range for the COX enzyme, as pH extremes can affect compound stability.
-
Prepare fresh solutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
-
Issue 2: High background signal or interference with the detection method.
-
Possible Cause: Intrinsic Fluorescence or Color of this compound. The chemical structure of this compound may interfere with fluorometric or colorimetric readouts.
-
Troubleshooting Steps:
-
Run a compound-only control: Include control wells containing this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence or absorbance at the assay wavelengths.
-
Subtract background: Subtract the signal from the compound-only control from your experimental wells.
-
Consider an alternative assay format: If interference is significant, consider switching to a different detection method (e.g., from a fluorometric to a luminometric or EIA-based assay).
-
-
-
Possible Cause: Interaction with Assay Reagents. this compound could potentially interact with components of the detection system.
-
Troubleshooting Steps:
-
Test for quenching or enhancement: In a fluorometric assay, assess if this compound quenches or enhances the fluorescence of the final product. This can be done by adding this compound to a well with a known amount of the fluorescent product.
-
Consult reagent datasheets: Review the technical information for your assay kit for known interfering substances.
-
-
Issue 3: Unexpectedly low or no inhibition of COX enzymes.
-
Possible Cause: Inactive Enzyme. Improper storage or handling of the COX enzymes can lead to a loss of activity.
-
Troubleshooting Steps:
-
Proper storage: Store COX enzymes at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use a positive control: Always include a known COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) in your assay to confirm enzyme activity and the validity of the assay setup.
-
-
-
Possible Cause: Substrate Degradation. Arachidonic acid is prone to oxidation.
-
Troubleshooting Steps:
-
Proper storage: Store arachidonic acid solutions at -20°C or below, protected from light and oxygen.
-
Prepare fresh: Prepare working solutions of arachidonic acid immediately before use.
-
-
Quantitative Data
Table 1: In Vitro IC50 Values of Common NSAIDs for COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not available | Not available | Not available |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Rofecoxib | >100 | 25 | >4.0 |
| SC-560 | 0.0048 | 1.4 | 0.0034 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Experimental Protocols
Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a general procedure for determining the IC50 of this compound for COX-1 and COX-2 using a fluorometric assay. This method measures the peroxidase component of COX activity.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex Red)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and control inhibitors in DMSO.
-
Prepare working solutions of the fluorometric probe and heme in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare a working solution of arachidonic acid in ethanol and then dilute in COX Assay Buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Fluorometric probe working solution
-
Heme working solution
-
-
Add serial dilutions of this compound or control inhibitors to the appropriate wells. For the 100% activity control, add DMSO. For the no-enzyme control, add assay buffer.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope) from the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro COX inhibition assay.
Caption: A logical workflow for troubleshooting common issues in COX inhibition assays.
Validation & Comparative
Epirizole vs. Celecoxib: A Comparative Analysis of Efficacy in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two non-steroidal anti-inflammatory drugs (NSAIDs), epirizole and celecoxib (B62257), in established animal models of arthritis. While both compounds exhibit anti-inflammatory properties, the available experimental data for celecoxib is considerably more extensive, allowing for a more quantitative assessment of its effects. This document aims to summarize the existing evidence to inform further research and drug development efforts in the field of arthritis treatment.
Mechanism of Action at a Glance
This compound and celecoxib both exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been used for muscle and joint pain.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX), with some degree of selectivity towards COX-2.[3] Additionally, it is reported to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes, which contributes to its anti-inflammatory profile.
Celecoxib is a selective COX-2 inhibitor.[4] By specifically targeting COX-2, which is upregulated at sites of inflammation, celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[4] This selectivity is believed to contribute to a lower incidence of certain gastrointestinal side effects compared to non-selective NSAIDs.
Comparative Efficacy in Arthritis Models
The following tables summarize the available quantitative data on the efficacy of celecoxib in two widely used preclinical models of arthritis: Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA). Unfortunately, despite a comprehensive literature search, specific quantitative preclinical efficacy data for this compound in these standardized models could not be located in the public domain. The comparison for this compound is therefore based on its described mechanism of action.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model in rats is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.
Table 1: Efficacy in the Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | This compound | Celecoxib |
| Paw Edema | Data not available. This compound is expected to reduce paw edema due to its anti-inflammatory properties. | - ~43-45% inhibition of paw edema at 5 mg/kg, p.o. (Day 21) |
| Inflammatory Cytokines | Data not available. As a COX inhibitor, this compound is anticipated to modulate inflammatory cytokine production. | - TNF-α: ~75% inhibition in plasma at 5 mg/kg, p.o. - IL-6: ~55% inhibition in plasma at 5 mg/kg, p.o. - IL-1β: ~50% inhibition in plasma at 5 mg/kg, p.o.[5] |
| Prostaglandin (B15479496) E2 (PGE2) | Data not available. This compound is known to inhibit prostaglandin synthesis.[6] | - Significant reduction in plasma levels at 5 mg/kg, p.o.[5][7] |
Collagen-Induced Arthritis (CIA) Model
The CIA model in mice or rats is another widely used model that mimics the autoimmune and inflammatory aspects of rheumatoid arthritis.
Table 2: Efficacy in the Collagen-Induced Arthritis (CIA) Model
| Parameter | This compound | Celecoxib |
| Arthritic Score/Severity | Data not available. | - Significant reduction in arthritic severity.[8] |
| Bone and Cartilage Integrity | Data not available. | - Prevents bone loss and decreases bone resorption . - Reduces cartilage damage , including less erosion and fibrillation, and decreased loss of chondrocytes.[9] |
| Inflammatory Markers | Data not available. | - Inhibits various proteins that are overexpressed in arthritic conditions.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are representative protocols for the arthritis models cited.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or the base of the tail.
-
Drug Administration: Celecoxib (e.g., 5 mg/kg) or vehicle is typically administered orally, once daily, starting from a predetermined day after adjuvant inoculation (e.g., day 14) and continuing for a specified period (e.g., 7 days).[5]
-
Efficacy Assessment:
Collagen-Induced Arthritis (CIA) in Rats
-
Induction: Rats are immunized with an emulsion of type II collagen and an adjuvant. A booster injection is often given after a specific interval (e.g., 21 days).
-
Drug Administration: Celecoxib (e.g., 10 mg/kg per day) or vehicle is administered orally for a defined period (e.g., two weeks) from the onset of arthritis.[8]
-
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is graded based on a scoring system that assesses erythema, swelling, and ankylosis.
-
Histopathology: Joint tissues are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum or tissue samples can be analyzed for various inflammatory and bone resorption markers.[8][9]
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for this compound and Celecoxib in the prostaglandin synthesis pathway.
Caption: Generalized experimental workflow for preclinical evaluation of anti-arthritic drugs.
Conclusion
Based on the available preclinical data, celecoxib has demonstrated significant efficacy in reducing inflammation, pain, and joint damage in well-established animal models of arthritis. Its selective COX-2 inhibition is supported by its ability to reduce inflammatory mediators like PGE2 and pro-inflammatory cytokines.
For this compound, while its mechanism of action as a COX inhibitor suggests it would be effective in these models, there is a notable absence of publicly available, quantitative preclinical data to allow for a direct comparison of its potency and efficacy against celecoxib. This data gap highlights an opportunity for future research to quantitatively evaluate the anti-arthritic effects of this compound in standardized preclinical models. Such studies would be invaluable for a more comprehensive understanding of its therapeutic potential in inflammatory joint diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of prostaglandin synthetase in vivo by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Gastric Effects of Epirizole and Diclofenac
For researchers and drug development professionals, understanding the gastrointestinal (GI) safety profile of non-steroidal anti-inflammatory drugs (NSAIDs) is paramount. This guide provides a detailed comparison of the gastric effects of two such drugs, Epirizole and Diclofenac (B195802), drawing upon available preclinical and clinical data. While direct comparative studies are limited, this analysis synthesizes existing evidence to offer insights into their respective impacts on the gastric mucosa.
Mechanism of Action and Gastric Toxicity
Both this compound and Diclofenac are NSAIDs that exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1] Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa by stimulating mucus and bicarbonate secretion, and by maintaining mucosal blood flow.[2] Inhibition of the COX-1 isoform, in particular, is linked to gastric damage.[1][3]
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3] This non-selectivity is a key factor in its potential to cause gastric adverse effects, including ulcers and bleeding.[2][4] In contrast, some evidence suggests that this compound may have a degree of selectivity for COX-2, which would theoretically confer a better gastric safety profile. However, a comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database indicated that this compound is associated with a high risk of GI injury, linked to strong COX-1 inhibition.[1][5]
Signaling Pathway of NSAID-Induced Gastric Mucosal Injury
The following diagram illustrates the generally accepted pathway through which non-selective NSAIDs like Diclofenac, and potentially this compound, lead to gastric mucosal damage.
Caption: Mechanism of NSAID-induced gastric injury.
Preclinical Data: Animal Studies
Animal studies, primarily in rats, have been used to investigate the ulcerogenic potential of both this compound and Diclofenac. The following tables summarize key findings from these preclinical investigations.
This compound: Gastric Effects in Rats
| Study Parameter | Results | Reference |
| Dosage and Administration | 200 mg/kg (oral or parenteral) | [6] |
| Gastric Lesions | Induced several erosions in the antrum. | [6] |
| Duodenal Lesions | Induced deep duodenal ulcers with an incidence of over 90%. | [6] |
| Effect of Food | Feeding markedly suppressed the development of both duodenal ulcers and gastric erosions. | [6] |
| Ulcer Index (with stress) | A single administration of 200 mg/kg with one hour of water-immersion stress reduced the ulcer index from 8.1 to 4.7 in the corpus and from 4 to 0.5 in the pyloric antrum when co-administered with mefenamic acid. | [7] |
Diclofenac: Gastric Effects in Rats
| Study Parameter | Results | Reference |
| Dosage and Administration | 10 or 50 mg/kg (oral) | [8] |
| Gastric Lesions (in old rats) | Produced gastric ulcers only in old (22 months) rats, with markedly larger lesions in females. | [8] |
| Dosage and Administration | 40 or 80 mg/kg (intragastric gavage) | [9] |
| Gross Ulcer Index | Dose-dependent increase in gross ulcer index. | [9] |
| Damage Area | Damage area significantly increased with 80 mg/kg compared to 40 mg/kg. | [9] |
Experimental Protocols
HCl-Ethanol-Induced Gastric Lesions in Rats (for this compound)
A study investigating the cytoprotective effects of mthis compound (an alternative name for this compound) utilized an HCl-ethanol-induced gastric lesion model in rats. In this model, a solution of HCl and ethanol (B145695) is administered to the rats to induce gastric damage. This compound was administered orally, intraperitoneally, or subcutaneously at doses of 3 or 10 mg/kg, 30 minutes before the administration of the damaging agent. The resulting gastric lesions were then macroscopically assessed.[10]
NSAID-Induced Gastric Damage in Rats (for Diclofenac)
In a study comparing the gastric damage induced by different NSAIDs, Sprague-Dawley rats of varying ages were used. Diclofenac was administered via intragastric gavage at doses of 40 or 80 mg/kg. After 24 hours, the rats were euthanized, and their stomachs were examined for gross and histological damage. The gross ulcer index and the total area of damage were measured.[9]
Experimental Workflow for Assessing NSAID-Induced Gastric Damage in Rodents
The following diagram outlines a typical workflow for preclinical evaluation of NSAID-induced gastropathy.
References
- 1. mdpi.com [mdpi.com]
- 2. Gastric mucosal adaptation to diclofenac injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptic ulcer disease and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of diclofenac or other non-steroidal anti-inflammatory drugs (NSAIDs) and diclofenac or other NSAIDs in combination with proton pump inhibitors (PPI) on hospitalisation due to peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Mthis compound-induced duodenal ulcers in rats and their pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mthis compound, a non-steroidal antiinflammatory compound, its ulcerogenicity and inhibitory action on lesions induced by acidic antiinflammatory agents in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aging enhances susceptibility of diclofenac-treated rats to gastric ulceration, while attenuating enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of mthis compound and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Epirizole's In Vivo Efficacy: A Comparative Histological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo efficacy of Epirizole, a non-steroidal anti-inflammatory drug (NSAID), through histological analysis. Due to the limited availability of published in vivo histological data specifically for this compound, this guide leverages data from other well-researched NSAIDs with similar mechanisms of action, namely the COX-2 preferential inhibitor Celecoxib (B62257) and the non-selective COX inhibitor Diclofenac (B195802). This comparative approach offers a robust methodology for assessing the anti-inflammatory effects of this compound at the tissue level.
This compound, like other NSAIDs, exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1][2][3] It shows a degree of preference for the inducible COX-2 isoform over the constitutive COX-1, which may suggest a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][3] Additionally, this compound has been shown to stabilize lysosomal membranes and inhibit the migration of leukocytes, further contributing to its anti-inflammatory profile.[1][4]
Comparative Efficacy of NSAIDs: A Histological Perspective
Histological analysis of inflamed tissues provides a direct visual and quantifiable measure of a drug's efficacy. In typical animal models of inflammation, such as collagen-induced arthritis or carrageenan-induced paw edema, NSAIDs are expected to reduce the hallmarks of inflammation. These include decreased infiltration of inflammatory cells (e.g., neutrophils, macrophages), reduced synovial hyperplasia (in arthritis models), and preservation of tissue architecture.
The following tables summarize quantitative data from studies on Celecoxib and Diclofenac in a murine antigen-induced arthritis model, which can serve as a benchmark for evaluating this compound.
| Drug | Dose | Key Histological Findings | Quantitative Results (vs. Control) |
| Celecoxib | 30 mg/kg | Reduced leukocyte infiltration in the synovium, decreased synovial hyperplasia. | - Adherent Leukocytes: 96 ± 34 cells/mm² (vs. 206 ± 22 in untreated arthritic mice)[3] - Histological Score: Significantly reduced score of synovitis, pannus formation, and cartilage/bone erosions.[3] |
| Diclofenac | Various | Reduced synovial inflammation, preserved chondrocyte numbers, and maintained synovial space in adjuvant-induced arthritis. | - Synoviocyte and Chondrocyte Loss: Significantly reduced cell loss compared to untreated controls.[5] - Joint Deformity: While providing analgesia, it did not significantly affect joint deformity in a rat osteoarthritis model.[6] |
| This compound (Expected) | TBD | Expected to show reduced inflammatory cell infiltration and preserved tissue morphology, consistent with its mechanism of action. | Data not currently available. Studies would need to quantify leukocyte infiltration, synovial thickness, and cartilage integrity. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to its validation, the following diagrams illustrate the prostaglandin (B15479496) synthesis pathway targeted by NSAIDs and a typical workflow for evaluating in vivo efficacy using histological analysis.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Caption: Experimental workflow for histological validation of anti-inflammatory drugs.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the in vivo efficacy of this compound.
Animal Model of Inflammation: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into control, standard (e.g., Diclofenac), and test (this compound at various doses) groups.
-
The respective drugs are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Histological Analysis:
-
At the end of the experiment, animals are euthanized, and the inflamed paw tissue is excised.
-
Tissues are fixed in 10% neutral buffered formalin for 24-48 hours.
-
Tissues are processed, embedded in paraffin, and sectioned (4-5 µm).
-
Sections are stained with Hematoxylin and Eosin (H&E) to observe edema, inflammatory cell infiltration, and tissue architecture.[7]
-
Histological Staining and Scoring
Hematoxylin and Eosin (H&E) Staining:
-
Purpose: To visualize the overall tissue morphology, including cell nuclei (blue/purple) and cytoplasm (pink/red). It is used to assess the extent of inflammatory cell infiltration and edema.
-
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Hematoxylin solution.
-
Differentiate with acid alcohol and "blue" in running tap water or a bluing agent.
-
Counterstain with Eosin solution.
-
Dehydrate and mount with a coverslip.
-
-
Scoring: A semi-quantitative scoring system can be used to evaluate the severity of inflammation (e.g., 0 = no inflammation, 1 = mild, 2 = moderate, 3 = severe) based on the number of infiltrating leukocytes in the subcutaneous tissue.
Immunohistochemistry (IHC) for Inflammatory Markers:
-
Purpose: To detect the expression of specific proteins involved in the inflammatory cascade, such as COX-2, TNF-α, or IL-6.
-
Procedure:
-
Perform antigen retrieval on deparaffinized sections.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against the target protein (e.g., anti-COX-2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstain with Hematoxylin.
-
-
Quantification: The percentage of positively stained cells or the staining intensity can be quantified using image analysis software.
By following these protocols and using the provided comparative data as a reference, researchers can effectively design and execute studies to validate the in vivo efficacy of this compound and objectively compare its performance against other established NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled release of celecoxib inhibits inflammation, bone cysts and osteophyte formation in a preclinical model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Arthritic Activity of Diclofenac Lipid-Core Nanocapsules: Stereological Analysis Showing More Protection of Deep Joint Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic effects and arthritic changes following intra-articular injection of diclofenac etalhyaluronate in a rat knee osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative pharmacokinetic profiling of Epirizole and Etoricoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two non-steroidal anti-inflammatory drugs (NSAIDs), Epirizole and Etoricoxib. While both agents function by inhibiting cyclooxygenase (COX) enzymes to reduce inflammation and pain, their distinct pharmacokinetic properties influence their clinical application and development. This analysis is supported by available experimental data to inform further research and drug development efforts.
Executive Summary
Etoricoxib is a highly selective COX-2 inhibitor with a well-documented pharmacokinetic profile, characterized by high bioavailability, extensive protein binding, and a long elimination half-life allowing for once-daily dosing. In contrast, publicly available quantitative pharmacokinetic data for this compound, a non-selective NSAID with a partial preference for COX-2, is limited. This guide synthesizes the available information to draw a comparative picture, highlighting the data gaps for this compound that may warrant further investigation.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Etoricoxib. It is important to note the absence of specific quantitative data for this compound in publicly accessible literature.
| Pharmacokinetic Parameter | This compound | Etoricoxib |
| Absorption | ||
| Bioavailability | Not Available | ~100%[1][2] |
| Tmax (Time to Peak Plasma Concentration) | Not Available | ~1 hour[3] |
| Distribution | ||
| Protein Binding | Not Available | ~92%[1] |
| Volume of Distribution (Vd) | Not Available | ~120 L[3] |
| Metabolism | ||
| Primary Site | Hepatic[4] | Hepatic[1] |
| Key Enzymes | Not Available | CYP3A4[1][5] |
| Excretion | ||
| Primary Route | Renal[4] | Renal (as metabolites)[3] |
| Elimination Half-life (t½) | Not Available | ~22 hours[6] |
| Clearance | Not Available | ~50 mL/min |
Mechanism of Action: COX Inhibition Pathway
Both this compound and Etoricoxib exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. However, their selectivity for the two main isoforms, COX-1 and COX-2, differs significantly.
Caption: Comparative inhibition of COX-1 and COX-2 pathways by this compound and Etoricoxib.
Etoricoxib is a selective COX-2 inhibitor, meaning it preferentially blocks the COX-2 enzyme responsible for producing prostaglandins involved in inflammation and pain, with minimal effect on the COX-1 enzyme that plays a protective role in the gastrointestinal tract and platelet function.[1][2] this compound, on the other hand, is described as having a partial preference for COX-2, suggesting it inhibits both isoforms but with greater activity against COX-2.[4]
Experimental Protocols
General Workflow for a Preclinical Pharmacokinetic Study:
Caption: A generalized workflow for conducting preclinical pharmacokinetic studies.
Bioanalytical Method for Etoricoxib Quantification:
A common and validated method for quantifying Etoricoxib in plasma samples involves High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS).[1][5][7]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation using an organic solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The supernatant containing the drug is then collected for analysis.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, often a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), is used to separate Etoricoxib from other plasma components.[8]
-
Detection and Quantification:
-
HPLC-UV: The eluent from the column passes through a UV detector set at a specific wavelength (e.g., 283 nm) where Etoricoxib absorbs light. The amount of light absorbed is proportional to the concentration of the drug.[8]
-
LC-MS/MS: For higher sensitivity and selectivity, the eluent is introduced into a mass spectrometer. The instrument is set to monitor for specific mass-to-charge ratio transitions unique to Etoricoxib, allowing for very precise quantification.[7]
-
-
Data Analysis: A calibration curve is generated using standard solutions of known Etoricoxib concentrations. The concentration of Etoricoxib in the unknown plasma samples is then determined by comparing their responses to the calibration curve.
Conclusion
This comparative guide highlights the well-defined pharmacokinetic profile of the selective COX-2 inhibitor, Etoricoxib, and the significant gaps in the publicly available data for this compound. For researchers and drug development professionals, the established methodologies for Etoricoxib can serve as a blueprint for designing studies to fully characterize the pharmacokinetic properties of this compound. A comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion is crucial for its optimal clinical use and for the development of new formulations or combination therapies. Further research to generate robust quantitative pharmacokinetic data for this compound is strongly encouraged to enable a more complete and direct comparison with other NSAIDs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. journals.aijr.org [journals.aijr.org]
- 6. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. preprints.org [preprints.org]
Cross-Validation of Epirizole's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Epirizole against other non-steroidal anti-inflammatory drugs (NSAIDs) across different species and experimental models. The information is presented to facilitate further research and development in the field of anti-inflammatory therapeutics.
This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation and pain. Evidence suggests this compound exhibits a degree of preference for inhibiting COX-2, the inducible isoform of the enzyme predominantly expressed during inflammatory states, which may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.
Beyond COX inhibition, this compound has been shown to stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes from activated neutrophils. Furthermore, studies have demonstrated its ability to suppress the migration of leukocytes, a crucial step in the inflammatory cascade. This guide will delve into the experimental data that substantiates these anti-inflammatory effects, offering a comparative analysis with other established NSAIDs.
In Vivo Anti-Inflammatory Activity
Similarly, the adjuvant-induced arthritis model in rats, a common model for chronic inflammation, has been utilized to evaluate the efficacy of numerous anti-inflammatory agents. Although direct comparative studies featuring this compound are not extensively documented in the available literature, the model serves as a crucial tool for cross-validating the anti-arthritic potential of this compound against other compounds.
In Vitro Anti-Inflammatory Mechanisms
The cellular and biochemical mechanisms underlying this compound's anti-inflammatory effects have been investigated through various in vitro assays.
Inhibition of Prostaglandin (B15479496) Synthesis
The inhibition of prostaglandin synthesis is a hallmark of NSAID activity. The efficacy of compounds in this regard is often quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound's inhibition of prostaglandin synthesis compared to other NSAIDs were not found in the reviewed literature, this remains a critical parameter for quantitative comparison.
Leukocyte Migration Inhibition
A study has shown that this compound has suppressive effects on leukocyte chemotaxis in vivo in rats and guinea pigs, as well as in vitro.[1] This inhibition of immune cell migration to the site of inflammation is a key component of its anti-inflammatory action.
Lysosomal Membrane Stabilization
This compound's ability to stabilize lysosomal membranes prevents the release of damaging enzymes from immune cells. This mechanism contributes to its overall anti-inflammatory profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and expand upon these findings.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving various doses of this compound.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of compounds against chronic inflammation.
Protocol:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the left hind paw.
-
Treatment: Drug treatment (this compound, Phenylbutazone, etc.) is typically initiated on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continued for a specified period (e.g., 21-28 days).
-
Parameters Measured:
-
Paw Volume: Measured periodically using a plethysmometer.
-
Arthritic Score: Visual assessment of inflammation in all four paws based on a graded scale.
-
Body Weight: Monitored throughout the study.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Biochemical Markers: Blood samples can be collected to measure inflammatory markers such as C-reactive protein (CRP) and cytokine levels.
-
In Vitro Leukocyte Migration (Chemotaxis) Assay
This assay measures the ability of a compound to inhibit the directed migration of leukocytes.
Protocol:
-
Leukocyte Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from fresh whole blood (e.g., from healthy human donors or animal models).
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used.
-
Procedure:
-
A chemoattractant (e.g., fMLP, LTB4, or IL-8) is placed in the lower wells of the chamber.
-
Isolated leukocytes, pre-incubated with different concentrations of this compound or a control vehicle, are placed in the upper wells.
-
The chamber is incubated to allow leukocyte migration through the membrane towards the chemoattractant.
-
-
Quantification: Migrated cells in the lower wells are quantified by cell counting, fluorescent labeling, or enzymatic assays. The percentage inhibition of migration by the test compound is then calculated.
In Vitro Lysosomal Membrane Stabilization Assay
This assay assesses the ability of a compound to protect lysosomal membranes from damage.
Protocol:
-
Lysosome Isolation: Lysosome-rich fractions are isolated from rat liver or other tissues by differential centrifugation.
-
Induction of Lysis: Lysosomal lysis is induced by methods such as hypotonic shock or by using a lytic agent like Triton X-100.
-
Procedure:
-
The isolated lysosomal suspension is incubated with various concentrations of this compound or a standard stabilizer (e.g., hydrocortisone).
-
The suspension is then subjected to the lytic stimulus.
-
-
Measurement of Enzyme Release: The activity of a lysosomal marker enzyme (e.g., acid phosphatase or β-glucuronidase) released into the supernatant is measured spectrophotometrically.
-
Data Analysis: The percentage inhibition of enzyme release by the test compound is calculated relative to the control group.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of Action of this compound via COX Inhibition.
Caption: Experimental Workflow for In Vivo Anti-Inflammatory Screening.
Caption: Multifactorial Anti-Inflammatory Mechanisms of this compound.
References
Validating the Downstream Targets of Epirizole Using RNA Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream targets of Epirizole, a non-steroidal anti-inflammatory drug (NSAID), using RNA sequencing (RNA-seq). By objectively comparing its transcriptional effects with those of other well-characterized NSAIDs, researchers can gain deeper insights into its mechanism of action and identify novel therapeutic targets. This document outlines detailed experimental protocols, presents comparative data, and visualizes key cellular pathways and workflows to support rigorous scientific inquiry.
Introduction to this compound and Target Validation
This compound is a pyrazole (B372694) derivative classified as an NSAID with analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While the inhibition of the COX pathway is a well-established mechanism for NSAIDs, a comprehensive understanding of the broader downstream effects of this compound on gene expression is crucial for a complete picture of its pharmacological profile.
RNA sequencing offers a powerful, unbiased approach to elucidate the transcriptomic changes induced by a drug, thereby identifying its downstream targets and off-target effects. By comparing the gene expression signature of this compound with that of other NSAIDs, such as the COX-2 selective inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen, we can delineate both common and unique molecular pathways affected by these drugs. This comparative approach is invaluable for drug repositioning, understanding adverse effects, and discovering novel therapeutic applications.
Signaling Pathway of this compound and Cyclooxygenase Inhibition
This compound, like other NSAIDs, primarily targets the cyclooxygenase (COX) pathway. The binding of inflammatory stimuli to cell surface receptors activates signaling cascades, including the NF-κB and MAPK pathways, which in turn upregulate the expression of COX-2. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This compound inhibits COX activity, thereby reducing prostaglandin (B15479496) production and downstream inflammatory responses.
Experimental Methodology for RNA Sequencing
To validate the downstream targets of this compound, a robust and well-controlled RNA sequencing experiment is essential. The following protocol outlines the key steps, from cell culture and treatment to data analysis.
Experimental Workflow
The experimental workflow begins with the culture of a relevant cell line, followed by treatment with this compound and comparator NSAIDs. RNA is then extracted and prepared for sequencing. The resulting sequencing data undergoes rigorous quality control and analysis to identify differentially expressed genes and affected pathways.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Human synovial sarcoma cell line (SW982) is a suitable model for studying anti-inflammatory drugs.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound (10 µM), Celecoxib (10 µM), Ibuprofen (10 µM), or a vehicle control (DMSO) for 24 hours. Each treatment condition should be performed in triplicate.
2. RNA Extraction and Library Preparation:
-
RNA Isolation: Total RNA is extracted from the cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system. Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.
-
Library Construction: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used for first and second-strand cDNA synthesis. The cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters. The ligated products are then amplified by PCR.
3. RNA Sequencing and Data Analysis:
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.
-
Data Quality Control: The raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The clean reads are aligned to the human reference genome (GRCh38) using a splice-aware aligner such as STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using a tool like RSEM. Differentially expressed genes (DEGs) between the drug-treated and vehicle control groups are identified using DESeq2 or edgeR. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: The list of DEGs is subjected to pathway and gene ontology (GO) enrichment analysis using tools like DAVID or Metascape to identify the biological pathways and functions affected by each drug.
Comparative Analysis of Gene Expression Profiles
The following table summarizes the hypothetical yet plausible differential expression of key genes in response to treatment with this compound, Celecoxib, and Ibuprofen, based on their known mechanisms of action and data from related studies.
| Gene Symbol | Gene Name | Function | This compound (Fold Change) | Celecoxib (Fold Change) | Ibuprofen (Fold Change) |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Prostaglandin synthesis, inflammation | -2.5 | -3.0 | -2.2 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -2.1 | -2.4 | -1.9 |
| MMP3 | Matrix Metallopeptidase 3 | Extracellular matrix degradation | -1.8 | -2.0 | -1.6 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -1.5 | -1.8 | -1.3 |
| CCND1 | Cyclin D1 | Cell cycle progression | -1.2 | -1.5 | -1.0 |
| ABCB1 (MDR1) | ATP Binding Cassette Subfamily B Member 1 | Multidrug resistance transporter | +1.7 | +1.2 | +1.1 |
| NFKBIA | NFKB Inhibitor Alpha | Inhibits NF-κB activation | +1.6 | +1.9 | +1.4 |
| HMOX1 | Heme Oxygenase 1 | Antioxidant, anti-inflammatory | +1.4 | +1.6 | +1.2 |
Interpretation of Results and Validation of Downstream Targets
The RNA-seq data provides a global view of the transcriptional changes induced by this compound and its comparators.
-
Common Downstream Targets: As expected, all three NSAIDs lead to a downregulation of key inflammatory genes such as PTGS2 (COX-2), IL6, and MMP3. This confirms their shared anti-inflammatory mechanism. The downregulation of VEGFA and CCND1 suggests a common effect on angiogenesis and cell cycle progression, which could be relevant to their potential anti-cancer properties.
-
Unique Signature of this compound: A notable finding is the relatively stronger upregulation of ABCB1 (MDR1) by this compound. The ABCB1 gene encodes a multidrug resistance transporter, and its increased expression could have implications for drug-drug interactions and the development of drug resistance in certain contexts. This finding is consistent with a previous study that showed this compound increases MDR1 mRNA expression in Caco-2 cells.
-
Pathway Analysis: Pathway analysis would likely reveal that all three drugs significantly impact the "NF-kappa B signaling pathway," "MAPK signaling pathway," and "Cytokine-cytokine receptor interaction." The unique gene expression signature of this compound might also point to the modulation of pathways related to "drug metabolism" and "ABC transporters."
Conclusion
This guide outlines a comprehensive strategy for validating the downstream targets of this compound using RNA sequencing in a comparative framework. The detailed experimental protocol provides a clear path for researchers to generate high-quality transcriptomic data. The comparative analysis with other NSAIDs allows for the identification of both shared and unique mechanisms of action. The hypothetical data presented here illustrates how such a study could confirm this compound's known anti-inflammatory effects while also uncovering novel downstream targets like ABCB1, which warrants further investigation. This approach not only deepens our understanding of this compound's pharmacology but also provides a robust methodology for the broader field of drug discovery and development.
References
A Comparative Guide to the Analgesic Potency of Epirizole and Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Epirizole's analgesic properties in the context of other non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of publicly available, direct comparative studies detailing the analgesic potency of this compound with quantitative data, this comparison focuses on its mechanism of action and its place within the broader classification of NSAIDs based on cyclooxygenase (COX) enzyme selectivity.
Mechanism of Action: The Role of COX Inhibition
This compound, like other NSAIDs, exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.[1][2]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory responses.[1][2]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2][3]
This compound's Selectivity Profile
Available information suggests that this compound exhibits a degree of selectivity towards COX-2 inhibition, indicating it has a partial preference for this isoform.[1] While it is not considered a highly selective COX-2 inhibitor, this preference may offer a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[1] However, as it is not entirely COX-2 selective, some inhibition of COX-1 still occurs.[1]
Comparative Classification of NSAIDs by COX Selectivity
The following table provides a classification of commonly used NSAIDs based on their COX selectivity, offering a framework for comparing this compound to other agents.
| COX Selectivity | Mechanism of Action | Drug Examples | Potential Advantages | Potential Disadvantages |
| Non-Selective | Inhibit both COX-1 and COX-2 | Ibuprofen, Naproxen, Aspirin, Diclofenac | Broad anti-inflammatory and analgesic effects | Higher risk of gastrointestinal side effects |
| Preferential COX-2 Inhibitors | Show a preference for inhibiting COX-2 over COX-1 | This compound , Meloxicam, Nabumetone | Potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs | Risk of gastrointestinal side effects still present |
| Selective COX-2 Inhibitors (Coxibs) | Primarily inhibit COX-2 with minimal effect on COX-1 | Celecoxib, Etoricoxib | Significantly lower risk of gastrointestinal side effects | Potential for increased risk of cardiovascular events |
Signaling Pathway of NSAID Action
The following diagram illustrates the general mechanism of action of NSAIDs in the prostaglandin (B15479496) synthesis pathway.
Caption: General mechanism of NSAID action via inhibition of COX-1 and COX-2.
Experimental Protocols for Analgesic Potency Assessment
While specific experimental data for this compound is not available, the analgesic potency of NSAIDs is typically evaluated using a variety of preclinical models. These in vivo assays are designed to assess a compound's ability to reduce pain responses to different stimuli.
Commonly Employed Experimental Models:
-
Writhing Test (Chemical Nociception):
-
Principle: An irritating chemical (e.g., acetic acid) is injected intraperitoneally into a rodent, inducing characteristic abdominal constrictions or "writhes."
-
Methodology: Animals are pre-treated with the test compound (e.g., this compound) or a control vehicle at various doses. Following a set absorption period, the writhing agent is administered. The number of writhes is then counted for a defined period.
-
Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect. The dose that produces a 50% reduction in writhing (ED50) is often calculated.
-
-
Hot Plate Test (Thermal Nociception):
-
Principle: This test measures the latency of a pain response to a thermal stimulus.
-
Methodology: An animal is placed on a heated surface maintained at a constant temperature. The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the response latency.
-
Endpoint: An increase in the response latency after administration of the test compound indicates central analgesic activity.
-
-
Tail-Flick Test (Thermal Nociception):
-
Principle: Similar to the hot plate test, this model assesses the response to a thermal stimulus applied to the tail.
-
Methodology: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured.
-
Endpoint: An increase in the tail-flick latency suggests an analgesic effect.
-
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the preclinical assessment of a novel analgesic compound.
Caption: Generalized workflow for preclinical evaluation of analgesic compounds.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, with a partial preference for COX-2.[1] This positions it among the preferential COX-2 inhibitors, suggesting a potentially more favorable gastrointestinal safety profile than non-selective NSAIDs. However, a definitive comparison of its analgesic potency to other NSAIDs is challenging due to the absence of direct comparative experimental data in the public domain. Further research, including head-to-head clinical trials, would be necessary to fully elucidate the comparative analgesic efficacy and safety of this compound.
References
Orthogonal Assays to Confirm Epirizole's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirizole is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties.[1] Like other drugs in its class, the primary mechanism of action of this compound is understood to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1] Some evidence suggests that this compound may exhibit a degree of selectivity towards COX-2. Further potential mechanisms contributing to its anti-inflammatory effects include the stabilization of lysosomal membranes and the inhibition of inflammatory cell migration.
This guide provides a comparative overview of orthogonal assays that can be employed to validate the mechanism of action of this compound. Due to the limited availability of public quantitative data for this compound, this guide will focus on comparing well-characterized NSAIDs—the selective COX-2 inhibitor Celecoxib, and the non-selective NSAIDs Ibuprofen and Naproxen—to provide a framework for the experimental validation of this compound's pharmacological profile.
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
The foundational mechanism of NSAIDs is the inhibition of COX-1 and COX-2 enzymes. An in vitro COX inhibition assay is a direct method to determine the potency and selectivity of a compound against these two isoforms.
Comparative Data: COX-1 and COX-2 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Celecoxib, Ibuprofen, and Naproxen against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the preference of the drug for COX-2 over COX-1.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 14.2 | 0.42 | 33.8 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 8.7 | 5.2 | 1.67 |
Data sourced from multiple in vitro studies. Actual values may vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) and reference compounds (Celecoxib, Ibuprofen, Naproxen).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin (B15479496) production).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test/reference compound dilutions.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 10 minutes) at the same temperature.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Prostaglandin Synthesis
Caption: Prostaglandin synthesis pathway and sites of COX-1 and COX-2 action.
Downstream Cellular Effect: Inhibition of Prostaglandin E2 (PGE2) Production
To confirm that COX inhibition translates to a functional cellular effect, the quantification of prostaglandin E2 (PGE2), a key inflammatory prostaglandin, is a crucial orthogonal assay. This is typically performed in a cell-based model where inflammation is induced.
Comparative Data: Inhibition of PGE2 Production
The following table summarizes the reported effects of the comparator NSAIDs on PGE2 production in various cellular models.
| Drug | Cell Model | Stimulus | Effect on PGE2 Production |
| Celecoxib | Human Chondrocytes | IL-1β | Significant inhibition |
| Ibuprofen | Human Peripheral Blood Mononuclear Cells (PBMCs) | - | Concentration-dependent inhibition |
| Naproxen | Human Endometrial Stromal Cells | TNF-α | Significant decrease in secretion |
Qualitative summary based on published literature. The magnitude of inhibition is dose-dependent.
Experimental Protocol: PGE2 Quantification by ELISA
Objective: To quantify the amount of PGE2 produced by cells in response to an inflammatory stimulus and in the presence of a test compound.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, human PBMCs).
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Test compound (e.g., this compound) and reference compounds.
-
PGE2 ELISA kit.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test and reference compounds for a predetermined time (e.g., 1 hour).
-
Add the inflammatory stimulus (e.g., LPS) to the wells to induce PGE2 production and incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with a PGE2 capture antibody.
-
Addition of a PGE2 conjugate.
-
Addition of a substrate solution.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Determine the percentage of inhibition of PGE2 production for each compound concentration.
Experimental Workflow: PGE2 Measurement
Caption: Workflow for measuring PGE2 production in cell culture.
Orthogonal Assays for Secondary Mechanisms
To build a more comprehensive understanding of this compound's mechanism, assays that investigate its other reported effects are valuable.
Lysosomal Membrane Stabilization Assay
The stabilization of lysosomal membranes is a proposed mechanism for some anti-inflammatory drugs, as it can prevent the release of pro-inflammatory enzymes from lysosomes. A common in vitro model for this is the red blood cell (RBC) membrane stabilization assay, as the RBC membrane is structurally similar to the lysosomal membrane.
Experimental Protocol: Red Blood Cell Membrane Stabilization Assay
Objective: To assess the ability of a test compound to stabilize red blood cell membranes against heat-induced hemolysis.
Materials:
-
Fresh human red blood cells (HRBCs).
-
Isotonic buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Test compound and reference compound (e.g., Diclofenac sodium).
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
Prepare a suspension of HRBCs in isotonic buffer.
-
Prepare various concentrations of the test and reference compounds in the isotonic buffer.
-
In centrifuge tubes, mix the HRBC suspension with the different concentrations of the compounds.
-
Incubate the tubes in a water bath at a temperature that induces hemolysis (e.g., 56°C) for a specific duration (e.g., 30 minutes).
-
Cool the tubes and centrifuge to pellet the intact cells and debris.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at a specific wavelength (e.g., 560 nm).
-
A control sample with distilled water is used to represent 100% hemolysis.
-
Calculate the percentage of membrane stabilization using the following formula: % Stabilization = 100 - [ (Absorbance of Test Sample / Absorbance of Control) * 100 ]
Assay Principle: Membrane Stabilization
Caption: Principle of the red blood cell membrane stabilization assay.
Leukocyte Migration Inhibition Assay
Inhibition of the migration of leukocytes, such as neutrophils, to the site of inflammation is another mechanism by which NSAIDs can exert their anti-inflammatory effects. The transwell migration assay is a widely used method to study this process in vitro.
Experimental Protocol: Transwell Migration Assay
Objective: To evaluate the effect of a test compound on the migration of leukocytes towards a chemoattractant.
Materials:
-
Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line).
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
24-well plate.
-
Chemoattractant (e.g., Interleukin-8, fMLP).
-
Test compound and reference compound.
-
Cell staining dye (e.g., Calcein AM).
-
Fluorescence microplate reader.
Procedure:
-
Isolate or culture leukocytes.
-
Pre-treat the leukocytes with different concentrations of the test and reference compounds for a specified time.
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-treated leukocyte suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 1-2 hours).
-
Remove the transwell inserts. The cells that have migrated through the porous membrane will be in the lower chamber.
-
Quantify the migrated cells. This can be done by lysing the cells in the lower chamber and measuring the fluorescence of a pre-loaded dye like Calcein AM.
-
Calculate the percentage of inhibition of migration for each compound concentration compared to the vehicle control.
Experimental Workflow: Leukocyte Migration Assay
Caption: Workflow for a transwell leukocyte migration assay.
Conclusion
By employing a combination of in vitro enzyme inhibition assays, cell-based functional assays measuring downstream signaling (PGE2 production), and assays for secondary mechanisms such as membrane stabilization and leukocyte migration, researchers can build a comprehensive and confident profile of this compound's mechanism of action. The data presented for Celecoxib, Ibuprofen, and Naproxen serve as a benchmark for such comparative studies. This multi-faceted approach is essential for a thorough understanding of a drug's pharmacological effects and for the development of new and improved anti-inflammatory therapies.
References
Validating Epirizole's In Vivo Effect on Inflammatory Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vivo anti-inflammatory effects of Epirizole, a non-steroidal anti-inflammatory drug (NSAID), by comparing its performance against other alternatives. Due to a lack of publicly available in vivo studies with specific quantitative data on this compound's impact on key inflammatory biomarkers, this document outlines the established mechanisms of action, common experimental protocols, and presents a comparative analysis with the well-characterized NSAID, Indomethacin, based on typical outcomes in preclinical models.
Mechanism of Action: this compound vs. Traditional NSAIDs
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] It is suggested to have some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][2] This contrasts with non-selective NSAIDs like Indomethacin, which inhibit both COX-1 and COX-2. Inhibition of COX-1 is associated with a higher risk of gastrointestinal side effects.[1]
Beyond COX inhibition, this compound is also reported to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes, further contributing to its anti-inflammatory profile.[1]
In Vivo Models for Assessing Anti-Inflammatory Activity
The following are standard and well-validated rodent models used to assess the in vivo efficacy of anti-inflammatory compounds.
-
Carrageenan-Induced Paw Edema: An acute model of inflammation where the injection of carrageenan into the paw induces localized edema. The reduction in paw swelling is a primary measure of anti-inflammatory activity.
-
Adjuvant-Induced Arthritis: A chronic inflammatory model that mimics aspects of rheumatoid arthritis, characterized by persistent joint inflammation, cartilage degradation, and bone erosion.
Comparative Efficacy on Inflammatory Biomarkers
The following tables summarize the expected outcomes of this compound in comparison to Indomethacin in common in vivo models. The data for Indomethacin is based on established literature, while the data for this compound is projected based on its known mechanism of action.
Table 1: Effect on Paw Edema and Pro-Inflammatory Cytokines in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) |
| Vehicle Control | - | 0 | 0 | 0 | 0 |
| This compound | 50 | Anticipated Significant Reduction | Anticipated Significant Reduction | Anticipated Significant Reduction | Anticipated Significant Reduction |
| Indomethacin | 10 | ~50-60% | ~40-50% | ~35-45% | ~45-55% |
Table 2: Effect on Arthritic Score and Inflammatory Enzymes in Adjuvant-Induced Arthritis Model
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Arthritic Score | COX-2 Expression Inhibition (%) | iNOS Expression Inhibition (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 50 | Anticipated Significant Reduction | Anticipated Significant Reduction | Anticipated Significant Reduction |
| Indomethacin | 5 | ~40-50% | ~50-60% | ~30-40% |
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: this compound (50 mg/kg), Indomethacin (10 mg/kg), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally 1 hour before carrageenan injection.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated.
-
Biomarker Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected. Tissue homogenates are used to measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
Adjuvant-Induced Arthritis
-
Animals: Male Lewis rats (150-180 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the footpad of the right hind paw.
-
Treatment: Treatment with this compound (50 mg/kg/day), Indomethacin (5 mg/kg/day), or vehicle is initiated on day 14 post-adjuvant injection and continued for 14 days.
-
Assessment of Arthritis: The severity of arthritis is scored based on erythema, swelling, and joint deformity. Paw volume is also measured.
-
Biomarker Analysis: At the end of the treatment period, animals are euthanized. Synovial tissue is collected for the analysis of COX-2 and iNOS expression by Western blotting or immunohistochemistry.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the inflammatory signaling pathway targeted by this compound and the general experimental workflow.
References
Epirizole in the Landscape of NSAID-Resistant Inflammatory Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammatory conditions, primarily through their inhibition of cyclooxygenase (COX) enzymes. Epirizole, a pyrazolone (B3327878) derivative NSAID, operates through this well-established mechanism. However, a significant clinical challenge arises in patients who exhibit resistance or intolerance to conventional NSAID therapy. This guide provides a comparative analysis of therapeutic strategies for managing NSAID-resistant inflammatory conditions, positioning this compound within the broader context of available treatments. Due to a lack of direct clinical data on this compound specifically in NSAID-resistant populations, this guide will compare the known mechanisms of NSAIDs, including this compound, with those of second-line therapies used in such cases, primarily drawing on data from studies in rheumatoid arthritis (RA) as a representative severe inflammatory disease.
Mechanism of Action: this compound and Alternatives
This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[3] Some evidence suggests that this compound may also have additional mechanisms, such as the inhibition of leukocyte migration.
In contrast, second-line therapies for inflammatory conditions, often employed in cases of NSAID failure or resistance, target different and more specific pathways within the inflammatory cascade.
Comparative Overview of Mechanisms
| Drug Class | Representative Drug(s) | Primary Mechanism of Action |
| NSAIDs | This compound, Ibuprofen, Diclofenac | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin (B15479496) synthesis.[1] |
| Conventional Synthetic DMARDs (csDMARDs) | Methotrexate, Sulfasalazine | Broad immunosuppressive and immunomodulatory effects. Methotrexate inhibits dihydrofolate reductase, affecting lymphocyte proliferation.[4] Sulfasalazine has complex anti-inflammatory and immunomodulatory effects.[5] |
| Biologic DMARDs (bDMARDs) | Adalimumab, Etanercept (TNF inhibitors) | Target specific cytokines involved in inflammation. TNF inhibitors bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[6][7] |
| Targeted Synthetic DMARDs (tsDMARDs) | Tofacitinib, Baricitinib (JAK inhibitors) | Inhibit Janus kinase (JAK) enzymes, which are intracellular enzymes that modulate the signaling of multiple inflammatory cytokines.[8][9] |
Signaling Pathways in Inflammation and Therapeutic Intervention
The inflammatory process is orchestrated by a complex network of signaling pathways. NSAIDs act relatively upstream by blocking the production of prostaglandins. In contrast, DMARDs and biologics target more specific downstream pathways or the signaling molecules themselves.
Caption: Simplified inflammatory signaling pathway and points of drug intervention.
Comparative Efficacy Data
Direct comparative efficacy data for this compound in NSAID-resistant conditions is not available in published literature. Therefore, we present a summary of the general efficacy of different drug classes in managing moderate to severe rheumatoid arthritis, a condition where NSAID monotherapy is often insufficient. The American College of Rheumatology (ACR) response criteria (e.g., ACR20, ACR50, ACR70) are standard measures of efficacy in RA clinical trials, indicating a 20%, 50%, or 70% improvement in disease activity, respectively.
| Drug Class | General Efficacy in RA (in patients with inadequate response to csDMARDs) | Common Adverse Events |
| NSAIDs (as a class) | Primarily for symptomatic relief of pain and inflammation; not disease-modifying. | Gastrointestinal issues (ulcers, bleeding), cardiovascular risks, renal toxicity.[10] |
| csDMARDs (e.g., Methotrexate) | Considered first-line for RA; can slow disease progression. | Nausea, liver enzyme elevation, myelosuppression.[5] |
| bDMARDs (TNF inhibitors) | Significant improvement in ACR response rates and inhibition of radiographic progression compared to placebo. | Increased risk of infections, injection site reactions, potential for heart failure exacerbation.[6] |
| tsDMARDs (JAK inhibitors) | Efficacy comparable to bDMARDs in improving signs and symptoms of RA. | Increased risk of infections (including herpes zoster), hyperlipidemia, thrombosis.[9] |
Note: This table provides a general overview. Efficacy and side effect profiles can vary between individual drugs within a class.
Experimental Protocols
As there are no specific published experimental protocols for testing this compound in NSAID-resistant models, a generalized workflow for a clinical trial evaluating a novel anti-inflammatory agent in a rheumatoid arthritis population with an inadequate response to conventional therapy is presented below.
Caption: A generalized workflow for a clinical trial of a novel anti-inflammatory agent.
Representative Experimental Methodology: Evaluation of a JAK Inhibitor in RA
This protocol is a representative example based on clinical trials for JAK inhibitors.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with moderately to severely active rheumatoid arthritis who have had an inadequate response to methotrexate.
-
Intervention:
-
Group 1: Investigational drug (e.g., JAK inhibitor) at a specified dose, administered orally once daily.
-
Group 2: Placebo, administered orally once daily.
-
All patients continue their stable background dose of methotrexate.
-
-
Duration: 12-week treatment period.
-
Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at Week 12.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses at Week 12.
-
Change from baseline in the Disease Activity Score 28 (DAS28).
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (hematology, chemistry), vital signs, and physical examinations throughout the study.
Conclusion
While this compound is a recognized NSAID, there is a significant gap in the literature regarding its efficacy specifically in patients with inflammatory conditions resistant to other NSAIDs. The management of such patients typically involves a shift in therapeutic strategy to drugs with different mechanisms of action, such as csDMARDs, bDMARDs, and tsDMARDs. These agents target more specific components of the immune and inflammatory pathways. For researchers and drug development professionals, the exploration of novel agents with unique mechanisms of action remains a critical area of investigation for this challenging patient population. Future studies could directly compare the efficacy and safety of newer NSAIDs like this compound against these established second-line therapies in well-defined NSAID-resistant cohorts.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. scispace.com [scispace.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Disease-Modifying Antirheumatic Drugs (DMARD) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do TNF Inhibitors (DMARDs) Work? Drug Class, Side Effects, Drug Names [rxlist.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. What are JAK inhibitors and how do they work? [drugs.com]
- 9. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 10. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Epirizole's In Vivo Mechanism: A Comparative Gene Expression Analysis
A deep dive into the molecular workings of the anti-inflammatory drug Epirizole, this guide provides a comparative analysis of its expected in vivo effects on gene expression against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct in vivo transcriptomic data for this compound is not publicly available, this guide synthesizes its known mechanism of action with observed data from comparable drugs to offer a robust framework for researchers, scientists, and drug development professionals.
This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] this compound exhibits some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][2] This targeted action is expected to translate into a distinct gene expression signature in vivo, aimed at resolving inflammation.
This guide compares the anticipated in vivo gene expression profile of this compound with that of two widely studied NSAIDs: Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor. By examining the documented transcriptomic changes induced by these drugs, we can infer the likely impact of this compound on inflammatory and related pathways.
Comparative Analysis of In Vivo Gene Expression
The following table summarizes the expected and observed effects of this compound and its comparators on key genes involved in inflammation and related cellular processes. The data for Celecoxib and Ibuprofen are derived from in vivo and in vitro studies, providing a benchmark for understanding this compound's potential in vivo activity.
| Gene Target Category | Key Genes | Expected Effect of this compound (Inferred) | Observed Effect of Celecoxib (In Vivo/In Vitro) | Observed Effect of Ibuprofen (In Vivo/In Vitro) |
| Prostaglandin Synthesis | PTGS2 (COX-2), PTGES | Downregulation | Downregulation of PTGS2 and PTGES expression. | Downregulation of PTGS2 expression. |
| Pro-inflammatory Cytokines | IL1B, IL6, TNF | Downregulation | Downregulation of IL1B and IL6 expression. | Downregulation of IL6 and TNF expression. |
| Chemokines | CCL2 (MCP-1), CXCL8 (IL-8) | Downregulation | Downregulation of CCL2 expression. | Downregulation of CXCL8 expression. |
| Matrix Metalloproteinases | MMP1, MMP3, MMP9 | Downregulation | Downregulation of MMP1, MMP3, and MMP9 expression. | Downregulation of MMPs. |
| Cell Proliferation & Apoptosis | Genes involved in cell cycle and apoptosis | Modulation | Decreased expression of genes involved in cellular proliferation. | Modulation of genes involved in apoptosis. |
| Cell Adhesion | ICAM1, VCAM1 | Downregulation | Not consistently reported | Downregulation of adhesion molecules. |
Experimental Protocols
To validate the in vivo mechanism of this compound and similar compounds through gene expression analysis, the following experimental protocol provides a standardized approach.
In Vivo Drug Administration and Tissue Collection
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used for inflammation studies.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction of Inflammation: Inflammation can be induced by injecting a pro-inflammatory agent, such as lipopolysaccharide (LPS) or carrageenan, into the paw or peritoneal cavity.
-
Drug Administration: this compound, Celecoxib, or Ibuprofen, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally via gavage at a predetermined dose. A vehicle control group receives the vehicle alone.
-
Time Course and Tissue Harvesting: At specific time points post-drug administration (e.g., 2, 6, 12, and 24 hours), animals are euthanized. The inflamed tissue (e.g., paw tissue, peritoneal macrophages) is harvested, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Gene Expression Analysis (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from the harvested tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the reference mouse genome (e.g., GRCm39) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools such as HTSeq-count or Salmon.
-
Differential Expression Analysis: Differentially expressed genes between the drug-treated and vehicle control groups are identified using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological processes and pathways modulated by the drug treatment.
-
Visualizing the Molecular Pathways
To better understand the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow.
Caption: this compound's primary mechanism involves inhibiting COX-2, reducing inflammatory prostaglandins.
Caption: Workflow for in vivo gene expression analysis of this compound and its comparators.
References
- 1. Predicting gene expression changes upon... | F1000Research [f1000research.com]
- 2. biorxiv.org [biorxiv.org]
- 3. In vivo transcriptome analysis provides insights into host-dependent expression of virulence factors by Yersinia entomophaga MH96, during infection of Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Safety Profiles of Epirizole and Other COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Epirizole and other prominent cyclooxygenase-2 (COX-2) inhibitors. The information is compiled from a comprehensive review of available clinical trial data, post-marketing surveillance, and experimental studies to support evidence-based decision-making in research and drug development.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID) with a degree of selectivity for COX-2, presents a distinct safety profile when compared to more selective COX-2 inhibitors (coxibs) such as celecoxib (B62257) and etoricoxib (B1671761), as well as the withdrawn rofecoxib (B1684582). Analysis of the FDA Adverse Event Reporting System (FAERS) database suggests a comparatively higher risk of gastrointestinal adverse events with this compound, likely attributable to a greater degree of COX-1 inhibition. In contrast, highly selective COX-2 inhibitors generally exhibit a more favorable gastrointestinal profile but have been associated with an increased risk of cardiovascular thrombotic events. Renal adverse effects appear to be a class-wide concern for all NSAIDs, including both this compound and selective COX-2 inhibitors. This guide synthesizes the available quantitative data, details the experimental protocols for safety assessment, and provides visual representations of key pathways and workflows.
Data Presentation: Comparative Safety Profiles
The following tables summarize the quantitative safety data for this compound and other COX-2 inhibitors. It is important to note that the data for this compound is primarily derived from post-marketing surveillance (FAERS), while the data for other COX-2 inhibitors are largely from large-scale, randomized controlled clinical trials. This inherent difference in data source constitutes a limitation for direct comparison.
Table 1: Gastrointestinal (GI) Adverse Events
| Drug | Study/Data Source | Incidence of Upper GI Perforations, Ulcers, Bleeds (PUBs) | Incidence of Overall GI Adverse Events | Notes |
| This compound | FAERS Database Analysis | High reporting odds ratio for GI events | Data not available in comparative format | FAERS data suggests a GI risk profile more similar to non-selective NSAIDs due to COX-1 inhibition.[1][2] |
| Celecoxib | CLASS Trial | 0.76% (per year) | 20.8% | Compared to 1.45% with Ibuprofen/Diclofenac (B195802).[3] |
| Rofecoxib | VIGOR Trial | 2.1 per 100 patient-years | 4.5 per 100 patient-years | Compared to 4.5 per 100 patient-years with Naproxen.[3] |
| Etoricoxib | MEDAL Program | Lower rates of uncomplicated GI events vs. Diclofenac | Discontinuation due to GI AEs lower than Diclofenac | Similar rates of complicated GI events as Diclofenac.[4][5] |
Table 2: Cardiovascular (CV) Adverse Events
| Drug | Study/Data Source | Incidence of Myocardial Infarction (MI) | Incidence of Stroke | Notes |
| This compound | FAERS Database Analysis | Data not available in comparative format | Data not available in comparative format | Specific cardiovascular risk profile from clinical trials is not well-established. |
| Celecoxib | PRECISION Trial | Non-inferior to Ibuprofen and Naproxen | Non-inferior to Ibuprofen and Naproxen | Study conducted in patients at high cardiovascular risk.[3] |
| Rofecoxib | APPROVe Trial | 1.50 events per 100 patient-years | Included in composite endpoint | Compared to 0.78 events per 100 patient-years with placebo.[1][6][7][8] |
| Etoricoxib | MEDAL Program | Similar rates to Diclofenac | Similar rates to Diclofenac | Associated with a greater propensity to destabilize blood pressure control compared to Celecoxib and Diclofenac.[4][5] |
Table 3: Renal Adverse Events
| Drug | Study/Data Source | Incidence of Edema | Incidence of Hypertension | Incidence of Renal Failure | Notes | | :--- | :--- | :--- | :--- | :--- | | This compound | DrugBank | Increased risk when combined with certain drugs | Increased risk when combined with certain drugs | Increased risk when combined with certain drugs | Potential for nephrotoxicity, similar to other NSAIDs.[9] | | Celecoxib | Meta-analysis | Similar to non-selective NSAIDs | Similar to non-selective NSAIDs | Similar to non-selective NSAIDs | Risk is a class effect for NSAIDs. | | Rofecoxib | VIGOR Trial | Higher incidence than Naproxen | Higher incidence than Naproxen | Data not specified | | | Etoricoxib | MEDAL Program | Higher incidence than Diclofenac | Higher incidence than Diclofenac | Data not specified |[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug safety profiles. Below are outlines of typical experimental protocols used in clinical trials to evaluate the gastrointestinal, cardiovascular, and renal safety of NSAIDs.
Assessment of Gastrointestinal Safety
Objective: To evaluate the incidence of upper and lower gastrointestinal adverse events.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, active-comparator controlled trial is often employed.
-
Patient Population: Patients with conditions requiring long-term NSAID use (e.g., osteoarthritis, rheumatoid arthritis) are recruited. Patients are often stratified based on GI risk factors (e.g., history of ulcers, age).
-
Intervention: The investigational drug is compared against a non-selective NSAID (e.g., Naproxen, Ibuprofen) and/or another COX-2 inhibitor. A placebo arm may be included in some designs.
-
Primary Endpoint: The primary endpoint is typically a composite of clinically significant upper GI events, including gastric or duodenal perforation, symptomatic ulcers, and upper GI bleeding (PUBs).
-
Data Collection:
-
Endoscopy: Upper GI endoscopy is performed at baseline and at specified intervals (e.g., 3, 6, and 12 months) to detect ulcers and erosions.
-
Clinical Monitoring: Patients are monitored for symptoms of dyspepsia, abdominal pain, and signs of GI bleeding (e.g., melena, hematemesis).
-
Fecal Occult Blood Testing (FOBT): Performed periodically to detect occult GI bleeding.
-
-
Statistical Analysis: The incidence rates of the primary endpoint and other GI adverse events are compared between treatment groups using methods such as Kaplan-Meier analysis and Cox proportional hazards models.
Assessment of Cardiovascular Safety
Objective: To assess the risk of major adverse cardiovascular events (MACE).
Methodology:
-
Study Design: Large-scale, long-term, randomized, double-blind, non-inferiority trials are the standard.
-
Patient Population: A high-risk population with pre-existing cardiovascular disease or multiple cardiovascular risk factors is often enrolled to increase the event rate and statistical power.
-
Intervention: The investigational COX-2 inhibitor is compared against one or more non-selective NSAIDs (e.g., Naproxen, Ibuprofen) and/or placebo.
-
Primary Endpoint: The primary endpoint is typically a composite of MACE, which includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Data Collection:
-
Adjudication of Events: All potential cardiovascular events are reviewed and adjudicated by an independent, blinded clinical events committee to ensure standardized and unbiased assessment.
-
Blood Pressure Monitoring: Ambulatory blood pressure monitoring may be used to assess the effects on blood pressure.
-
Biomarkers: Cardiac biomarkers (e.g., troponin, CK-MB) are measured in case of suspected cardiac events.
-
-
Statistical Analysis: Non-inferiority analyses are performed on the primary MACE endpoint. Time-to-event analyses are conducted using Cox proportional hazards models.
Assessment of Renal Safety
Objective: To evaluate the effects on renal function and the incidence of renal adverse events.
Methodology:
-
Study Design: Renal safety endpoints are typically included as secondary or safety endpoints in large-scale cardiovascular or gastrointestinal outcome trials.
-
Patient Population: Patients with varying degrees of baseline renal function may be included, with specific sub-studies focusing on high-risk populations (e.g., elderly, patients with diabetes or pre-existing renal impairment).
-
Intervention: The investigational drug is compared against a non-selective NSAID and/or placebo.
-
Endpoints:
-
Changes in serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR) from baseline.
-
Incidence of acute kidney injury (AKI).
-
Development or worsening of hypertension.
-
Incidence of peripheral edema.
-
Electrolyte abnormalities (e.g., hyperkalemia).
-
-
Data Collection:
-
Laboratory Monitoring: Serum creatinine, blood urea (B33335) nitrogen (BUN), and electrolytes are monitored at baseline and at regular intervals throughout the study.
-
Blood Pressure Monitoring: Regular blood pressure measurements are taken.
-
Clinical Assessment: Patients are monitored for signs and symptoms of fluid retention and edema.
-
-
Statistical Analysis: Changes in renal function parameters are compared between treatment groups using appropriate statistical tests (e.g., ANCOVA). The incidence of renal adverse events is compared using relative risk or hazard ratios.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of COX-2 inhibitors and a typical workflow for assessing drug safety in a clinical trial.
Figure 1: Mechanism of COX Inhibition by NSAIDs.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cardiovascular outcomes with etoricoxib and diclofenac in patients with osteoarthritis and rheumatoid arthritis in the Multinational Etoricoxib and Diclofenac Arthritis Long-term (MEDAL) programme: a randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular events associated with rofecoxib: final analysis of the APPROVe trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.bmj.com [blogs.bmj.com]
- 8. Cardiovascular events associated with rofecoxib in a colorectal adenoma chemoprevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct toxicity of nonsteroidal antiinflammatory drugs for renal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Epirizole: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Epirizole, a nonsteroidal anti-inflammatory drug (NSAID) used in research.
This compound is classified with several hazard warnings, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Due to these potential hazards, this compound and its containers must be treated as hazardous pharmaceutical waste to ensure the safety of personnel and minimize environmental impact. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water supplies and harm to ecosystems.[2][3]
Key Disposal Principles
The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and may be subject to state-level regulations that can be more stringent than federal laws.[2][4] A core principle of these regulations is that hazardous pharmaceutical waste should not be disposed of via drains or in regular landfill trash.[3][4] Instead, it requires specialized treatment, typically incineration at a permitted facility, to ensure its complete destruction.[4][5]
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to handling it safely during the disposal process. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Table 1: Summary of this compound Hazards [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This process is designed to comply with general hazardous waste regulations.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated vials).
-
-
Containerization:
-
Place solid this compound waste and contaminated materials into a compatible, sealable hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof hazardous liquid waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
EHS will work with a licensed hazardous waste disposal vendor to ensure the waste is transported and incinerated in accordance with EPA and local regulations.[6]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date it was placed in the hazardous waste container.
-
Retain all documentation provided by your EHS department and the disposal vendor, such as the waste manifest.[6]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- 1. This compound | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
